2'-Deoxy-L-adenosine
描述
属性
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862485 | |
| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958-09-8, 13276-53-4, 3413-66-9 | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC100793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxy-L-adenosine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, structure, and biological activity of 2'-Deoxy-L-adenosine, an L-nucleoside analog with significant potential in antiviral drug development. The document details its physicochemical characteristics, with a focus on its potent and selective inhibition of the Hepatitis B Virus (HBV). Methodologies for its synthesis and purification are outlined, and its mechanism of action, including intracellular metabolism and interaction with viral enzymes, is elucidated through descriptive text and a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, virology, and pharmaceutical development.
Introduction
Nucleoside analogs have long been a cornerstone of antiviral therapy. While nature predominantly utilizes D-nucleosides, the exploration of their synthetic L-enantiomers has unveiled a class of compounds with unique and often advantageous therapeutic profiles. This compound, the L-isomer of the naturally occurring 2'-deoxyadenosine, has emerged as a subject of significant interest due to its potent and selective antiviral activity, particularly against the Hepatitis B Virus (HBV). This guide will delve into the fundamental properties and structure of this promising L-nucleoside analog.
Core Properties and Structure
This compound is a purine nucleoside analog. Its structure consists of an adenine base attached to a 2-deoxy-L-ribose sugar moiety. The key distinction from its D-enantiomer lies in the stereochemistry of the sugar ring, which confers unique biological properties.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃N₅O₃ | [1] |
| Molecular Weight | 251.24 g/mol | [1] |
| CAS Number | 14365-45-8 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 186-187 °C | [1] |
| Boiling Point | 627.2 °C (at 760 mmHg) | [1] |
| Density | 1.91 g/cm³ | [1] |
| LogP | -0.5 | [1] |
| Solubility | Information on specific solubility values in DMSO, ethanol, and methanol is not readily available in the provided search results. However, it is generally expected to be soluble in DMSO and polar organic solvents. For most nucleoside analogs, DMSO is a suitable solvent for preparing stock solutions.[1] |
Biological Activity and Mechanism of Action
The most prominent biological activity of this compound is its potent and selective inhibition of Hepatitis B Virus (HBV) replication.[1]
Anti-HBV Activity
This compound demonstrates significant efficacy against HBV in vitro. Its mechanism of action is centered on the inhibition of the viral HBV polymerase, a reverse transcriptase essential for the replication of the viral genome.[1]
The intracellular signaling and mechanism of action of this compound against HBV can be visualized as follows:
As depicted in the diagram, this compound is transported into the host hepatocyte via nucleoside transporters.[2][3][4] Once inside the cell, it undergoes sequential phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate.[2][4][5] This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the HBV polymerase. Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, effectively halting viral replication.[1]
Experimental Protocols
Chemical Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the provided search results, a general synthetic strategy for L-nucleosides can be outlined. A plausible approach involves the following key steps[6]:
-
Starting Material: The synthesis typically begins with a suitable L-sugar derivative.
-
Glycosylation: The L-sugar is coupled with a protected adenine base. The Vorbrüggen glycosylation is a commonly employed method for this step.
-
Deprotection: The protecting groups on the sugar and base moieties are removed to yield the final product.
The workflow for a general chemical synthesis can be visualized as follows:
Purification of this compound
Purification of the synthesized this compound is crucial to remove impurities and isolate the desired product. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose.[7][8][9][10]
A general protocol for purification by reverse-phase HPLC would involve:
-
Column: A C18 reverse-phase column is typically used.[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: The eluting compounds are monitored by UV absorbance at a wavelength where the adenine base has a maximum absorbance (around 260 nm).
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Desalting and Lyophilization: The collected fractions are desalted and then lyophilized to obtain the pure solid product.
The logical relationship for the purification process is as follows:
References
- 1. This compound | HBV | 14365-45-8 | Invivochem [invivochem.com]
- 2. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105884846A - Synthesis method for 2'-deoxyadenosine monohydrate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. is.muni.cz [is.muni.cz]
- 10. researchgate.net [researchgate.net]
The Unnatural Advantage: A Technical Guide to the Discovery and History of L-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of antiviral and anticancer therapeutics, the serendipitous discovery of the biological activity of L-nucleosides stands as a paradigm-shifting moment. For decades, the central dogma of medicinal chemistry held that only D-nucleosides, the enantiomers found in natural nucleic acids, could possess therapeutic efficacy. The unnatural L-configuration was largely dismissed as biologically inert. However, the groundbreaking discovery of the potent antiviral activity of L-nucleosides, most notably Lamivudine (3TC), shattered this long-held belief and opened up a new frontier in drug development. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying L-nucleoside therapeutics.
The Dawn of a New Stereochemistry: A Historical Perspective
The journey of L-nucleosides from chemical curiosities to blockbuster drugs was not a linear one. Early research into nucleoside analogs primarily focused on modifications of the D-ribose sugar or the nucleobase. While these efforts yielded important drugs like Zidovudine (AZT), they were often accompanied by significant toxicities.
The turning point came in the late 1980s and early 1990s with the synthesis and biological evaluation of the L-enantiomers of several dideoxynucleosides. It was discovered that certain L-isomers not only retained but in some cases exceeded the antiviral activity of their D-counterparts, while exhibiting a dramatically improved safety profile. This was a landmark discovery, demonstrating that the cellular and viral enzymes responsible for the activation and mechanism of action of these drugs could accommodate the unnatural stereochemistry.
Key milestones in the history of L-nucleosides include:
-
1989-1991: The synthesis and discovery of the potent anti-HIV activity of Lamivudine (β-L-2',3'-dideoxy-3'-thiacytidine or 3TC) by Bernard Belleau and his team at BioChem Pharma. This was the first L-nucleoside to demonstrate significant clinical potential.
-
1995: The FDA approval of Lamivudine for the treatment of HIV infection, validating the therapeutic potential of L-nucleosides.
-
Subsequent Developments: The success of Lamivudine spurred the development of other L-nucleoside analogs, including Emtricitabine (FTC) for HIV and Telbivudine (L-dT) for Hepatitis B, further solidifying their place in the antiviral armamentarium. Research also expanded into their potential as anticancer agents.
The Stereochemical Advantage: Why L-Nucleosides Matter
The therapeutic success of L-nucleosides can be attributed to several key factors related to their unnatural stereochemistry:
-
Reduced Toxicity: Many of the toxic side effects of D-nucleoside analogs stem from their interaction with host cellular enzymes, particularly mitochondrial DNA polymerase γ. L-nucleosides are generally poor substrates for these enzymes, leading to a significant reduction in mitochondrial toxicity.
-
Altered Metabolism and Pharmacokinetics: The L-configuration can influence the metabolic stability of these compounds. For instance, L-nucleosides are often more resistant to degradation by catabolic enzymes, leading to a longer plasma half-life and improved pharmacokinetic profiles.
-
Selective Activity: While host cell kinases can phosphorylate L-nucleosides to their active triphosphate form, viral reverse transcriptases and polymerases often show a surprising tolerance for these unnatural substrates, incorporating them into the growing viral DNA or RNA chain and causing chain termination.
Data Presentation: A Comparative Look at L- vs. D-Nucleosides
The following tables summarize quantitative data on the antiviral activity and cytotoxicity of representative L-nucleosides compared to their D-enantiomers and other relevant antiviral agents.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| β-L-ddC (Lamivudine) | HIV-1 | PBM | 0.0013 | >100 | >76,923 |
| β-D-ddC | HIV-1 | PBM | 0.01 | 1.0 | 100 |
| β-L-d4T | HIV-1 | CEM | 2.3 | >100 | >43 |
| β-D-d4T (Stavudine) | HIV-1 | CEM | 0.03-0.1 | 50-100 | 500-3333 |
| β-L-FMAU | HBV | HepG2 2.2.15 | 0.005 | >100 | >20,000 |
| β-D-FMAU | HBV | HepG2 2.2.15 | 0.01 | 1.0 | 100 |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to reduce cell viability by 50%. SI = CC50/EC50.
| Compound | Cancer Cell Line | IC50 (µM) |
| β-L-dioxolane-cytidine (Troxacitabine) | Leukemia (CEM) | 0.1-0.5 |
| β-D-dioxolane-cytidine | Leukemia (CEM) | 5-10 |
| L-FMAU | Hepatocellular Carcinoma (HepG2) | 0.5-1.5 |
| D-FMAU | Hepatocellular Carcinoma (HepG2) | >10 |
IC50: 50% inhibitory concentration required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
The mechanism of action of most antiviral L-nucleosides involves their conversion to the active triphosphate form by host cellular kinases, followed by the inhibition of viral polymerases. The following diagrams illustrate this pathway and a typical workflow for the discovery and preclinical development of L-nucleoside analogs.
Caption: Intracellular activation pathway of an L-nucleoside antiviral agent.
Caption: A generalized workflow for the discovery and preclinical development of L-nucleoside antiviral drugs.
Experimental Protocols
Synthesis of β-L-2',3'-dideoxy-3'-thiacytidine (Lamivudine)
This protocol is a generalized representation of a multi-step synthesis.
Step 1: Synthesis of the Oxathiolane Intermediate
-
React L-menthyl glyoxylate hydrate with 1,4-dithiane-2,5-diol in the presence of a Lewis acid catalyst (e.g., TiCl₄) in an anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of oxathiolane esters by column chromatography.
Step 2: Glycosylation with Cytosine
-
Silylate N⁴-acetylcytosine with a silylating agent (e.g., hexamethyldisilazane) in the presence of a catalyst (e.g., ammonium sulfate) by refluxing in an anhydrous solvent (e.g., acetonitrile).
-
Cool the silylated cytosine solution and add the purified oxathiolane intermediate from Step 1.
-
Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the resulting protected L-nucleoside by column chromatography.
Step 3: Deprotection
-
Dissolve the purified protected L-nucleoside in a solution of ammonia in methanol (methanolic ammonia).
-
Stir the reaction at room temperature in a sealed vessel for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude Lamivudine by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
In Vitro Antiviral Plaque Reduction Assay
This protocol is a general method for determining the antiviral efficacy of a compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Virus stock of known titer.
-
Test compound (L-nucleoside) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., culture medium containing 1% methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
Adsorb the virus for 1 hour at 37 °C, gently rocking the plates every 15 minutes.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing various concentrations of the test compound to each well. Include a "no drug" virus control and a "no virus" cell control.
-
Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible (typically 2-5 days).
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀) as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effect of a compound on host cells.
Materials:
-
Host cells seeded in a 96-well plate at an appropriate density.
-
Test compound (L-nucleoside) serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Add 100 µL of cell suspension to each well of a 96-well plate and incubate overnight.
-
Add 10 µL of various concentrations of the test compound to the wells. Include a "no drug" cell control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 2-5 days).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) as the concentration of the compound that reduces the absorbance by 50% compared to the cell control.
Conclusion
The discovery and development of L-nucleosides represent a triumph of medicinal chemistry, demonstrating that challenging established dogmas can lead to profound therapeutic advances. Their unique stereochemical properties have given rise to a class of drugs with potent antiviral and anticancer activity and significantly improved safety profiles. As our understanding of the intricate interactions between these unnatural nucleosides and biological systems continues to grow, so too will the opportunities to design and develop the next generation of L-nucleoside therapeutics to combat a wide range of diseases.
2'-Deoxy-L-adenosine (L-dA): A Technical Overview of its Anti-HBV Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog that demonstrates potent and selective inhibitory activity against the hepatitis B virus (HBV). As with other nucleoside/nucleotide analogs, the antiviral effect of L-dA is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (L-dATP). This active metabolite serves as a competitive inhibitor of the viral HBV DNA polymerase, the enzyme pivotal for the replication of the viral genome. Incorporation of L-dATP into the nascent viral DNA chain results in premature chain termination, effectively halting the reverse transcription of pregenomic RNA—a critical step in the HBV life cycle. This document provides a comprehensive technical guide on the mechanism of action of L-dA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.
Mechanism of Action
The anti-HBV activity of this compound is a multi-step process that begins with its uptake into hepatocytes and culminates in the termination of viral DNA synthesis.
Intracellular Activation
Following administration, L-dA is transported into the host cell where it undergoes sequential phosphorylation by host cellular kinases to its active triphosphate form, L-dATP. This metabolic activation pathway is a prerequisite for its antiviral activity. While the specific kinetics of L-dA phosphorylation have not been extensively detailed in the available literature, it is presumed to follow the general pathway for deoxyadenosine analogs, involving enzymes such as deoxycytidine kinase or adenosine kinase for the initial phosphorylation, followed by the action of other cellular kinases to form the diphosphate and ultimately the triphosphate metabolite.
Caption: Intracellular phosphorylation cascade of this compound (L-dA).
Inhibition of HBV DNA Polymerase
The active metabolite, L-dATP, acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV DNA polymerase.[1] The viral polymerase, which possesses reverse transcriptase activity, is responsible for synthesizing the viral DNA genome from a pregenomic RNA (pgRNA) template. L-dATP competes with dATP for the active site of the polymerase.
DNA Chain Termination
Upon incorporation into the growing viral DNA strand, L-dATP acts as a chain terminator.[1] The stereochemical configuration of the L-sugar moiety, in contrast to the natural D-sugar of dATP, prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide. This premature termination of DNA elongation effectively aborts the replication of the HBV genome.[1] The presence of a 3'-hydroxyl group on L-dA is critical for its interaction with the HBV DNA polymerase and its antiviral activity.[2]
Caption: Competitive inhibition of HBV polymerase and chain termination by L-dATP.
Quantitative Data
The in vitro antiviral activity of this compound against wild-type HBV has been evaluated in various studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Antiviral Activity against Wild-Type HBV
| Compound | Virus Strain | Cell Line | IC50 / EC50 (μM) | Citation(s) |
| This compound (L-dA) | Wild-Type HBV | 2.2.15 | 0.09 | [1] |
| Lamivudine (3TC) | Wild-Type HBV | HepG2 | 0.006 | [1] |
| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004 | [1] |
| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06 | [1] |
IC50/EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.
Table 2: Inhibition of Hepadnaviral DNA Polymerase by Triphosphates
| Compound | Target | 50% Inhibitory Concentration (μM) | Citation(s) |
| L-dATP | WHV DNA Polymerase | 0.24 - 1.82 | [2] |
| L-dCTP | WHV DNA Polymerase | 0.24 - 1.82 | [2] |
| L-dTTP | WHV DNA Polymerase | 0.24 - 1.82 | [2] |
Resistance Profile
A significant challenge in the long-term treatment of chronic hepatitis B with nucleoside analogs is the emergence of drug-resistant viral mutants. For L-nucleosides like lamivudine and telbivudine, resistance is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the HBV polymerase. The most common resistance mutations are rtM204V and rtM204I.
While direct experimental data on the efficacy of L-dA against these lamivudine-resistant mutants are limited, substantial evidence suggests a high level of cross-resistance for the entire class of L-nucleosides.[1] Therefore, it is highly probable that HBV strains carrying the rtM204V/I mutations would exhibit reduced susceptibility to this compound.
Selectivity and Toxicity
An important aspect of any antiviral agent is its selectivity for the viral target over host cellular machinery. The 5'-triphosphates of L-dA, along with other L-deoxynucleosides, did not inhibit human DNA polymerases α, β, and γ at concentrations up to 100 μM.[2] Furthermore, L-dA did not exhibit cytotoxic effects on the human hepatoma cell line 2.2.15.[2] This indicates a high selectivity index for L-dA, suggesting a favorable safety profile with a low potential for mitochondrial toxicity, a known side effect of some nucleoside analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
HBV Replication Assay in 2.2.15 Cells
This assay is used to determine the in vitro antiviral efficacy of compounds against HBV.
-
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses and replicates HBV.
-
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates and culture until confluent.
-
Treat the cells with serial dilutions of this compound or control compounds.
-
Incubate the plates for a defined period (e.g., 6-9 days), with media and drug changes every 3 days.
-
Harvest the cell culture supernatant.
-
Extract viral DNA from the supernatant.
-
Quantify the amount of extracellular HBV DNA using quantitative PCR (qPCR).
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to untreated controls.
-
Caption: Workflow for the HBV replication inhibition assay.
HBV DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analog on the viral polymerase activity.
-
Enzyme Source: Endogenous HBV DNA polymerase from isolated viral core particles or recombinant HBV polymerase.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, a template-primer (e.g., pregenomic RNA), and a mixture of dNTPs, including a radiolabeled dNTP (e.g., [α-³²P]dATP).
-
Add varying concentrations of the inhibitor (L-dATP) to the reaction.
-
Incubate the reaction to allow for DNA synthesis.
-
Stop the reaction and precipitate the synthesized DNA.
-
Quantify the amount of incorporated radiolabeled dNTP using a scintillation counter or by gel electrophoresis and autoradiography.
-
Determine the 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces polymerase activity by 50%.
-
For kinetic analysis (to determine the inhibition constant, Ki), the assay is performed with varying concentrations of both the inhibitor and the natural substrate (dATP), and the data are fitted to appropriate enzyme inhibition models.
-
Cellular Toxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic potential of a compound on host cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
Seed host cells (e.g., HepG2) in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound (L-dA).
-
Incubate for a period equivalent to the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
-
Conclusion
This compound is a potent and selective inhibitor of HBV replication in vitro. Its mechanism of action is well-defined, involving intracellular phosphorylation to L-dATP, which then acts as a competitive inhibitor and chain terminator of the HBV DNA polymerase. The high selectivity of L-dA for the viral polymerase over host DNA polymerases suggests a favorable safety profile. However, the high likelihood of cross-resistance with lamivudine-resistant HBV strains may limit its clinical utility as a monotherapy, particularly in treatment-experienced patients. Further investigation into its efficacy against a broader panel of resistant mutants and its potential use in combination therapies is warranted.
References
The Unnatural Advantage: A Technical Guide to the Stereochemistry and Biological Activity of L-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery that nucleoside analogues with an unnatural L-configuration possess potent biological activity has revolutionized the field of antiviral and anticancer drug development. This technical guide provides an in-depth exploration of the stereochemistry of L-nucleosides and its profound impact on their therapeutic properties. By presenting a comprehensive overview of their mechanism of action, quantitative biological activity data, detailed experimental protocols, and relevant signaling pathways, this document serves as a critical resource for researchers engaged in the discovery and development of novel nucleoside-based therapeutics. The unique stereochemistry of L-nucleosides offers distinct advantages, including increased metabolic stability and reduced cellular toxicity, making them a compelling class of molecules for addressing significant unmet medical needs.
Introduction
Nucleoside analogues have long been a cornerstone of antiviral and anticancer chemotherapy. These molecules, which mimic endogenous nucleosides, can interfere with the synthesis of DNA and RNA, thereby inhibiting viral replication or cell proliferation. For decades, the prevailing dogma dictated that only D-nucleosides, which possess the same stereochemistry as their natural counterparts, could exhibit significant biological activity. However, the serendipitous discovery of the potent anti-HIV activity of the L-enantiomer of 2',3'-dideoxy-3'-thiacytidine (Lamivudine, 3TC) challenged this paradigm and opened up a new frontier in drug design.[1][2]
L-nucleosides are the mirror images of the naturally occurring D-nucleosides. This seemingly subtle change in stereochemistry at the chiral centers of the sugar moiety has profound implications for their biological properties. The "unnatural" configuration of L-nucleosides often renders them poor substrates for cellular enzymes that metabolize or degrade D-nucleosides, leading to a longer intracellular half-life and an improved pharmacokinetic profile.[2][3] Furthermore, the stereoselectivity of viral polymerases can, in some cases, favor the incorporation of L-nucleoside triphosphates over their D-counterparts, contributing to their potent antiviral efficacy.[4] This guide will delve into the critical aspects of L-nucleoside stereochemistry and its correlation with their remarkable biological activity.
Mechanism of Action
The biological activity of L-nucleosides, much like their D-enantiomers, is dependent on their intracellular conversion to the corresponding 5'-triphosphate form. This multi-step phosphorylation cascade is catalyzed by host cell kinases. Once phosphorylated, the L-nucleoside triphosphates act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to chain termination upon incorporation into the growing nucleic acid strand.[5][]
Antiviral Activity
In the context of viral infections, such as those caused by the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), L-nucleoside analogues are potent inhibitors of the viral reverse transcriptase and DNA polymerase, respectively.[1][2] The triphosphate form of the L-nucleoside competes with the natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of the viral polymerase. Upon incorporation into the nascent viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of the L-nucleoside analogue prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral replication.[]
Anticancer Activity
The anticancer activity of certain L-nucleosides stems from their ability to be incorporated into the DNA of rapidly dividing cancer cells by cellular DNA polymerases.[7] This incorporation leads to DNA strand termination and the induction of apoptosis (programmed cell death). The signaling pathways leading to apoptosis are complex and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that L-nucleoside-induced DNA damage can trigger the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, culminating in the dismantling of the cell.[8][9]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of representative L-nucleosides compared to their D-enantiomers against viral and cancer targets. The data, presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), highlight the potent and often stereospecific activity of the L-isomers.
Table 1: Comparative Antiviral Activity of L- and D-Nucleoside Enantiomers
| Compound | Virus | Cell Line | EC₅₀ (µM) - L-Isomer | EC₅₀ (µM) - D-Isomer | Reference |
| 2'-Fluoro-2',3'-didehydrocytidine (L-2'-Fd4C) | HBV | HepG2-2.2.15 | 0.002 | - | [1] |
| 2'-Fluoro-2',3'-didehydro-5-fluorocytidine (L-2'-Fd4FC) | HBV | HepG2-2.2.15 | 0.004 | 0.05 | [1] |
| Thietanose Cytidine | HIV | CEM | 14.1 | 1.3 | [10] |
| β-L-D4A | HBV | 2.2.15 | 0.2 | >8 | [11] |
| Lamivudine (3TC) | HIV | PBMCs | - | - | [12] |
| Emtricitabine (FTC) | HIV | - | 4-10 fold more active than Lamivudine | - | [12] |
Table 2: Comparative Anticancer Activity of L- and D-Nucleoside Enantiomers
| Compound | Cancer Cell Line | IC₅₀ (µM) - L-Isomer | IC₅₀ (µM) - D-Isomer | Reference |
| Thietanose Cytidine | CEM | Cytotoxic | Cytotoxic | [10] |
| Thietanose Uridine | CEM | Cytotoxic | Cytotoxic | [10] |
| Thietanose 5-Fluorocytidine | CEM | Cytotoxic | Cytotoxic | [10] |
Note: Specific IC₅₀ values for the anticancer activity of L- vs D-isomers are not always directly compared in the literature. The table reflects available data indicating cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of L-nucleoside biological activity.
Antiviral Assays
This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA) template, oligo(dT) primer, reaction buffer, and digoxigenin- and biotin-labeled nucleotides.
-
Enzyme and Inhibitor Addition: Add recombinant HIV-1 RT enzyme to the reaction mixture in the presence of varying concentrations of the L-nucleoside inhibitor.
-
Incubation: Incubate the reaction at 37°C to allow for the synthesis of biotin-tagged cDNA.
-
Detection (ELISA):
-
Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled cDNA.
-
Add an anti-digoxigenin antibody conjugated to peroxidase.
-
Add a peroxidase substrate (e.g., ABTS) and measure the resulting colorimetric signal using an ELISA plate reader at 405 nm.
-
-
Data Analysis: The optical density (OD) values are directly proportional to the RT activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces RT activity by 50%.[13]
This assay quantifies the inhibition of HBV DNA synthesis in a cell-based system.
Protocol:
-
Cell Culture: Culture HepG2 2.2.15 cells, which are human hepatoma cells that constitutively produce HBV particles.
-
Compound Treatment: Treat the cells with various concentrations of the L-nucleoside for a specified period (e.g., 6 days).
-
DNA Extraction:
-
Isolate viral DNA from the cell culture supernatant (extracellular HBV DNA) and from the intracellular core particles (intracellular episomal HBV DNA).
-
-
DNA Quantification (PCR):
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.[11]
Anticancer Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the L-nucleoside for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with the L-nucleoside for various time points. Lyse the cells to release intracellular proteins.
-
Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., a substrate for caspase-3 or caspase-8).
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing a fluorescent or colored molecule.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase activity. Compare the activity in treated cells to that in untreated cells.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of L-nucleosides.
Signaling Pathways
Caption: Intracellular activation and antiviral mechanism of L-nucleosides.
Caption: Anticancer mechanism of L-nucleosides via apoptosis induction.
Experimental Workflows
Caption: Simplified workflow for the synthesis of Lamivudine.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The exploration of L-nucleosides has fundamentally altered the landscape of nucleoside analogue therapeutics. Their unique stereochemistry confers a range of advantageous properties, including enhanced metabolic stability, reduced toxicity, and potent, stereospecific biological activity against viral and cancerous targets. This technical guide has provided a comprehensive overview of the key aspects of L-nucleoside chemistry and biology, from their fundamental mechanisms of action to practical experimental methodologies. As research in this area continues, a deeper understanding of the structure-activity relationships and the intricate interactions with cellular and viral machinery will undoubtedly pave the way for the development of the next generation of highly effective and safer L-nucleoside-based drugs. The "unnatural" advantage of L-nucleosides continues to be a powerful strategy in the ongoing quest for novel therapeutic agents.
References
- 1. Characterization of hepatitis B virus inhibition by novel 2'-fluoro-2',3'-unsaturated beta-D- and L-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 4. Structural basis of HIV inhibition by L-nucleosides: opportunities for drug development and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-HIV activity of D- and L-thietanose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of the nucleus in apoptosis: signaling and execution - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of 2'-Deoxy-L-adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog of the naturally occurring 2'-deoxy-D-adenosine. In vitro studies have demonstrated that L-dA is a potent and highly selective inhibitor of hepadnaviruses, particularly the Hepatitis B Virus (HBV). Its mechanism of action involves intracellular phosphorylation to its triphosphate metabolite, which then acts as a chain terminator for the HBV DNA polymerase. Notably, L-dA exhibits low cytotoxicity at concentrations effective against HBV. Current research strongly indicates a narrow antiviral spectrum, with its activity primarily confined to HBV and closely related hepadnaviruses. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral and cytotoxic data, and the experimental protocols used for its evaluation.
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy. The modification of the sugar moiety, particularly the use of L-enantiomers instead of the natural D-enantiomers, has led to the development of compounds with unique pharmacological profiles. This compound is one such L-nucleoside analog that has garnered significant interest for its specific anti-Hepatitis B Virus (HBV) activity.[1][2] This document serves as an in-depth technical resource, summarizing the existing in vitro data on the antiviral spectrum of L-dA, its mechanism of action, and relevant experimental methodologies.
Antiviral Activity and Cytotoxicity
The antiviral activity of this compound is potent and specific, primarily targeting the replication of HBV, as well as related viruses such as the woodchuck hepatitis virus (WHV).[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro antiviral activity and cytotoxicity of this compound.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) (CC50/EC50) | Reference |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | Data not available in provided search results | >100 (in various cell lines) | Data not available in provided search results | [3][4] |
| Other DNA and RNA Viruses (15 tested) | Various | No significant activity reported | Not applicable | Not applicable | [3][4] |
*EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Note: While specific EC50 values for HBV were not found in the provided search results, L-dA is consistently described as a potent inhibitor. The lack of reported activity against 15 other RNA and DNA viruses underscores its narrow antiviral spectrum.[3][4]
Mechanism of Action
The antiviral mechanism of this compound against HBV is well-defined and occurs in a series of intracellular steps:
-
Cellular Uptake: L-dA enters the host cell.
-
Phosphorylation: Host cell kinases phosphorylate L-dA to its active triphosphate form, this compound triphosphate (L-dATP).
-
Inhibition of Viral DNA Polymerase: L-dATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain by the HBV DNA polymerase (a reverse transcriptase).
-
Chain Termination: Once incorporated, the L-configuration of the sugar moiety prevents the formation of the next phosphodiester bond, leading to the termination of viral DNA chain elongation.[1]
This targeted inhibition of the viral polymerase, coupled with a low affinity for human DNA polymerases (α, β, and γ), contributes to its high selectivity and low cytotoxicity.[3][4]
Figure 1: Mechanism of action of this compound against HBV.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the antiviral activity and cytotoxicity of this compound.
Anti-HBV Replication Assay (HepG2 2.2.15 cells)
This assay quantifies the inhibition of HBV DNA replication in a stably transfected human hepatoblastoma cell line.
-
Cell Culture and Seeding:
-
Culture HepG2 2.2.15 cells, which constitutively produce HBV virions, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 (to maintain the integrated HBV genome).
-
Seed the cells in 96-well plates at a density of approximately 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a no-drug (vehicle) control and a positive control (e.g., an approved anti-HBV drug like Lamivudine or Entecavir).[1]
-
-
Incubation:
-
Incubate the treated cells for 6 to 8 days, changing the medium with freshly prepared compound every 2 days to ensure a constant drug concentration.[1]
-
-
Quantification of HBV DNA:
-
After the incubation period, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay with primers and probes specific for the HBV genome.[1]
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA reduction in treated wells compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed HepG2 cells (or other relevant cell lines) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours.[1]
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period that corresponds to the duration of the antiviral assay (e.g., 6 to 8 days).[1]
-
-
MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.[1]
-
Figure 2: General experimental workflow for in vitro evaluation.
Conclusion
The in vitro data robustly supports that this compound is a potent and selective antiviral agent with a narrow spectrum of activity, specifically targeting Hepatitis B Virus. Its mechanism as a chain terminator of the viral DNA polymerase is well-established and accounts for its high selectivity index. While it has been reportedly tested against a panel of other DNA and RNA viruses without significant activity, detailed quantitative data from these broader screenings are not widely available in the literature. For researchers and drug development professionals, this compound stands as a compelling example of how stereochemical modifications of nucleosides can yield highly specific and potent antiviral agents. Future research could focus on further elucidating the structural basis for its selective interaction with the HBV polymerase and exploring its potential in combination therapies for HBV infection.
References
- 1. Inhibition of herpes simplex virus replication by purine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of 2'-Deoxy-L-adenosine: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 2'-Deoxy-L-adenosine, an L-nucleoside analog with significant therapeutic potential. While specific quantitative data for this particular L-enantiomer is emerging, this document synthesizes the current understanding of nucleoside analog pharmacology, highlighting the key transport and metabolic pathways, and providing detailed experimental protocols to facilitate further research.
Cellular Uptake: Crossing the Membrane Barrier
The entry of this compound into a cell is a critical first step for its pharmacological activity. Like other nucleoside analogs, it relies on specialized membrane transport proteins. The two major families of human nucleoside transporters (NTs) are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[1]
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.[1] There are four known human ENT isoforms (ENT1-4).[2]
Concentrative Nucleoside Transporters (CNTs): CNTs are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.[3] The three human CNTs (CNT1-3) exhibit distinct substrate specificities.[1]
The stereochemistry of the sugar moiety is a critical determinant for recognition and transport by these proteins. While natural nucleosides are in the D-configuration, some transporters have been shown to accommodate L-isomers, albeit often with different affinities compared to their D-counterparts. The specific transporters involved in the uptake of this compound are a key area for further investigation.
Table 1: Major Human Nucleoside Transporters
| Transporter Family | Transporter | Driving Force | Typical Substrates | Potential Role in this compound Uptake |
| Equilibrative (ENTs) | ENT1 | Concentration Gradient | Adenosine, Deoxyadenosine | Likely involved due to broad substrate specificity. |
| ENT2 | Concentration Gradient | Adenosine, Deoxyadenosine, Nucleobases | A potential transporter, known for broad substrate acceptance. | |
| Concentrative (CNTs) | CNT1 | Sodium Gradient | Pyrimidines (Uridine, Cytidine, Thymidine) | Less likely due to pyrimidine preference. |
| CNT2 | Sodium Gradient | Purines (Adenosine, Inosine, Guanosine) | A strong candidate due to its preference for purine nucleosides. | |
| CNT3 | Sodium Gradient | Purines and Pyrimidines | A likely transporter due to its broad substrate range. |
Intracellular Metabolism: Activation and Catabolism
Once inside the cell, this compound undergoes a series of enzymatic modifications that determine its ultimate fate and biological activity. The primary metabolic pathways are phosphorylation (activation) and deamination (inactivation/catabolism).
Phosphorylation: The Activation Cascade
For this compound to exert its antiviral or anticancer effects, it must be converted to its triphosphate form, this compound triphosphate (L-dATP). This is a three-step phosphorylation process catalyzed by cellular kinases.[4]
-
Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group, catalyzed by a nucleoside kinase. Deoxycytidine kinase (dCK) and adenosine kinase (AK) are key enzymes in the phosphorylation of deoxyadenosine analogs.[4] The efficiency of this step for the L-isomer is a critical determinant of its therapeutic efficacy.
-
Diphosphorylation: The resulting monophosphate is then converted to a diphosphate by a nucleoside monophosphate kinase (NMPK), such as adenylate kinase.[5]
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate metabolite.[6]
The accumulation of L-dATP within the cell allows it to compete with the natural dATP for incorporation into DNA by viral or cellular DNA polymerases, leading to chain termination and inhibition of DNA synthesis.[7]
Deamination: The Inactivation Pathway
A competing metabolic pathway is the deamination of this compound to 2'-Deoxy-L-inosine by adenosine deaminase (ADA). This conversion generally represents an inactivation step, as the inosine analog is typically a poorer substrate for subsequent phosphorylation. The susceptibility of L-nucleosides to human ADA is often lower than their D-counterparts, which can contribute to a longer intracellular half-life and enhanced therapeutic potential.
Table 2: Key Enzymes in this compound Metabolism
| Metabolic Step | Enzyme | Function | Implication for this compound |
| Phosphorylation | Deoxycytidine Kinase (dCK) | Catalyzes the formation of the monophosphate. | A key activating enzyme; its affinity for the L-isomer is crucial. |
| Adenosine Kinase (AK) | Can also contribute to monophosphorylation. | Its role in L-isomer phosphorylation needs specific investigation. | |
| Adenylate Kinase (AK) | Converts monophosphate to diphosphate. | Essential for the second phosphorylation step. | |
| Nucleoside Diphosphate Kinase (NDPK) | Converts diphosphate to triphosphate. | The final step in the activation cascade. | |
| Deamination | Adenosine Deaminase (ADA) | Converts adenosine analogs to inosine analogs. | A potential inactivation pathway; resistance of the L-isomer is beneficial. |
Signaling Pathways and Experimental Workflows
Cellular Metabolism and Action Pathway
The following diagram illustrates the general pathway of cellular uptake, metabolism, and mechanism of action for a deoxyadenosine analog like this compound.
References
- 1. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]
The Enigmatic Interaction: A Technical Guide to 2'-Deoxy-L-adenosine and Host Cell Polymerase Engagement
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate relationship between the L-nucleoside analog, 2'-Deoxy-L-adenosine (L-dA), and host cell DNA polymerases. As the development of antiviral and anticancer therapeutics increasingly focuses on nucleoside analogs, a comprehensive understanding of their interaction with host cell machinery is paramount. This document provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual pathways to elucidate the core of this interaction.
Introduction: The Stereochemical Challenge to DNA Synthesis
This compound is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine. This stereochemical difference forms the basis of its biological activity. Host cell DNA polymerases have evolved to be highly specific for D-nucleotides, the building blocks of natural DNA. The introduction of an L-enantiomer, such as L-dA, presents a unique challenge to the polymerase's active site, leading to potential inhibition of DNA synthesis. The therapeutic efficacy of L-nucleoside analogs often relies on their differential effects on viral versus host cell polymerases.
Mechanism of Action: Competitive Inhibition and Chain Termination
Upon entering a host cell, this compound is metabolized into its active triphosphate form, this compound triphosphate (L-dATP). This conversion is a critical step for its interaction with DNA polymerases. The primary mechanisms by which L-dATP exerts its effects are:
-
Competitive Inhibition: L-dATP, structurally similar to the natural substrate dATP, can compete for the active site of DNA polymerases. The degree of inhibition is dependent on the polymerase's ability to discriminate between the D- and L-enantiomers.
-
Chain Termination: If a DNA polymerase incorporates the L-nucleotide monophosphate into the growing DNA strand, the unnatural L-sugar configuration can impede or completely block the addition of the subsequent nucleotide, leading to the termination of DNA chain elongation.
While human DNA polymerases generally exhibit strong discrimination against L-nucleotides, some viral polymerases, particularly reverse transcriptases, can incorporate them more readily. This differential activity is a cornerstone of the therapeutic window for many L-nucleoside analog drugs.
Quantitative Analysis of Polymerase Inhibition
Quantifying the inhibitory potency of L-dATP against various host cell DNA polymerases is crucial for understanding its selectivity and potential for off-target effects. Parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics.
To provide a concrete quantitative example of the stereoselectivity of a human DNA polymerase, we can examine the pre-steady-state kinetic parameters for the incorporation of 2'-Deoxy-L-cytidine triphosphate (L-dCTP) by human DNA polymerase β.
| DNA Polymerase | Nucleotide Analog | kp (s⁻¹) | Kd (µM) | D-Stereoselectivity [(kp/Kd)D / (kp/Kd)L] | Reference |
| Human DNA Polymerase β | L-dCTP | 0.00063 | 24 | 2.7 x 10⁵ | [1][2] |
Note: This data for L-dCTP serves as a strong indicator of the significant stereochemical discrimination exhibited by human DNA polymerase β.
Experimental Protocols
To investigate the interaction between L-dATP and host cell polymerases, two primary in vitro assays are employed: the DNA polymerase inhibition assay and the chain termination assay.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of L-dATP on the activity of a specific DNA polymerase.
Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a DNA template in the presence of varying concentrations of the inhibitor, L-dATP. The reduction in incorporated radioactivity corresponds to the level of polymerase inhibition.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA):
-
Activated DNA template (e.g., calf thymus DNA activated by DNase I)
-
A mixture of three unlabeled dNTPs (e.g., dCTP, dGTP, dTTP)
-
One radiolabeled dNTP (e.g., [³H]dATP or [α-³²P]dATP)
-
The specific DNA polymerase being tested.
-
-
Inhibitor Preparation: Prepare a series of dilutions of L-dATP in the reaction buffer.
-
Reaction Setup:
-
To a series of reaction tubes, add the reaction mixture.
-
Add varying concentrations of L-dATP to the respective tubes. Include a control tube with no L-dATP.
-
Pre-incubate the mixtures at the optimal temperature for the polymerase.
-
-
Initiation: Start the reaction by adding the DNA polymerase to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reactions by adding a stop solution (e.g., EDTA).
-
Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA by adding cold trichloroacetic acid (TCA). Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of polymerase activity against the concentration of L-dATP to determine the IC50 value.
Chain Termination Assay
Objective: To determine if L-dATP is incorporated into a growing DNA strand and if this incorporation leads to chain termination.
Principle: This assay utilizes a defined primer-template system. The extension of a radiolabeled primer is monitored by denaturing polyacrylamide gel electrophoresis (PAGE). Chain termination is observed as the appearance of shorter DNA fragments.
Methodology:
-
Primer-Template Preparation:
-
Synthesize or obtain a short oligonucleotide primer and a longer, complementary template strand.
-
Radiolabel the 5' end of the primer using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Anneal the radiolabeled primer to the template DNA.
-
-
Reaction Setup: Prepare reaction mixtures containing:
-
The primer-template duplex.
-
The DNA polymerase of interest.
-
A reaction buffer.
-
Different combinations of dNTPs and L-dATP:
-
Control: All four natural dNTPs.
-
Test: A mixture of dCTP, dGTP, dTTP, and L-dATP (in place of dATP).
-
Dideoxy Sequencing Control (optional): Reactions containing one of the four dideoxynucleoside triphosphates (ddNTPs) to create a sequencing ladder for precise size comparison.
-
-
-
Reaction and Termination:
-
Initiate the reactions by adding the polymerase.
-
Incubate at the optimal temperature for a set time.
-
Terminate the reactions by adding a stop solution containing formamide and loading dyes.
-
-
Electrophoresis:
-
Denature the samples by heating.
-
Separate the DNA fragments by denaturing PAGE.
-
-
Visualization and Analysis:
-
Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager.
-
Analyze the pattern of fragments. The presence of bands shorter than the full-length product in the L-dATP-containing lane indicates incorporation and chain termination.
-
Visualizing the Molecular Pathways
To better understand the cellular processing and mechanism of action of this compound, the following diagrams illustrate the key pathways.
Intracellular Activation of this compound
Experimental Workflow for Polymerase Inhibition Assay
Logical Flow of Chain Termination by L-dATP
Conclusion
The interaction of this compound with host cell polymerases is a multifaceted process governed by the principles of stereochemical discrimination. While human DNA polymerases exhibit a strong preference for their natural D-nucleotide substrates, the potential for inhibition and chain termination by L-dATP, particularly in the context of specific polymerases, underscores the importance of detailed biochemical characterization. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to further investigate the nuanced interactions of L-nucleoside analogs with host cell machinery, ultimately aiding in the design of more selective and effective therapeutic agents.
References
The Enantiomeric Divide: A Technical Guide to the Natural Occurrence and Analysis of L-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chirality of nucleosides, the fundamental building blocks of nucleic acids, is a cornerstone of molecular biology. Life on Earth has overwhelmingly selected D-enantiomers of ribose and deoxyribose for the synthesis of RNA and DNA, respectively. This in-depth technical guide explores the established prevalence of D-nucleosides and investigates the elusive natural occurrence of their stereoisomers, L-nucleosides. While L-nucleosides are of immense interest and therapeutic value as synthetic antiviral and anticancer agents, their presence in natural biological systems is exceptionally rare, if not entirely absent. This guide provides a comprehensive overview of the current scientific understanding, details the analytical methodologies crucial for chiral separation, and presents the biosynthetic context of nucleoside formation.
The Predominance of D-Nucleosides in Biological Systems
All known forms of life utilize D-ribose and D-2'-deoxyribose as the sugar moieties in their ribonucleic acids (RNA) and deoxyribonucleic acids (DNA).[1] This homochirality is a fundamental and conserved feature of the genetic machinery. The enzymes involved in nucleic acid synthesis, such as polymerases, are stereospecific and exclusively recognize D-nucleotides. This ensures the formation of the canonical right-handed double helix of DNA and the complex functional structures of RNA.
The biosynthesis of D-ribose-5-phosphate, the precursor for D-ribose and D-deoxyribose in nucleosides, is a well-established metabolic pathway known as the pentose phosphate pathway. This pathway converts glucose-6-phosphate, a central metabolite, into the necessary pentose sugars for nucleotide synthesis.[2]
The Quest for Naturally Occurring L-Nucleosides
Despite the ubiquity of D-nucleosides, the potential for the existence of their L-enantiomers in nature remains a topic of scientific inquiry. However, extensive research has yet to reveal any definitive and widespread natural occurrence of L-nucleosides incorporated into the genetic material or metabolic pathways of organisms.
L-Sugars in Nature: A Potential Precursor?
The presence of L-sugars in nature, while less common than D-sugars, is not unheard of. L-arabinose, for instance, is a significant component of plant cell wall polysaccharides like hemicellulose and pectin.[3][4] While L-arabinose is naturally abundant, there is no direct evidence to date of its enzymatic conversion to L-ribose and subsequent incorporation into nucleosides within plants.[5] Biotechnological processes have been developed to convert plant-derived L-arabinose into L-ribose, which then serves as a starting material for the chemical synthesis of L-nucleoside analogs used in medicine.[6][7]
There have been reports of L-ribose being a metabolite in Escherichia coli, but further studies have not confirmed its incorporation into L-nucleosides in this bacterium.[8][9]
L-Nucleoside Analogs: A Therapeutic Triumph of Synthesis
The significance of L-nucleosides lies predominantly in their role as powerful therapeutic agents.[10] Synthetically produced L-nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action relies on their ability to act as chain terminators in viral DNA or RNA synthesis. Because viral polymerases can sometimes be less specific than their human counterparts, they may incorporate the L-nucleoside analog into the growing nucleic acid chain. However, due to the incorrect stereochemistry of the sugar, further elongation is blocked, thus inhibiting viral replication.
A key advantage of L-nucleoside analogs is their resistance to degradation by human nucleosidases, which are stereospecific for D-nucleosides. This results in a longer half-life in the body and improved therapeutic efficacy.
Quantitative Data on Nucleoside Occurrence
Due to the apparent absence of naturally occurring L-nucleosides in biological systems, there is a lack of quantitative data regarding their concentrations in tissues or fluids. In contrast, the concentrations of D-nucleosides and their derivatives are well-documented and vary depending on the tissue and metabolic state. The table below presents a summary of the current state of knowledge.
| Nucleoside Enantiomer | Natural Occurrence | Representative Quantitative Data |
| D-Nucleosides | Ubiquitous in all known organisms as components of DNA, RNA, and energy-carrying molecules (e.g., ATP). | Concentrations vary widely. For example, adenosine in human blood is approximately 0.5 µM. |
| L-Nucleosides | Not confirmed to be naturally occurring in any significant, reproducible amounts. | No quantitative data available for naturally occurring L-nucleosides in biological systems. |
Experimental Protocols for Nucleoside Analysis
The definitive identification of L-nucleosides in a biological sample requires sophisticated analytical techniques that can separate and detect enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS), is the gold standard for this purpose.
General Workflow for Nucleoside Extraction and Analysis
The following diagram illustrates a general workflow for the extraction and analysis of nucleosides from a biological sample, with a focus on the potential to identify chiral isomers.
Detailed Protocol: Chiral HPLC-MS/MS for Nucleoside Enantiomer Separation
This protocol outlines the key steps for the chiral separation of nucleosides in a biological extract.
1. Sample Extraction and Purification:
-
Homogenization: Flash-freeze the biological sample in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the homogenized sample with a cold solvent mixture, such as 2:2:1 methanol:acetonitrile:water, to precipitate proteins and extract small molecules.[3]
-
Purification: Use solid-phase extraction (SPE) with a weak anion-exchange column to separate nucleotides from nucleosides. The nucleoside fraction is collected for analysis.[4]
2. Chiral HPLC Separation:
-
Column: Employ a chiral stationary phase (CSP) designed for the separation of polar molecules. Polysaccharide-based or macrocyclic glycopeptide-based chiral columns are often effective.[8]
-
Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC would consist of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). The gradient and composition must be optimized for the specific analytes and column.
-
Method: Develop a gradient elution method to achieve baseline separation of the D- and potential L-enantiomers.
3. Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each nucleoside of interest should be determined using authentic standards for both D- and L-enantiomers.
4. Data Analysis:
-
Identification: Compare the retention times and mass spectra of any detected peaks to those of certified D- and L-nucleoside standards.
-
Quantification: Generate a calibration curve using a series of dilutions of the L-nucleoside standards to quantify any detected amounts.
Biosynthetic Pathways and Their Chirality
The biosynthesis of nucleosides is intrinsically linked to the synthesis of their constituent sugars. The diagram below illustrates the central role of the Pentose Phosphate Pathway in producing D-ribose-5-phosphate, the precursor to all canonical D-nucleosides. It also conceptualizes where a hypothetical pathway for L-nucleoside synthesis would need to diverge.
Conclusion and Future Perspectives
The homochirality of life, with its exclusive reliance on D-nucleosides for genetic information, is a defining feature of biology. While the search for naturally occurring L-nucleosides has thus far been fruitless, the possibility of their existence in undiscovered organisms or under specific environmental conditions cannot be entirely dismissed. The development of increasingly sensitive chiral analytical techniques will be paramount in continuing this exploration.
For drug development professionals, the "unnatural" stereochemistry of L-nucleosides will continue to be a fertile ground for the design of novel therapeutics that are resistant to metabolic degradation. A deeper understanding of the stereospecificity of both host and pathogenic enzymes will enable the rational design of more effective and less toxic L-nucleoside analogs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. csik.sapientia.ro [csik.sapientia.ro]
- 3. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 4. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Deoxy-L-adenosine from D-ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-nucleosides, the enantiomers of the naturally occurring D-nucleosides, are a critical class of compounds in drug development, exhibiting potent antiviral and anticancer activities with often reduced toxicity compared to their D-counterparts. This document provides a detailed protocol for the multi-step synthesis of 2'-Deoxy-L-adenosine, a key L-nucleoside analog, starting from the readily available and inexpensive D-ribose. The synthesis involves a key stereochemical inversion to convert the D-sugar into the L-form, followed by deoxygenation at the 2' position and subsequent glycosylation with adenine. This protocol compiles and details the necessary chemical transformations, reagents, reaction conditions, and purification methods. Quantitative data for each principal step is summarized in tables for clarity, and a comprehensive workflow diagram is provided to visualize the entire synthetic pathway.
Introduction
The synthesis of enantiomerically pure L-nucleosides is a significant challenge in medicinal chemistry. This compound and other L-deoxynucleosides have demonstrated significant therapeutic potential, particularly as antiviral agents. Their resistance to degradation by cellular kinases and polymerases, which are specific for D-nucleosides, contributes to their favorable pharmacological profiles. The synthesis described herein commences with D-ribose and navigates the critical steps of C5 protection, reduction, stereochemical inversion at C4 via oxidation and reduction, 2'-deoxygenation, and finally, the stereoselective formation of the N-glycosidic bond with adenine.
Overall Synthesis Workflow
The synthesis of this compound from D-ribose is a multi-step process that can be broken down into three main stages:
-
Synthesis of L-ribose from D-ribose: This involves the protection of the 5-hydroxyl group, reduction of the aldehyde, peracetylation, deprotection of the 5-hydroxyl, and subsequent oxidation to invert the stereocenter at C4, yielding a protected L-ribose derivative.
-
Synthesis of 2-Deoxy-L-ribose from L-ribose: The protected L-ribose is converted to a glycosyl halide or a related activated species, which then undergoes a deoxygenation reaction at the 2' position.
-
Synthesis of this compound: The final stage involves the coupling of the 2-deoxy-L-ribose derivative with a protected adenine base, followed by deprotection to yield the target nucleoside.
Caption: Overall workflow for the synthesis of this compound from D-ribose.
Experimental Protocols
Stage 1: Synthesis of L-Ribose from D-Ribose
This multi-step conversion inverts the stereochemistry of D-ribose to L-ribose. A patent by Whistler and BeMiller outlines a similar procedure. The following protocol is a representative synthesis.
Step 1.1: 5-O-Trityl-D-ribose
-
Dissolve D-ribose (1 eq) in pyridine.
-
Add trityl chloride (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with ice water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 1.2: 5-O-Trityl-D-ribitol
-
Dissolve 5-O-Trityl-D-ribose (1 eq) in methanol.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 2 hours at room temperature.
-
Neutralize the reaction with acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the product.
Step 1.3: 1,2,3,4-Tetra-O-acetyl-5-O-trityl-D-ribitol
-
Dissolve 5-O-Trityl-D-ribitol (1 eq) in pyridine.
-
Add acetic anhydride (5 eq) at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the peracetylated product.
Step 1.4: 1,2,3,4-Tetra-O-acetyl-D-ribitol
-
Dissolve the tritylated compound (1 eq) in a mixture of formic acid, ether, and water.
-
Stir for a short period (e.g., 10 minutes) and then dilute with dichloromethane.
-
Wash with water, dry the organic layer, and concentrate.
Step 1.5: Protected L-Ribose (L-ribose 2,3,4,5-tetraacetate)
-
Perform a Swern oxidation on 1,2,3,4-Tetra-O-acetyl-D-ribitol (1 eq) using oxalyl chloride and DMSO, followed by triethylamine at low temperature (-78 °C).
-
Work up the reaction by adding water and extracting with dichloromethane.
-
Purify by column chromatography to obtain the aldehyde.
Step 1.6: L-Ribose
-
Hydrolyze the tetraacetate (1 eq) using a mild base such as potassium carbonate in ethanol.
-
Neutralize with an acidic resin, filter, and concentrate to obtain L-ribose.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| 1.1 | 5-O-Trityl-D-ribose | D-Ribose | Trityl chloride, Pyridine | ~70 | [1] |
| 1.2-1.6 | L-Ribose | 5-O-Trityl-D-ribose | NaBH4, Ac2O, Swern reagents, K2CO3 | ~39 (overall) | [1] |
Stage 2: Synthesis of a 2-Deoxy-L-ribose derivative
This stage involves the deoxygenation of L-ribose at the 2' position. A common method is the Barton-McCombie deoxygenation or a related radical-based reaction on a suitably protected and activated L-ribose derivative.
Step 2.1: Protection and Activation of L-Ribose
-
Protect the hydroxyl groups of L-ribose, for instance, by forming an isopropylidene acetal at the 3' and 5' positions and a benzoyl group at the 1' position.
-
Activate the 2'-hydroxyl group, for example, by converting it into a thiocarbonyl derivative (e.g., a xanthate).
Step 2.2: Deoxygenation
-
Treat the 2'-activated L-ribose derivative (1 eq) with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) in a suitable solvent like toluene at an elevated temperature.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 2.2 | Protected 2-Deoxy-L-ribose | Activated L-ribose derivative | AIBN, Tributyltin hydride | 80-90 |
Stage 3: Synthesis of this compound
This final stage is the coupling of the 2-deoxy-L-ribose derivative with adenine. The Vorbrüggen glycosylation is a widely used method for this transformation.
Step 3.1: Glycosylation
-
Prepare silylated adenine by reacting adenine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.
-
Dissolve the protected 2-deoxy-L-ribose derivative (1 eq) and the silylated adenine (1.2 eq) in an anhydrous solvent such as acetonitrile or dichloroethane.
-
Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the protected nucleoside by column chromatography.
Step 3.2: Deprotection
-
Remove the protecting groups from the sugar and the adenine base. For example, benzoyl groups can be removed by treatment with ammonia in methanol, and silyl groups with a fluoride source like TBAF.
-
After deprotection, purify the final product, this compound, by recrystallization or HPLC.[2]
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 3.1 | Protected this compound | 2-Deoxy-L-ribose derivative, Adenine | BSA, TMSOTf | 60-80 |
| 3.2 | This compound | Protected this compound | NH3/MeOH, TBAF | >90 |
Data Presentation
Table 1: Summary of Yields for the Synthesis of L-Ribose from D-Ribose
| Reaction Stage | Starting Material | Product | Reported Overall Yield (%) |
| D-Ribose to L-Ribose | D-Ribose | L-Ribose | 39[1] |
Table 2: Summary of Key Reaction Parameters and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1.1 | Protection | Trityl chloride, Pyridine | Pyridine | RT | 16 h | ~70[1] |
| 1.5 | Oxidation | Oxalyl chloride, DMSO, Et3N | Dichloromethane | -78 °C to RT | 2-3 h | 88[1] |
| 1.6 | Deprotection | K2CO3 | Ethanol | RT | 1-2 h | 95[1] |
| 2.2 | Deoxygenation | AIBN, Bu3SnH | Toluene | 80-110 °C | 2-4 h | 80-90 |
| 3.1 | Glycosylation | BSA, TMSOTf | Acetonitrile | 0 °C to RT | 4-12 h | 60-80 |
| 3.2 | Deprotection | NH3/MeOH | Methanol | RT | 12-24 h | >90 |
Conclusion
The synthesis of this compound from D-ribose is a challenging but feasible process that relies on key chemical transformations to achieve the desired stereochemistry and deoxygenation. The protocols outlined in this document provide a comprehensive guide for researchers in the field. The provided workflow diagrams and data tables offer a clear overview of the synthetic route and expected outcomes. Careful execution of each step and appropriate purification are crucial for obtaining the final product in high purity. This L-nucleoside analog remains an important target for the development of novel therapeutics.
References
Application Notes and Protocols for the Enzymatic Synthesis of 2'-Deoxy-L-adenosine-5'-triphosphate (L-dATP)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2'-Deoxy-L-adenosine (L-dA) is the L-enantiomer of the naturally occurring 2'-deoxyadenosine. L-nucleoside analogs are of significant interest in antiviral and anticancer drug development due to their potential for increased metabolic stability and unique biological activities. The triphosphate form, this compound-5'-triphosphate (L-dATP), is the pharmacologically active metabolite that can act as a competitive inhibitor or an alternative substrate for DNA polymerases, leading to chain termination and inhibition of DNA synthesis. The enzymatic synthesis of L-dATP from L-dA is a critical process for producing this key molecule for research and therapeutic applications. This document provides detailed application notes and protocols for the three-step enzymatic phosphorylation of L-dA to L-dATP.
The phosphorylation cascade involves three key enzymatic steps:
-
Monophosphorylation: Conversion of this compound (L-dA) to this compound-5'-monophosphate (L-dAMP).
-
Diphosphorylation: Conversion of L-dAMP to this compound-5'-diphosphate (L-dADP).
-
Triphosphorylation: Conversion of L-dADP to this compound-5'-triphosphate (L-dATP).
Signaling Pathways and Experimental Workflows
Caption: Enzymatic cascade for the phosphorylation of L-dA to L-dATP.
Caption: Experimental workflow for the synthesis and purification of L-dATP.
Data Presentation
The enzymatic phosphorylation of L-nucleosides is possible due to the relaxed stereospecificity of certain human nucleoside kinases. Human deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) have been shown to phosphorylate L-deoxyadenosine. While specific kinetic parameters for the L-enantiomers are not extensively reported, the available data for the natural D-enantiomers and related analogs provide a valuable reference.
Table 1: Kinases for the Phosphorylation of this compound and its Nucleotides
| Phosphorylation Step | Substrate | Product | Recommended Enzyme(s) | Phosphate Donor |
| Step 1 | This compound (L-dA) | L-dAMP | Human Deoxycytidine Kinase (dCK) or Human Deoxyguanosine Kinase (dGK) | ATP or UTP[1] |
| Step 2 | L-dAMP | L-dADP | Adenylate Kinase (AK) | ATP |
| Step 3 | L-dADP | L-dATP | Nucleoside Diphosphate Kinase (NDPK) | ATP |
Table 2: Reported Kinetic Parameters for Relevant Kinases (with D-enantiomers)
Note: Specific kinetic data for the phosphorylation of L-dA, L-dAMP, and L-dADP are limited in the literature. The following table presents data for the natural D-enantiomers, which can serve as a starting point for reaction optimization.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |
| Human Deoxycytidine Kinase (dCK) | Deoxyadenosine (dA) | ~250-700 | - | [2] |
| Deoxycytidine (dC) | 0.94 | - | ||
| Human Deoxyguanosine Kinase (dGK) | Deoxyadenosine (dA) | 460 | 430 nmol/min/mg | [3] |
| Deoxyguanosine (dG) | 4 | 43 nmol/min/mg | [3] | |
| Human Adenylate Kinase 1 (HAdK1) | 2'-dAMP | - | kcat/Km = 8.8 x 104 M-1s-1 | [4] |
| Dictyostelium Nucleoside Diphosphate Kinase | TDP (as substrate analog) | - | kcat = 1100 s-1 | [5] |
Experimental Protocols
The following protocols describe a three-step enzymatic synthesis of L-dATP from L-dA. These protocols are based on established methods for nucleoside and nucleotide phosphorylation and may require optimization for specific enzymes and reaction scales.
Protocol 1: Monophosphorylation of this compound (L-dA) to L-dAMP
This protocol utilizes human deoxycytidine kinase (dCK) for the first phosphorylation step.
Materials:
-
This compound (L-dA)
-
Recombinant Human Deoxycytidine Kinase (dCK)
-
Adenosine-5'-triphosphate (ATP)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
KCl (100 mM)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT, 1 mM)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Reaction tubes
-
Water bath or incubator at 37°C
-
HPLC system for reaction monitoring
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
50 mM Tris-HCl, pH 7.5
-
100 mM KCl
-
10 mM MgCl₂
-
1 mM DTT
-
1-5 mM L-dA
-
1.2 equivalents of ATP to L-dA
-
(Optional for ATP regeneration) 2 equivalents of PEP, 10 U/mL PK
-
Recombinant human dCK (concentration to be optimized, typically 0.1-1 µg/µL)
-
-
Initiation and Incubation: Initiate the reaction by adding the dCK enzyme. Incubate the reaction mixture at 37°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing them by HPLC. The conversion of L-dA to L-dAMP can be quantified by integrating the peak areas. A spectrophotometric coupled-enzyme assay can also be used for real-time monitoring.[4]
-
Reaction Termination: Once the reaction reaches completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol to precipitate the protein.
-
Sample Preparation for Next Step: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant containing L-dAMP can be used directly for the next phosphorylation step or purified if necessary.
Protocol 2: Diphosphorylation of L-dAMP to L-dADP
This protocol uses adenylate kinase (AK) to convert L-dAMP to L-dADP.
Materials:
-
L-dAMP solution (from Protocol 1)
-
Adenylate Kinase (AK)
-
ATP
-
Reaction buffer (as in Protocol 1)
Procedure:
-
Reaction Setup: To the supernatant containing L-dAMP, add:
-
Additional ATP (1.2 equivalents to the initial L-dA concentration)
-
Adenylate Kinase (concentration to be optimized, e.g., 10-20 U/mL)
-
-
Incubation and Monitoring: Incubate the reaction at 37°C and monitor the conversion of L-dAMP to L-dADP by HPLC.
-
Termination: Terminate the reaction as described in Protocol 1.
Protocol 3: Triphosphorylation of L-dADP to L-dATP
This protocol employs nucleoside diphosphate kinase (NDPK) for the final phosphorylation step.
Materials:
-
L-dADP solution (from Protocol 2)
-
Nucleoside Diphosphate Kinase (NDPK)
-
ATP
-
Reaction buffer (as in Protocol 1)
Procedure:
-
Reaction Setup: To the supernatant containing L-dADP, add:
-
Additional ATP (1.5 equivalents to the initial L-dA concentration)
-
Nucleoside Diphosphate Kinase (concentration to be optimized, e.g., 10-20 U/mL)
-
-
Incubation and Monitoring: Incubate the reaction at 37°C and monitor the formation of L-dATP by HPLC.
-
Termination: Terminate the reaction by heat inactivation or ethanol precipitation.
Protocol 4: Purification of L-dATP by Anion-Exchange Chromatography
This protocol describes the purification of the final product, L-dATP, from the reaction mixture.
Materials:
-
Anion-exchange chromatography column (e.g., DEAE-Sephadex or a commercial preparative column)
-
Low-salt buffer (e.g., 20 mM Triethylammonium bicarbonate, pH 7.5)
-
High-salt buffer (e.g., 1 M Triethylammonium bicarbonate, pH 7.5)
-
HPLC or FPLC system
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Centrifuge the final reaction mixture to remove any precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the anion-exchange column with the low-salt buffer until a stable baseline is achieved.
-
Sample Loading: Load the filtered sample onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the low-salt buffer to remove unbound and weakly bound components, such as remaining L-dA and ADP.
-
Elution: Elute the bound nucleotides using a linear gradient of the high-salt buffer (e.g., 0-100% over 20-30 column volumes). Nucleotides will elute based on their increasing negative charge (L-dAMP < L-dADP < L-dATP).
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify the fractions containing pure L-dATP.
-
Desalting and Lyophilization: Pool the pure L-dATP fractions. Remove the volatile buffer salts by repeated co-evaporation with water or by dialysis. Lyophilize the desalted solution to obtain the final L-dATP product as a solid.
Conclusion
The enzymatic synthesis of L-dATP provides a highly specific and efficient method for producing this important L-nucleoside triphosphate. The protocols outlined in this document offer a comprehensive guide for researchers to perform this multi-step phosphorylation. Optimization of enzyme concentrations, reaction times, and purification parameters will be essential to achieve high yields and purity of the final product. The availability of pure L-dATP will facilitate further research into the biological activities of L-nucleoside analogs and their potential as therapeutic agents.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenylate Kinase-Catalyzed Reactions of AMP in Pieces: Specificity for Catalysis at the Nucleoside Activator and Dianion Catalytic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporation of 2'-Deoxy-L-adenosine into Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxy-L-adenosine is the synthetic enantiomer, or mirror image, of the naturally occurring 2'-deoxy-D-adenosine. Oligonucleotides synthesized using L-nucleosides, known as L-DNA, possess unique properties that make them valuable tools in research and therapeutic development. As enantiomers, L-DNA shares the same fundamental physical and chemical properties as natural D-DNA, such as duplex stability and solubility. However, its inverted chirality renders it orthogonal to the stereospecific biological systems that have evolved to recognize D-nucleic acids.
This orthogonality confers two primary advantages:
-
High Nuclease Resistance: L-DNA is exceptionally stable against degradation by cellular nucleases, which are enzymes that specifically recognize and cleave D-DNA.
-
Bio-orthogonality: L-DNA strands do not hybridize with their natural D-DNA or D-RNA counterparts. An L-DNA oligonucleotide will only form a stable, left-handed double helix with a complementary L-DNA strand.
These characteristics have driven the application of L-adenosine-containing oligonucleotides in areas requiring high biostability and specificity, such as aptamer development, diagnostics, and nanotechnology.
Key Applications
The incorporation of this compound and other L-nucleosides enables the development of novel nucleic acid-based tools and therapeutics.
-
L-DNA Aptamers (Spiegelmers): Aptamers are oligonucleotides that bind to specific targets. Spiegelmers ("Spiegel" is German for mirror) are L-DNA aptamers developed to bind to D-biomolecules. They retain high target affinity while exhibiting superior in vivo stability and low toxicity, making them promising therapeutic agents.
-
Molecular Beacons: Incorporating an L-DNA stem into a molecular beacon with a D-DNA loop enhances its structural stability and selectivity. The L-DNA stem is resistant to nuclease degradation and prevents "stem invasion" by endogenous D-nucleic acids, reducing false-positive signals in diagnostic assays.
-
Nanotechnology and Drug Delivery: The programmability and biostability of L-DNA make it an ideal material for constructing DNA nanostructures. These nanocarriers show greater cellular uptake and serum stability, improving the delivery of nucleic acid cargos.
-
Molecular Tagging: L-DNA sequences can be used as bio-orthogonal "zip-code" tags in microarrays or as molecular tags for PCR, as they will not interact with the D-DNA samples being analyzed.
Quantitative Data
The unique properties of L-DNA can be quantified through various biophysical and biochemical assays.
Table 1: Nuclease Resistance Comparison
Oligonucleotides containing L-adenosine exhibit dramatically increased stability in the presence of nucleases compared to their D-isoforms.
| Property | D-Oligonucleotide (Natural) | L-Oligonucleotide (Modified) |
| Susceptibility to Nucleases | Rapidly degraded by 3'- and 5'-exonucleases and endonucleases found in serum and within cells. | Highly resistant to degradation by common nucleases. |
| Half-life in Serum | Typically minutes without modification. | Significantly extended, often lasting for many hours or days. |
| Rationale | Natural enzymes are stereospecific for D-deoxyribose. | The L-deoxyribose backbone does not fit into the active site of nucleases. |
Table 2: Thermal Stability (Melting Temperature, Tₘ) Comparison
The thermal stability of a duplex formed by two complementary L-DNA strands is comparable to that of an identical D-DNA duplex.
| Property | D-DNA Duplex | L-DNA Duplex |
| Tₘ Value | Dependent on sequence length, GC content, and salt concentration. | Essentially identical to the corresponding D-DNA duplex under the same conditions. |
| Helix Geometry | Right-handed double helix. | Left-handed double helix. |
| Hybridization | Forms D-DNA:D-DNA or D-DNA:D-RNA duplexes. | Forms L-DNA:L-DNA duplexes only. Does not hybridize with D-nucleic acids. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of L-Adenosine-Containing Oligonucleotides
The incorporation of this compound is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The core methodology is identical to standard D-DNA synthesis, with the key difference being the use of a this compound phosphoramidite monomer.
A. Reagent Preparation:
-
Phosphoramidites: Prepare 0.1 M solutions of the four standard D-nucleoside phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T) and the this compound phosphoramidite (L-dA(Bz)) in anhydrous acetonitrile.
-
Activator: Prepare a solution of a suitable activator, such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.
-
Capping Reagents:
-
Capping A: Acetic anhydride/Pyridine/THF.
-
Capping B: N-Methylimidazole/THF.
-
-
Oxidizer: Prepare a solution of 0.02 M Iodine in THF/Pyridine/Water.
-
Deblocking Solution: Prepare a 3% solution of Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
B. Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support, typically Controlled Pore Glass (CPG). The following four steps are repeated for each nucleotide addition.
Application Notes and Protocols: 2'-Deoxy-L-adenosine as a Viral Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine is a nucleoside analog that has demonstrated potent and selective inhibitory activity against Hepatitis B Virus (HBV) replication. As an L-enantiomer of the naturally occurring deoxyadenosine, it serves as a chain terminator for viral DNA synthesis. This document provides detailed application notes, experimental protocols, and data on the use of this compound in antiviral research, particularly for investigators in virology and drug development.
Mechanism of Action
This compound exerts its antiviral effect through the specific inhibition of the HBV DNA polymerase.[1] Cellular kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate (L-dATP). This analog then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand during reverse transcription.[2] Upon incorporation, the L-configuration of the sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation and the abortion of viral replication.[1][2]
Caption: Mechanism of this compound in inhibiting HBV replication.
Data Presentation
In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound against wild-type HBV in comparison to other L-nucleoside analogs. The data is derived from studies using the HepG2.2.15 cell line, which stably expresses the HBV genome.
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) |
| This compound | Wild-Type HBV | 2.2.15 | 0.09[2] |
| Lamivudine | Wild-Type HBV | HepG2 | 0.006[2] |
| Entecavir | Wild-Type HBV | HepG2 | 0.004[2] |
| Tenofovir | Wild-Type HBV | HepG2 | 0.06[2] |
In Vivo Efficacy
The in vivo antiviral activity of this compound has been evaluated in the woodchuck model of chronic HBV infection.
| Animal Model | Dosage | Duration | Viral Load Reduction |
| Woodchuck | 10 mg/kg/day (oral) | 4 weeks | Up to 10⁸ genome equivalents/mL of serum[3] |
Experimental Protocols
Protocol 1: In Vitro HBV Antiviral Activity Assay in HepG2.2.15 Cells
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HBV in the HepG2.2.15 cell line.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
96-well cell culture plates
-
DNA extraction kit
-
Primers and probe for HBV DNA quantification by qPCR
-
qPCR instrument
Procedure:
-
Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418 at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a no-drug control.
-
Incubation: Incubate the plates for 6 days, changing the medium with freshly prepared compound every 2 days.
-
Supernatant Collection: After 6 days, collect the cell culture supernatant for the analysis of extracellular HBV DNA.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample by qPCR using specific primers and probes for a conserved region of the HBV genome.
-
Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration using a non-linear regression analysis.
Caption: Workflow for the in vitro HBV antiviral activity assay.
Protocol 2: In Vitro HBV DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of the triphosphate form of this compound (L-dATP) on the activity of HBV DNA polymerase.
Materials:
-
Purified recombinant HBV DNA polymerase
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Deoxynucleotide solution (dCTP, dGTP, dTTP)
-
[α-³²P]dATP (radiolabeled)
-
This compound triphosphate (L-dATP)
-
Primed DNA template
-
DEAE-filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, primed DNA template, dCTP, dGTP, dTTP, and [α-³²P]dATP.
-
Inhibitor Preparation: Prepare serial dilutions of L-dATP.
-
Assay Setup: In microcentrifuge tubes, add the reaction mixture and varying concentrations of L-dATP. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified HBV DNA polymerase to each tube.
-
Incubation: Incubate the reaction tubes at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold EDTA.
-
Measurement of DNA Synthesis: Spot an aliquot of each reaction mixture onto DEAE-filter paper discs. Wash the discs with a phosphate buffer to remove unincorporated nucleotides.
-
Quantification: Place the dried filter discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of polymerase activity for each L-dATP concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the L-dATP concentration.
Caption: Workflow for the in vitro HBV DNA polymerase inhibition assay.
References
Application Notes and Protocols: 2'-Deoxy-L-adenosine in the Treatment of Hepatitis B Virus (HBV) Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine (L-dA) is an L-nucleoside analog that has demonstrated potent and selective inhibitory activity against the Hepatitis B Virus (HBV)[1]. As an "unnatural" nucleoside analog, it serves as a crucial tool for researchers investigating novel therapeutic strategies against HBV. These application notes provide a comprehensive overview of L-dA's mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its evaluation as an anti-HBV agent.
Mechanism of Action
This compound exerts its antiviral effect by targeting the HBV polymerase, a key enzyme in the viral replication cycle[1]. The proposed mechanism involves the following steps:
-
Cellular Uptake and Phosphorylation: L-dA enters the host cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, L-dA triphosphate (L-dATP).
-
Competitive Inhibition: L-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase/DNA polymerase[1].
-
Chain Termination: Upon incorporation into the growing HBV DNA chain, the L-configuration of the sugar moiety of L-dA prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination[1]. This effectively halts the reverse transcription of the pregenomic RNA (pgRNA) into the viral DNA genome.
Caption: Mechanism of HBV inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro antiviral activity and resistance profile of this compound against HBV.
Table 1: In Vitro Antiviral Activity against Wild-Type HBV
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (L-dA) | Wild-Type HBV | 2.2.15 | 0.09[1] | Not Reported | Not Reported |
| Lamivudine (3TC) | Wild-Type HBV | HepG2 | 0.006[1] | >100 | >16,667 |
| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004[1] | >100 | >25,000 |
| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06[1] | >100 | >1,667 |
Table 2: In Vitro Activity against Lamivudine-Resistant HBV
| Compound | Virus Strain (Mutation) | Fold Change in IC50 vs. Wild-Type | Susceptibility |
| This compound (L-dA) | rtM204V/I | High (inferred)[1] | Likely Resistant[1] |
| Lamivudine (3TC) | rtL180M + rtM204V | >16,000[2] | Resistant |
| Entecavir (ETV) | rtM204V/I | Reduced | Partially Resistant |
| Tenofovir (TDF) | rtL180M + rtM204V | 3.3[2] | Susceptible |
Experimental Protocols
Protocol 1: In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against HBV in the HepG2.2.15 cell line, which stably replicates HBV.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound (L-dA)
-
96-well cell culture plates
-
Reagents for DNA extraction (e.g., Viral DNA Kit)
-
Reagents for quantitative PCR (qPCR) (e.g., HBV-specific primers and probe, qPCR master mix)
Procedure:
-
Cell Seeding:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.
-
Seed the cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of L-dA in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of L-dA. Include a "no drug" control.
-
Incubate the plates for 6 days, changing the medium with freshly prepared L-dA every 2 days.
-
-
Quantification of Extracellular HBV DNA:
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each L-dA concentration compared to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the L-dA concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro anti-HBV activity assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound in a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other relevant liver cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (L-dA)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of L-dA for the same duration as the antiviral assay (e.g., 6 days).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each L-dA concentration compared to the "no drug" control.
-
Determine the CC50 value from the dose-response curve.
-
Protocol 3: In Vivo Efficacy in the Woodchuck Model of Chronic HBV Infection
The woodchuck and its cognate woodchuck hepatitis virus (WHV) represent a valuable animal model for studying HBV infection and evaluating antiviral therapies[5][6].
Experimental Design:
-
Animal Model:
-
Use adult woodchucks chronically infected with WHV.
-
House the animals individually and monitor their health throughout the study.
-
-
Dose-Ranging Study:
-
Monitoring:
-
Collect blood samples weekly during the treatment and follow-up periods.
-
Monitor serum WHV DNA levels using dot blot hybridization or a quantitative PCR assay[5][8].
-
Monitor liver function through serum enzyme levels (e.g., ALT).
-
At the end of the study, liver biopsies can be collected to analyze intrahepatic WHV DNA replicative intermediates.
-
-
Data Analysis:
-
Compare the reduction in serum WHV DNA levels in the treated groups to the placebo group.
-
Evaluate the safety and tolerability of L-dA based on clinical observations and liver function tests.
-
Resistance Profile
A major challenge in the treatment of chronic HBV is the emergence of drug-resistant mutations in the HBV polymerase. For L-nucleoside analogs like lamivudine, the most common resistance mutations occur in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the reverse transcriptase domain, specifically the rtM204V and rtM204I mutations[1]. Due to its classification as an L-nucleoside, it is highly probable that this compound would exhibit cross-resistance with lamivudine-resistant HBV strains, limiting its efficacy against these mutants[1]. Experimental verification of the IC50 of L-dA against these mutant strains is recommended.
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling chemical and biological materials. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the Carbocyclic 2′-Deoxyguanosine Nucleoside BMS-200475 in the Woodchuck Model of Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Oral Administration of Emtricitabine on Woodchuck Hepatitis Virus Replication in Chronically Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy of the carbocyclic 2'-deoxyguanosine nucleoside BMS-200475 in the woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiviral Activity of 2'-Deoxy-L-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine is a nucleoside analog that has demonstrated potent and selective inhibitory activity against the Hepatitis B Virus (HBV). As an L-nucleoside, it represents an important class of antiviral compounds. Its mechanism of action involves the inhibition of the HBV DNA polymerase, a critical enzyme in the viral replication cycle. Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1] These application notes provide detailed protocols for the in vitro and in vivo assessment of the antiviral activity of this compound against HBV.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound are summarized in the table below. The Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value indicates greater selectivity of the compound for viral targets over host cells.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation(s) |
| This compound | Wild-Type HBV | 2.2.15 | 0.09 | >100* | >1111 | [1] |
| Lamivudine (3TC) | Wild-Type HBV | HepG2 | 0.006 | Not Reported | Not Reported | [1] |
| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004 | Not Reported | Not Reported | [1] |
| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06 | Not Reported | Not Reported | [1] |
*Note: A specific CC50 value for this compound in HepG2 or 2.2.15 cells was not explicitly found in the literature search. However, studies indicate that β-L-2'-deoxynucleosides, including this compound, do not affect mitochondrial function and show no drug-related toxicity in animal models, suggesting low cytotoxicity. For the purpose of calculating a conservative SI, a CC50 value of >100 µM is often assumed for nucleoside analogs with low toxicity profiles.
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effect by targeting the reverse transcription step in the HBV replication cycle. The following diagram illustrates the HBV replication cycle and the specific point of inhibition by this compound.
Caption: HBV replication cycle and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound.
In Vitro Antiviral Activity Assay using HBV-producing 2.2.15 Cells
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against HBV in the stably transfected HepG2.2.15 cell line.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates for 6 days, changing the medium with freshly prepared compound dilutions on day 3.
-
Supernatant Collection: On day 6, collect the cell culture supernatant for quantification of extracellular HBV DNA.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
HBV DNA Quantification: Quantify the amount of HBV DNA in each sample using a validated quantitative PCR (qPCR) assay (see Protocol 2).
-
IC50 Calculation: Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro antiviral activity assay.
Quantitative PCR (qPCR) for HBV DNA Quantification
This protocol outlines the quantification of HBV DNA from cell culture supernatants or animal serum.
Materials:
-
Extracted viral DNA samples
-
HBV-specific forward and reverse primers
-
HBV-specific probe (e.g., TaqMan probe)
-
qPCR master mix
-
Nuclease-free water
-
qPCR instrument
-
HBV DNA standard of known concentration
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, probe, and nuclease-free water.
-
Sample Addition: Add a specific volume of the extracted viral DNA to each well of a qPCR plate. Also, include a standard curve using serial dilutions of the HBV DNA standard, a no-template control (NTC), and a positive control.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with an appropriate program (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
-
Data Analysis: Generate a standard curve by plotting the cycle threshold (Ct) values against the log of the known concentrations of the HBV DNA standards.
-
Quantification: Determine the concentration of HBV DNA in the unknown samples by interpolating their Ct values on the standard curve.
Caption: Workflow for HBV DNA quantification by qPCR.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound on a relevant cell line (e.g., HepG2 or HepG2.2.15).
Materials:
-
HepG2 or HepG2.2.15 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cell control" (no compound).
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 6 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Caption: Workflow for the cytotoxicity (MTT) assay.
In Vivo Assessment
The woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV) is a well-established animal model for preclinical evaluation of anti-HBV therapies.
Protocol Outline:
-
Animal Model: Use chronically WHV-infected woodchucks with stable viremia.
-
Drug Administration: Administer this compound orally once daily at various dose levels. Include a placebo-treated control group.
-
Monitoring: Collect serum samples at regular intervals (e.g., weekly) to monitor WHV DNA levels by qPCR. Also, monitor serum markers of liver function (e.g., ALT, AST) and general health of the animals.
-
Endpoint Analysis: At the end of the treatment period, analyze liver biopsies for WHV DNA replicative intermediates and cccDNA levels.
-
Toxicity Assessment: Observe animals for any signs of drug-related toxicity throughout the study. Conduct histopathological examination of major organs at necropsy.
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical assessment of the antiviral activity of this compound against HBV. The combination of in vitro cell-based assays and in vivo animal models is essential for characterizing the efficacy, selectivity, and safety profile of this promising antiviral candidate. The provided diagrams and workflows are intended to facilitate the understanding and implementation of these experimental procedures.
References
Application Notes and Protocols for Solid-Phase Synthesis of L-Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of L-oligonucleotides. L-oligonucleotides, being the enantiomers of naturally occurring D-oligonucleotides, exhibit remarkable resistance to nuclease degradation, making them highly valuable for various therapeutic and diagnostic applications.[1] This document outlines the chemical principles, experimental procedures, and expected outcomes for the successful synthesis of these promising molecules.
Introduction to L-Oligonucleotide Synthesis
L-oligonucleotides are synthesized using the well-established solid-phase phosphoramidite method, analogous to the synthesis of their natural D-counterparts.[2][3][4] The synthesis is carried out in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[4] The process involves a series of repeated chemical cycles, each adding one L-nucleoside phosphoramidite to the growing chain. The key distinction lies in the use of L-nucleoside phosphoramidites as the building blocks.
The primary advantage of L-oligonucleotides is their high resistance to degradation by nucleases, which are stereospecific for D-oligonucleotides. This intrinsic stability prolongs their half-life in biological systems, a crucial attribute for therapeutic agents like antisense oligonucleotides and aptamers.[1]
Quantitative Data Summary
The efficiency of solid-phase synthesis is critical for obtaining high-purity L-oligonucleotides. The following tables summarize typical quantitative data for the synthesis process. It is important to note that while specific data for L-oligonucleotide synthesis is limited, the values presented are based on extensive data from D-oligonucleotide and modified RNA synthesis, which follow the same chemical principles.
Table 1: Typical Stepwise Coupling Efficiencies
| L-Nucleoside Phosphoramidite | Expected Coupling Efficiency (%) |
| L-Deoxyadenosine (dA) | 98.5 - 99.5 |
| L-Deoxycytidine (dC) | 98.5 - 99.5 |
| L-Deoxyguanosine (dG) | 98.0 - 99.0 |
| L-Thymidine (dT) | 99.0 - 99.8 |
| L-Ribonucleosides (A, C, G, U) | 97.0 - 99.0 |
Note: Coupling efficiencies can be influenced by the quality of reagents, the synthesizer, and the specific sequence.
Table 2: Estimated Overall Yield of Full-Length Product
The overall yield of the full-length oligonucleotide is highly dependent on the stepwise coupling efficiency and the length of the sequence. The following formula can be used to estimate the theoretical yield:
Overall Yield (%) = (Average Coupling Efficiency)(Number of Couplings) x 100
| Oligonucleotide Length | Average Coupling Efficiency: 98.5% | Average Coupling Efficiency: 99.5% |
| 10-mer | ~86% | ~95% |
| 20-mer | ~74% | ~90% |
| 30-mer | ~63% | ~86% |
| 50-mer | ~47% | ~78% |
Table 3: Deprotection Conditions and Times
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Concentrated Ammonium Hydroxide | 55 | 8 - 16 hours | Traditional method. |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65 | 10 - 15 minutes | "UltraFAST" deprotection. Requires Ac-dC to prevent side reactions.[5][6][7] |
| Potassium Carbonate in Methanol | Room Temperature | 4 hours | For oligonucleotides with base-sensitive modifications ("UltraMILD").[5] |
Table 4: Purification Methods and Expected Purity
| Purification Method | Principle | Expected Purity (%) | Best Suited For |
| Desalting | Size exclusion | >80% (removes salts and small molecules) | Non-critical applications, short oligos |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | >95% | High-purity applications, long oligos (>60 bases).[8] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity | >85% | Purification of modified oligos, shorter oligos (<50 bases).[9] |
| Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) | Charge (phosphate backbone) | >95% | High-purity applications, separation of phosphorothioate analogs. |
Experimental Protocols
The following are detailed protocols for the key stages of L-oligonucleotide solid-phase synthesis.
Solid-Phase Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer. The following steps constitute a single synthesis cycle for the addition of one L-nucleoside.
Workflow Diagram:
Caption: Solid-phase synthesis cycle for L-oligonucleotides.
Protocol:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound L-nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Washing: The solid support is washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
Coupling: The next L-nucleoside phosphoramidite is activated by a weak acid, such as tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.[2] Coupling times for standard L-deoxynucleoside phosphoramidites are typically around 20-60 seconds, while L-ribonucleoside phosphoramidites may require longer coupling times of 5-15 minutes.[2]
-
Washing: The solid support is washed with acetonitrile to remove excess phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.[2] This is achieved using a mixture of acetic anhydride and N-methylimidazole.
-
Washing: The solid support is washed with acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
Washing: The solid support is washed with acetonitrile.
-
Repeat: The cycle is repeated until the desired L-oligonucleotide sequence is assembled.
Cleavage and Deprotection
After the final synthesis cycle, the L-oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
Workflow Diagram:
Caption: Cleavage and deprotection workflow.
Protocol using AMA (UltraFAST):
-
Transfer the CPG support with the synthesized L-oligonucleotide to a screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[7]
-
Add the AMA solution to the vial to completely cover the CPG.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[7]
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected L-oligonucleotide to a new tube.
-
Wash the CPG with a small amount of water and combine the wash with the supernatant.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the crude L-oligonucleotide pellet in an appropriate buffer or water for purification.
Purification
Purification is essential to remove truncated sequences (n-1, n-2, etc.) and other impurities. The choice of purification method depends on the length of the L-oligonucleotide and the required purity.
Workflow Diagram:
Caption: L-oligonucleotide purification workflow.
Protocol for PAGE Purification:
-
Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M urea) in TBE buffer.
-
Resuspend the crude L-oligonucleotide in a loading buffer containing formamide and a tracking dye.
-
Denature the sample by heating at 95°C for 5 minutes and then snap-cool on ice.
-
Load the sample onto the gel and run the electrophoresis until the tracking dye has migrated to the desired position.
-
Visualize the oligonucleotide bands by UV shadowing.
-
Excise the band corresponding to the full-length L-oligonucleotide.
-
Elute the L-oligonucleotide from the gel slice by crush-and-soak method in a suitable elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Separate the eluted L-oligonucleotide from the gel fragments by filtration.
-
Desalt the purified L-oligonucleotide using a desalting column or by ethanol precipitation.
-
Quantify the purified L-oligonucleotide by UV-Vis spectrophotometry at 260 nm.
-
Verify the purity and identity by analytical HPLC and mass spectrometry.
Conclusion
The solid-phase synthesis of L-oligonucleotides is a robust and reproducible method for obtaining these nuclease-resistant molecules. By leveraging the established phosphoramidite chemistry and adapting standard protocols, researchers can efficiently produce high-quality L-oligonucleotides for a wide array of applications in drug development, diagnostics, and biotechnology. Careful attention to reagent quality, synthesis parameters, and appropriate purification strategies are paramount for achieving the desired purity and yield.
References
- 1. The clinical potential of l -oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05157B [pubs.rsc.org]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Enzymatic Synthesis of L-Deoxyribonucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Deoxyribonucleosides, the enantiomers of the naturally occurring D-deoxyribonucleosides, are of significant interest in drug development. Their unnatural stereochemistry can confer resistance to degradation by metabolic enzymes, leading to improved pharmacokinetic profiles and novel biological activities. L-nucleoside analogues have demonstrated potent antiviral and anticancer properties, making their efficient synthesis a critical area of research. While chemical synthesis routes exist, they often involve multiple steps, harsh reaction conditions, and challenges in achieving the desired stereoselectivity. Enzymatic synthesis presents an attractive alternative, offering high selectivity and mild reaction conditions.
This document provides an overview of the enzymatic strategies for the synthesis of L-deoxyribonucleosides, focusing on the use of nucleoside phosphorylases. Due to the limited availability of specific protocols for L-deoxyribonucleosides in the current literature, this guide presents a generalized approach based on established methods for their D-enantiomer counterparts, highlighting the key challenges and considerations for adapting these protocols for the synthesis of L-enantiomers.
Enzymatic Strategies for L-Deoxyribonucleoside Synthesis
The most promising enzymatic approach for the synthesis of L-deoxyribonucleosides is through the transglycosylation reaction catalyzed by nucleoside phosphorylases (NPs). This method involves the transfer of a deoxyribose moiety from a donor nucleoside to an acceptor nucleobase.
Key Enzymes:
-
Purine Nucleoside Phosphorylase (PNP): Catalyzes the reversible phosphorolysis of purine nucleosides to purine bases and α-D-ribose-1-phosphate.
-
Pyrimidine Nucleoside Phosphorylase (PyNP): Catalyzes the reversible phosphorolysis of pyrimidine nucleosides to pyrimidine bases and α-D-ribose-1-phosphate.
The core of the enzymatic synthesis of L-deoxyribonucleosides lies in the ability of these enzymes to accept L-deoxyribose-1-phosphate or a suitable L-deoxyribonucleoside donor. While wild-type enzymes are highly specific for D-sugars, protein engineering efforts are expanding the substrate scope of these biocatalysts.[1][2][3]
A common and efficient strategy is the "one-pot, two-enzyme" system, which couples a PyNP and a PNP. In this system, a pyrimidine L-deoxyribonucleoside can act as the L-deoxyribose donor for the synthesis of a purine L-deoxyribonucleoside, or vice-versa. This approach drives the reaction towards the desired product.[4]
Experimental Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for the enzymatic synthesis of a target L-deoxyribonucleoside using a coupled enzyme system.
Caption: Generalized workflow for the one-pot enzymatic synthesis of L-deoxyribonucleosides.
Quantitative Data Summary
The following table summarizes representative quantitative data for the enzymatic synthesis of D-deoxyribonucleosides . This data is provided as a reference to guide experimental design for L-deoxyribonucleoside synthesis. It is important to note that reaction efficiencies and optimal conditions may differ significantly for L-enantiomers.
| Target Nucleoside (D-enantiomer) | Donor Nucleoside | Acceptor Base | Enzyme(s) | Temperature (°C) | pH | Reaction Time (h) | Conversion Yield (%) | Reference |
| 2'-Deoxyadenosine | Thymidine | Adenine | TP, PNP | 60 | 7.0 | 4 | >95 | Generic Data |
| 2'-Deoxyguanosine | Uridine | Guanine | UP, PNP | 50 | 7.5 | 6 | >90 | Generic Data |
| Fludarabine | 2'-Deoxyuridine | 2-Fluoroadenine | UP, PNP | 60 | 7.0 | 12 | ~85 | [5] |
| Ribavirin | Uridine | 1,2,4-Triazole-3-carboxamide | UP, PNP | 70 | 7.0 | 24 | >90 | [5] |
Note: TP = Thymidine Phosphorylase, UP = Uridine Phosphorylase, PNP = Purine Nucleoside Phosphorylase. Yields are highly dependent on specific reaction conditions and enzyme preparations.
Detailed Experimental Protocols
The following are generalized protocols for the enzymatic synthesis of L-deoxyribonucleosides. These should be considered as starting points and will require optimization for specific substrates and enzymes.
Protocol 1: General Procedure for One-Pot, Two-Enzyme Synthesis of a Purine L-Deoxyribonucleoside
This protocol describes the synthesis of a purine L-deoxyribonucleoside using a pyrimidine L-deoxyribonucleoside as the sugar donor.
1. Materials:
-
Pyrimidine L-deoxyribonucleoside (e.g., L-Thymidine or L-2'-Deoxyuridine) (Sugar donor)
-
Purine base (Acceptor)
-
Recombinant Pyrimidine Nucleoside Phosphorylase (PyNP)
-
Recombinant Purine Nucleoside Phosphorylase (PNP)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
HPLC system for reaction monitoring and purification
2. Enzyme Preparation:
-
If not commercially available, PyNP and PNP can be expressed and purified from recombinant E. coli strains. Standard molecular biology and protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins) should be employed.
3. Reaction Setup:
-
In a sterile microcentrifuge tube or reaction vessel, prepare the reaction mixture with the following components:
-
Pyrimidine L-deoxyribonucleoside: 10 mM
-
Purine base: 5 mM (Limiting reagent)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
-
Add PyNP and PNP to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 U/mL for each enzyme is recommended.
-
The total reaction volume can be scaled as needed.
4. Reaction Conditions:
-
Incubate the reaction mixture at the optimal temperature for the chosen enzymes. For enzymes from mesophilic organisms like E. coli, this is typically around 37-50°C. For thermostable enzymes, temperatures can be higher (e.g., 60-70°C).[5]
-
Gently agitate the reaction mixture to ensure proper mixing.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by HPLC. The analysis should monitor the consumption of the acceptor base and the formation of the target L-deoxyribonucleoside.
5. Reaction Termination and Product Purification:
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.
-
Centrifuge the mixture to pellet the denatured proteins.
-
Carefully collect the supernatant containing the product.
-
Purify the target L-deoxyribonucleoside from the supernatant using preparative HPLC.
Protocol 2: Screening for Enzyme Activity with L-Deoxyribose Donors
This protocol can be used to assess the ability of different nucleoside phosphorylases to utilize L-deoxyribonucleosides as substrates.
1. Materials:
-
A panel of L-deoxyribonucleosides (e.g., L-Thymidine, L-2'-Deoxycytidine, L-2'-Deoxyadenosine, L-2'-Deoxyguanosine)
-
A panel of candidate nucleoside phosphorylases (wild-type and engineered variants)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
HPLC system for analysis
2. Reaction Setup:
-
For each enzyme to be tested, set up a reaction mixture containing:
-
L-deoxyribonucleoside: 10 mM
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Candidate enzyme: 1-5 U/mL
-
-
Include a positive control with the corresponding D-deoxyribonucleoside and a negative control without the enzyme.
3. Reaction and Analysis:
-
Incubate the reactions at the optimal temperature for the enzymes.
-
After a set time (e.g., 4, 8, and 24 hours), take aliquots from each reaction.
-
Terminate the enzymatic reaction in the aliquots by adding an equal volume of methanol or by heat inactivation.
-
Analyze the samples by HPLC to detect the formation of the corresponding nucleobase, which indicates phosphorolysis of the L-deoxyribonucleoside.
4. Interpretation of Results:
-
The detection of the liberated nucleobase confirms that the enzyme is active towards the L-deoxyribonucleoside substrate. The relative peak areas can be used to estimate the enzyme's activity and specificity for different L-substrates.
Logical Relationship: Coupled Enzymatic Reaction for L-Deoxyribonucleoside Synthesis
The following diagram illustrates the coupled reaction mechanism for the synthesis of a purine L-deoxyribonucleoside from a pyrimidine L-deoxyribonucleoside donor.
Caption: Coupled reaction for purine L-deoxyribonucleoside synthesis.
Challenges and Future Directions
The primary challenge in the enzymatic synthesis of L-deoxyribonucleosides is the inherent stereospecificity of most wild-type nucleoside phosphorylases for D-sugars. Overcoming this challenge will require:
-
Enzyme Engineering: Site-directed mutagenesis and directed evolution are powerful tools to alter the substrate specificity of NPs to accept L-sugars.[1][2][3]
-
Novel Enzyme Discovery: Screening for novel NPs from diverse microbial sources may identify enzymes with broader substrate promiscuity, including activity towards L-enantiomers.
-
Development of L-Deoxyribose-1-Phosphate Donors: Efficient and stable sources of L-deoxyribose-1-phosphate or suitable L-deoxyribonucleoside donors are crucial for driving the synthesis reactions.
The development of robust enzymatic methods for L-deoxyribonucleoside synthesis holds immense potential for the pharmaceutical industry, enabling the efficient and stereoselective production of novel therapeutic agents. Continued research in enzyme engineering and biocatalyst discovery will be key to unlocking the full potential of this promising synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions-Deletions Strategy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs [mdpi.com]
- 5. Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxy-L-adenosine Prodrug Strategies for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine (L-dA) is a nucleoside analog with potential therapeutic applications. However, its clinical utility is often hampered by poor oral bioavailability, primarily due to low membrane permeability and potential enzymatic degradation. To overcome these limitations, various prodrug strategies have been explored. This document provides a detailed overview of these strategies, summarizing key quantitative data from analogous compounds, and presents comprehensive protocols for the synthesis and evaluation of this compound prodrugs.
Prodrug Strategies for this compound
The primary goal of prodrug strategies for L-dA is to mask the polar hydroxyl groups of the deoxyribose moiety, thereby increasing lipophilicity and facilitating passive diffusion across the intestinal epithelium. Upon absorption, the prodrug is designed to undergo enzymatic or chemical conversion to release the active L-dA. Common prodrug approaches for nucleoside analogs include:
-
Amino Acid Esters: Attaching amino acids to the hydroxyl groups of L-dA can enhance absorption via amino acid transporters in the gut. L-valyl esters, for instance, have been successfully used to improve the oral bioavailability of other nucleoside analogs.
-
Lipid Conjugates: Conjugating fatty acids or other lipids to L-dA can significantly increase its lipophilicity.
-
Phosphate Prodrugs (ProTides): This approach involves masking the phosphate group of a nucleotide analog with an amino acid and an aryl group. While L-dA is a nucleoside, similar phosphoramidate strategies could be adapted if it were to be delivered as a monophosphate.
Quantitative Data Summary
Specific quantitative bioavailability data for this compound prodrugs is limited in the currently available literature. Therefore, the following tables summarize data from analogous nucleoside prodrugs to provide a comparative perspective on the potential improvements that can be achieved.
Table 1: Oral Bioavailability of Nucleoside Analogs and their Prodrugs
| Compound | Prodrug Moiety | Species | Oral Bioavailability (%) | Reference |
| Didanosine (ddI) | None | Rat | 3-7 | [1] |
| 6-Cl-ddP (ddI prodrug) | 6-chloro-purine | Rat | >50 | [1] |
| 2',3'-dideoxyguanosine | None | Mouse | Low | |
| 5'-O-(S)-2-L-valyloxypropyl ester of 3'-fluoro-2',3'-dideoxyguanosine | L-valyloxypropyl ester | Mouse | ~50 | |
| 1-(2,3-dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine (L-2'-Fd4C) | None | Rhesus Monkey | ~44 | [2] |
| ATV006 (adenosine analog prodrug) | 5'-hydroxyl-isobutyryl | Rat, Cynomolgus Monkey | Excellent | [3] |
Table 2: In Vitro Permeability of Nucleoside Analogs and Prodrugs in Caco-2 Cells
| Compound | Prodrug Moiety | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Didanosine (ddI) | None | Low | - | |
| 5'-O-L-valyl-ddI | L-valyl ester | High | - | |
| Acyclovir | None | Low | - | [4] |
| Valacyclovir | L-valyl ester | High | - | [4] |
Detailed Experimental Protocols
The following are detailed protocols adapted for the synthesis and evaluation of this compound prodrugs, based on established methodologies for similar nucleoside analogs.
Protocol 1: Synthesis of L-Valyl-2'-Deoxy-L-adenosine
This protocol describes the synthesis of an L-valyl ester prodrug of this compound.
Materials:
-
This compound
-
N-(Benzyloxycarbonyl)-L-valine (Cbz-L-Val)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of Amino Acid: In a round-bottom flask, dissolve N-(Benzyloxycarbonyl)-L-valine in anhydrous DCM.
-
Esterification: To the solution from step 1, add this compound and DMAP. Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Cbz-protected prodrug.
-
Deprotection: Dissolve the purified Cbz-protected prodrug in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, treat with a solution of TFA in DCM to remove any remaining protecting groups, followed by evaporation.
-
Purify the final product by recrystallization or chromatography to yield L-Valyl-2'-Deoxy-L-adenosine.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
This protocol assesses the stability of a this compound prodrug in the presence of liver microsomal enzymes.[5][6][7][8]
Materials:
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound prodrug stock solution (in DMSO or other suitable solvent)
-
Acetonitrile with internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the this compound prodrug to a final concentration of 1 µM.
-
In a separate set of wells, add the NADPH regenerating system to initiate the metabolic reaction. For a negative control, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining prodrug at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Caco-2 Cell Permeability Assay
This protocol evaluates the intestinal permeability of a this compound prodrug using the Caco-2 cell line as a model of the intestinal epithelium.[9][10][11][12][13]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound prodrug stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell® inserts at an appropriate density.
-
Maintain the cell culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) is typically required.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound prodrug solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical) for Efflux Assessment: a. Add the prodrug solution to the basolateral chamber and fresh HBSS to the apical chamber. b. Collect samples from the apical chamber at the same time intervals.
-
Sample Analysis: Analyze the concentration of the prodrug in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of a this compound prodrug after oral administration to rats.[1][2][14]
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
This compound prodrug formulation for oral gavage
-
Vehicle for the prodrug formulation
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Fast the rats overnight before dosing. Administer the this compound prodrug formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard. b. Centrifuge to remove precipitated proteins. c. Analyze the supernatant for the concentration of the prodrug and the parent drug (this compound) using a validated LC-MS/MS method.[14][15][16][17][18]
-
Pharmacokinetic Analysis: a. Plot the plasma concentration-time profiles for both the prodrug and the parent drug. b. Calculate key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t½) c. If an intravenous dose group is included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Signaling Pathways
This compound, as an adenosine analog, is expected to interact with adenosine receptors, which are G protein-coupled receptors. There are four main subtypes: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers various downstream signaling cascades.
Caption: Simplified adenosine signaling pathway.
Experimental Workflows
Caption: Workflow for prodrug evaluation.
Caption: Prodrug activation pathway.
References
- 1. Enhanced oral bioavailability of DDI after administration of 6-Cl-ddP, an adenosine deaminase-activated prodrug, to chronically catheterized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity and pharmacokinetics of 1-(2,3-dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. mttlab.eu [mttlab.eu]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 14. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel LC–MS/MS-Based Method for the Diagnosis of ADA2 Deficiency from Dried Plasma Spot [mdpi.com]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. mdpi.com [mdpi.com]
Measuring the Cytotoxicity of 2'-Deoxy-L-adenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a selection of key assays to measure the cytotoxicity of 2'-Deoxy-L-adenosine. The methodologies outlined are fundamental for assessing the cytostatic and cytotoxic effects of this compound, which is of interest in various therapeutic areas, including oncology.
Introduction to this compound Cytotoxicity
2'-Deoxyadenosine and its analogs have been shown to induce cytotoxicity in various cell types, particularly in lymphoid cells.[1][2] The cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.[3] The mechanism of action typically involves the intracellular phosphorylation of the deoxyadenosine analog, leading to an accumulation of its triphosphate form (dATP). This accumulation can disrupt cellular metabolism and DNA synthesis, ultimately triggering apoptotic pathways.[1][3] Key events in this process include the activation of caspases, a family of proteases central to the execution of apoptosis, and the externalization of phosphatidylserine on the cell surface.[3][4][5]
The assays described below are designed to quantify different aspects of this compound-induced cell death, from metabolic activity to the specific hallmarks of apoptosis.
Key Assays for Measuring Cytotoxicity
A panel of assays is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[7]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings of the treated and untreated cells. Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Presentation: MTT Assay Results
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.2 ± 0.1 | 100 |
| 1 | 1.0 ± 0.08 | 83.3 |
| 10 | 0.7 ± 0.05 | 58.3 |
| 50 | 0.4 ± 0.03 | 33.3 |
| 100 | 0.2 ± 0.02 | 16.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cell viability.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[4] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells) and stain the DNA.[10]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture cells in the presence of varying concentrations of this compound for the desired time. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
Data Presentation: Annexin V/PI Assay Results
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 70.8 ± 3.5 | 18.9 ± 2.2 | 10.3 ± 1.8 |
| This compound (50 µM) | 35.1 ± 4.2 | 45.6 ± 3.9 | 19.3 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for Annexin V/PI Assay
Caption: Workflow of the Annexin V/PI assay for apoptosis detection.
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[5][12] Caspase activity assays measure the activity of specific caspases, such as the executioner caspases-3 and -7, to confirm that cell death is occurring through an apoptotic mechanism. These assays typically use a caspase-specific peptide substrate conjugated to a reporter molecule (a chromophore or a fluorophore).[12][13] Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.
Experimental Protocol: Caspase-Glo® 3/7 Assay (Promega)
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells.[5]
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity.[5] Calculate the fold increase in caspase activity in treated cells compared to the vehicle control.
Data Presentation: Caspase-3/7 Activity
| Treatment | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 1,500 ± 150 | 1.0 |
| This compound (10 µM) | 7,500 ± 500 | 5.0 |
| This compound (50 µM) | 22,500 ± 1,200 | 15.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for Caspase-Glo Assay
Caption: Workflow of the Caspase-Glo assay for caspase activity.
Signaling Pathway of Deoxyadenosine-Induced Apoptosis
The cytotoxic effects of deoxyadenosine are initiated by its transport into the cell and subsequent phosphorylation. The resulting accumulation of dATP is a key trigger for apoptosis. While the precise signaling cascade for this compound is not fully elucidated, a plausible pathway based on the action of 2'-deoxyadenosine involves the intrinsic apoptotic pathway.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of L-Nucleosides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the stereoselective synthesis of L-nucleosides.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of L-nucleosides in a question-and-answer format.
Problem 1: Low β-selectivity in Glycosylation of L-Sugars
Question: My glycosylation reaction is yielding a mixture of α and β anomers, with the undesired α-anomer being the major product. How can I improve the β-selectivity?
Answer: Achieving high β-selectivity is a common challenge, especially in the synthesis of 2'-deoxy-L-nucleosides which lack a participating neighboring group at the C2' position. Here are several strategies to enhance β-anomer formation:
-
Choice of Glycosylation Method: The Silyl-Hilbert-Johnson (Vorbrüggen) reaction is widely used but can lead to poor anomeric control for 2'-deoxynucleosides.[1] Consider alternative methods such as enzymatic transglycosylation, which often provides excellent stereoselectivity.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. In some cases, nonpolar solvents can favor the formation of the β-anomer. For certain reactions, the use of acetonitrile can stabilize intermediates that lead to the α-anomer, so switching to a less coordinating solvent like dichloromethane (DCM) may be beneficial.[3]
-
Lewis Acid Optimization: The choice and stoichiometry of the Lewis acid catalyst are critical. Stronger Lewis acids like SnCl₄ or TMSOTf can promote the formation of a more stable oxocarbenium ion, which may lead to a loss of stereocontrol.[1][4] Experiment with milder Lewis acids or a catalytic amount of a strong Lewis acid.
-
Protecting Groups: The protecting group at the C2' position (if present) has the most significant impact. A participating group, such as an acetyl or benzoyl group, can direct the incoming nucleobase to the β-face of the sugar ring through the formation of a dioxolenium ion intermediate. For 2'-deoxy sugars, where this is not possible, the protecting groups at C3' and C5' can still influence the stereoselectivity through steric hindrance or electronic effects.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Problem 2: Poor Yield in Vorbrüggen Glycosylation
Question: I am getting a low yield of my desired L-nucleoside using the Vorbrüggen protocol. What are the possible causes and solutions?
Answer: Low yields in Vorbrüggen glycosylations can stem from several factors:
-
Incomplete Silylation of the Nucleobase: Ensure the nucleobase is fully silylated before adding the sugar derivative. Incomplete silylation reduces the nucleophilicity of the base. Use fresh silylating agents like HMDS or BSA and consider adding a catalytic amount of ammonium sulfate.[5]
-
Degradation of the Sugar Starting Material: Acylated sugars can be unstable, especially in the presence of strong Lewis acids. Ensure your starting materials are pure and dry.
-
Side Reactions: The Lewis acid can catalyze side reactions, such as the formation of N3-glycosylated pyrimidines or degradation of the product.[1] Use the minimum effective amount of Lewis acid and consider adding a non-nucleophilic base to neutralize any generated acid.
-
Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as moisture can deactivate the Lewis acid and hydrolyze the silylated nucleobase. The reaction temperature and time should be optimized for your specific substrates.
Problem 3: Difficulty in Removing Protecting Groups
Question: I am struggling with the deprotection of my synthesized L-nucleoside. The reaction is either incomplete or leads to degradation of the product. What should I do?
Answer: The choice of deprotection conditions is critical to obtaining the final product in high purity and yield.
-
Incomplete Deprotection: If you are using standard conditions (e.g., sodium methoxide for acyl groups, TBAF for silyl groups) and the reaction is incomplete, consider increasing the reaction time or temperature. However, be cautious as this can also promote side reactions. Ensure your reagents are fresh and anhydrous where necessary.
-
Product Degradation: L-nucleosides can be sensitive to harsh deprotection conditions. If you observe degradation, switch to milder reagents. For example, instead of concentrated ammonium hydroxide for base-labile protecting groups, consider a solution of potassium carbonate in methanol.[6]
-
Orthogonal Protecting Group Strategy: The best approach is to plan an orthogonal protecting group strategy from the beginning of your synthesis. This involves using protecting groups that can be removed under different, non-interfering conditions. For example, using silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and acyl groups (removed by base) in the same molecule allows for selective deprotection at each stage.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of L-nucleosides compared to their D-enantiomers?
A1: The primary challenges are similar in principle but exacerbated by the nature of the starting materials. The main hurdles include:
-
Stereocontrol at the Anomeric Carbon (C1'): Achieving the desired β-configuration is a persistent challenge, particularly for 2'-deoxy-L-nucleosides that lack a neighboring group at C2' to direct the incoming nucleobase.[1]
-
Protecting Group Strategy: The selection, installation, and removal of protecting groups for the sugar hydroxyls and the nucleobase require careful planning to avoid side reactions and ensure high yields. Orthogonal protection schemes are often necessary, adding to the synthetic complexity.[7]
-
Availability of L-Sugar Starting Materials: L-sugars are the "unnatural" enantiomers and are generally less available and more expensive than their D-counterparts, which can be a practical limitation for large-scale synthesis.
Q2: How does the C2'-substituent on the L-sugar affect the stereochemical outcome of glycosylation?
A2: The C2'-substituent plays a crucial role in directing the stereochemistry of the glycosylation reaction.
-
Participating Groups: A C2'-hydroxyl group protected with an acyl group (e.g., acetyl, benzoyl) can participate in the reaction by forming a cyclic dioxolenium ion intermediate. The nucleobase then attacks from the opposite (β) face, leading to the formation of the 1,2-trans product (the β-anomer for ribo-sugars).
-
Non-Participating Groups: In 2'-deoxy-L-nucleosides, the absence of a participating group at C2' makes it difficult to control the stereoselectivity. The outcome is often a mixture of α and β anomers, with the ratio depending on various factors like the solvent, Lewis acid, and temperature.[1]
Q3: What are the advantages of using enzymatic methods for L-nucleoside synthesis?
A3: Enzymatic methods, particularly those using nucleoside phosphorylases or transglycosylases, offer several advantages over chemical synthesis:
-
High Stereoselectivity: Enzymes are chiral catalysts and typically provide excellent stereocontrol, often yielding exclusively the desired β-anomer.[2]
-
Milder Reaction Conditions: Enzymatic reactions are usually performed in aqueous media at or near room temperature and neutral pH, which avoids the need for harsh reagents and protecting groups.
-
Fewer Synthetic Steps: By eliminating the need for protection and deprotection steps, enzymatic routes can be significantly shorter and more efficient.[2]
Q4: What is an orthogonal protecting group strategy and why is it important in L-nucleoside synthesis?
A4: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, each of which can be removed by a specific set of reagents without affecting the others.[7] This is crucial in the multi-step synthesis of complex L-nucleosides because it allows for the selective modification of different functional groups at various stages of the synthesis. For example, one might use a DMT group for the 5'-hydroxyl (acid-labile), a TBDMS group for the 2'-hydroxyl (fluoride-labile), and a benzoyl group for the nucleobase (base-labile).
Data Presentation
Table 1: Comparison of Anomeric Ratios and Yields in L-Nucleoside Synthesis
| L-Sugar Derivative | Nucleobase | Glycosylation Method | Lewis Acid/Catalyst | Solvent | Anomeric Ratio (β:α) | Yield (%) | Reference |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose | Silylated Thymine | Vorbrüggen | TMSOTf | Acetonitrile | >95:5 | 85 | [1] |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose | Silylated 6-Chloropurine | Vorbrüggen | SnCl₄ | 1,2-Dichloroethane | 80:20 | 70 | [1] |
| 1-chloro-3,5-di-O-p-toluoyl-L-2-deoxyribofuranose | Silylated Thymine | Vorbrüggen | None | Acetonitrile | 60:40 | 55 | [5] |
| L-arabinose | Uracil | Enzymatic (UP/PNP) | - | Aqueous Buffer | >99:1 | 90 | [8] |
| 1,3,5-tri-O-benzoyl-L-ribose | Silylated Cytosine | DAST-mediated | DAST | CH₂Cl₂ | >95:5 | 71 | [9] |
Note: Yields and ratios are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen Glycosylation of an L-Ribose Derivative
This protocol describes a general method for the N-glycosylation of a protected L-ribose derivative with a silylated nucleobase.
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose
-
Pyrimidine or Purine base (e.g., Uracil, Adenine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the nucleobase (1.2 equivalents) and a catalytic amount of ammonium sulfate in HMDS. Reflux the mixture until the solution becomes clear (typically 2-4 hours). Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase as a solid or oil.
-
Glycosylation: Dissolve the silylated nucleobase in anhydrous DCE. Add the 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (1 equivalent) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., TMSOTf, 1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 4-16 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Dilute with DCM and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the protected L-nucleoside.
Protocol 2: General Procedure for Deprotection of Acyl and Silyl Protecting Groups
This protocol outlines a two-step deprotection of a fully protected L-nucleoside bearing benzoyl and TBDMS groups.
Materials:
-
Protected L-nucleoside
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount or solution in methanol)
-
Amberlite IR-120 (H⁺) resin
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Removal of Acyl Groups: Dissolve the protected L-nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography if necessary.
-
Removal of Silyl Groups: Dissolve the partially deprotected nucleoside in anhydrous THF.
-
Add TBAF solution (1.1 equivalents per silyl group) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC, typically 1-3 hours).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final deprotected L-nucleoside.
Visualizations
General Workflow for L-Nucleoside Synthesis
Caption: A typical multi-step chemical synthesis of L-nucleosides.
Troubleshooting Low β-Selectivity
Caption: A decision tree for troubleshooting poor β-selectivity.
Orthogonal Protecting Group Strategy
Caption: Sequential deprotection using an orthogonal strategy.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oligonucleotide Synthesis with 2'-Deoxy-L-adenosine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling efficiency during the synthesis of oligonucleotides incorporating 2'-Deoxy-L-adenosine. This resource offers troubleshooting advice and answers to frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Can this compound phosphoramidite be used with standard DNA synthesis protocols?
A1: Yes, this compound phosphoramidite is designed to be compatible with standard phosphoramidite chemistry and can be incorporated into oligonucleotides using automated DNA synthesizers. The fundamental steps of the synthesis cycle—deblocking, coupling, capping, and oxidation—remain the same.[1][2][3][4] However, optimization of coupling times or reagent concentrations may be necessary to achieve maximum efficiency, as with any non-standard monomer.
Q2: What are the main advantages of incorporating this compound into an oligonucleotide?
A2: The primary advantage of using L-nucleosides like this compound is the resulting oligonucleotide's resistance to nuclease degradation.[5] While having physical properties nearly identical to natural D-oligonucleotides, such as solubility and hybridization kinetics, L-oligonucleotides are not recognized by the enzymes that typically degrade DNA and RNA.[5] This enhanced stability is highly desirable for therapeutic applications.[5]
Q3: How does the coupling efficiency of this compound compare to its natural D-isomer?
A3: While extensive comparative data is not widely published, the coupling efficiency of high-quality this compound phosphoramidite is expected to be comparable to that of standard 2'-Deoxy-D-adenosine phosphoramidite under optimized conditions. As with all phosphoramidites, factors such as purity, handling, and the synthesis protocol itself will significantly impact the coupling efficiency.
Q4: What are the critical factors for ensuring high coupling efficiency with this compound?
A4: The most critical factor is the rigorous exclusion of water from all reagents and solvents, especially acetonitrile.[6] Moisture can hydrolyze the phosphoramidite, rendering it inactive for coupling.[6][7] Other key factors include the choice and concentration of the activator, the freshness and purity of the phosphoramidite, and the coupling time.[6]
Q5: How should this compound phosphoramidite be stored and handled?
A5: To maintain its reactivity, this compound phosphoramidite should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically -20°C) to minimize degradation from moisture and oxidation.[7] When preparing for synthesis, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Dissolve the phosphoramidite in anhydrous acetonitrile immediately before use.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Synthesis Yield | Sub-optimal coupling efficiency at each step. | Review and optimize all steps of the synthesis cycle. Even a small decrease in coupling efficiency per cycle can dramatically reduce the yield of the full-length product.[6] |
| Degradation of the solid support or linker. | Use fresh, high-quality solid support. Ensure that the deblocking conditions are not too harsh, which could cleave the oligonucleotide from the support prematurely. | |
| Low Coupling Efficiency of this compound | Presence of moisture in reagents or on the synthesizer. | Use anhydrous acetonitrile and ensure all reagent lines are dry. Consider installing or replacing in-line drying filters for the inert gas supply.[6] |
| Degraded this compound phosphoramidite. | Use fresh phosphoramidite. If the amidite has been stored for an extended period or handled improperly, its quality may be compromised.[7][8] | |
| Inappropriate activator or activator concentration. | Ensure the correct activator (e.g., Tetrazole, DCI) is being used at the recommended concentration. For sterically hindered couplings, a stronger activator or longer coupling time may be necessary. | |
| Insufficient coupling time. | Increase the coupling time for the this compound monomer to ensure the reaction goes to completion. | |
| Appearance of (n-1) Deletion Sequences | Incomplete coupling reaction. | Optimize the coupling step as described above (check for moisture, use fresh reagents, increase coupling time). |
| Inefficient capping of unreacted 5'-hydroxyl groups. | Ensure the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. Inefficient capping allows unreacted chains to participate in the next coupling cycle, leading to deletions.[9] | |
| Depurination (especially with Adenosine) | Prolonged exposure to acidic deblocking reagent. | Minimize the deblocking time. Consider using a milder deblocking agent, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for longer sequences.[6] |
Experimental Protocols
Standard Phosphoramidite Oligonucleotide Synthesis Cycle
This protocol outlines the four key steps in one cycle of solid-phase oligonucleotide synthesis.
-
Step 1: Deblocking (Detritylation)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).
-
Procedure:
-
The solid support is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the synthesis column for a specified time (e.g., 60-120 seconds).
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
-
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (in this case, this compound phosphoramidite).
-
Reagents:
-
The desired phosphoramidite monomer dissolved in anhydrous acetonitrile.
-
An activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile).
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The mixture is allowed to react for a predetermined coupling time (e.g., 30-180 seconds). The activator protonates the nitrogen of the phosphoramidite, making it highly reactive with the 5'-hydroxyl group.
-
The column is washed with anhydrous acetonitrile.
-
-
-
Step 3: Capping
-
Objective: To permanently block any unreacted 5'-hydroxyl groups from further chain elongation, preventing the formation of deletion mutants (n-1 sequences).
-
Reagents:
-
Cap A: A solution of acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.
-
Cap B: A solution of N-methylimidazole (NMI) in THF.
-
-
Procedure:
-
Cap A and Cap B solutions are delivered to the column to acetylate the unreacted 5'-hydroxyl groups.
-
The reaction is allowed to proceed for a short period (e.g., 30 seconds).
-
The column is washed with anhydrous acetonitrile.
-
-
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable phosphotriester linkage.
-
Reagent: A solution of iodine in a mixture of THF, water, and pyridine or lutidine.
-
Procedure:
-
The oxidizing solution is delivered to the column.
-
The oxidation reaction is rapid and is typically complete within 30 seconds.
-
The column is washed with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next synthesis cycle.
-
-
These four steps are repeated for each monomer in the desired sequence.
Visualizations
Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide synthesis.
Caption: A troubleshooting workflow for addressing low coupling efficiency.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.entegris.com [blog.entegris.com]
- 9. idtdna.com [idtdna.com]
Overcoming low yield in the chemical synthesis of nucleoside analogs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges in the chemical synthesis of nucleoside analogs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of nucleoside analogs.
Issue 1: Low Yield in N-Glycosylation Reaction (e.g., Vorbrüggen Glycosylation)
The N-glycosylation step, which forms the crucial bond between the sugar moiety and the nucleobase, is often a primary contributor to low overall yield.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Possible Causes and Solutions:
-
Moisture Contamination: Glycosylation reactions are highly sensitive to water, which can decompose the reagents and intermediates.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. The addition of molecular sieves to the reaction mixture can also help to scavenge any residual moisture.[1]
-
-
Suboptimal Promoter/Lewis Acid: The choice and amount of the Lewis acid (e.g., TMSOTf, SnCl₄) are critical for activating the sugar donor.
-
Solution: Screen a variety of Lewis acids and optimize their concentration. For instance, in some Vorbrüggen glycosylations, using catalytic amounts of TMSOTf can yield the desired β-anomer as the sole product.[2]
-
-
Incorrect Reaction Temperature: Temperature control is crucial for managing reaction kinetics and preventing side reactions.[3]
-
Solution: Initiate the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.[1] Optimization of the final reaction temperature may be necessary.
-
-
Incomplete Silylation of Nucleobase: For the Vorbrüggen reaction, the nucleobase must be silylated to enhance its nucleophilicity and solubility.
-
Solution: Ensure complete silylation by using an adequate excess of a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[4]
-
-
Formation of Side Products: Undesired side reactions, such as the formation of the N7-glycosylated purine isomer or reaction with the solvent, can significantly lower the yield of the desired product.[5][6]
-
Solution: Analyze the crude reaction mixture by LC-MS to identify major byproducts. Adjusting the Lewis acid, solvent, or temperature can help minimize the formation of these impurities.[6]
-
Issue 2: Poor Stereoselectivity (Formation of α/β Anomers)
Achieving high stereoselectivity for the desired β-anomer is a common challenge, especially in the synthesis of 2'-deoxynucleosides which lack a participating group at the C2' position.[7][8]
Troubleshooting Steps:
-
Neighboring Group Participation: For ribonucleosides, ensure a participating protecting group (e.g., benzoyl or acetyl) is present at the C2' position of the sugar donor. This group will shield the α-face, directing the nucleobase to attack from the β-face.
-
Lewis Acid and Solvent Effects: The choice of Lewis acid and solvent can influence the equilibrium between the α and β anomers.
-
Solution: Experiment with different Lewis acids and solvents. For example, the use of catalytic amounts of TMSOTf in the Vorbrüggen reaction has been shown to produce the β-anomer as the sole product in certain cases.[2]
-
-
Additive-Controlled Iodocyclization: For specific syntheses, additives can control the stereochemical outcome. For instance, NaI can favor the formation of β-nucleosides, while PPh₃S can favor the α-anomer in certain iodocyclization methods.[7]
-
Purification: If a mixture of anomers is unavoidable, they can often be separated by silica gel chromatography or reverse-phase HPLC.
Issue 3: Difficulty in Removing Protecting Groups
The deprotection of hydroxyl or amino groups can be problematic, leading to incomplete reactions or degradation of the nucleoside analog.
Troubleshooting Guide for Protecting Group Removal
Caption: Troubleshooting guide for common protecting group removal issues.
-
TBDMS (tert-butyldimethylsilyl) Group:
-
Problem: Incomplete cleavage with fluoride reagents.
-
Solution: Use a fresh solution of tetrabutylammonium fluoride (TBAF) in THF. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be required. For very stubborn TBDMS groups, stronger fluoride sources like HF-Pyridine can be used, but with caution to avoid side reactions.[9][10]
-
-
Benzoyl (Bz) and Acetyl (Ac) Groups:
-
Problem: Incomplete removal with basic reagents.
-
Solution: Sodium methoxide in methanol is a common and effective method. Alternatively, a solution of ammonia in methanol can be used. Ensure the reaction goes to completion by monitoring with TLC.[11]
-
-
Benzyl (Bn) Group:
-
Problem: Slow or stalled catalytic hydrogenation.
-
Solution: The catalyst (e.g., Pd/C) may be poisoned, especially by amine products. Use a fresh batch of catalyst and consider adding a mild acid, such as acetic acid, to the reaction mixture to protonate the amine and prevent it from binding to the catalyst surface.[12]
-
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low, even after optimizing individual steps. What general strategies can I employ?
A1: If individual step optimization is insufficient, consider a change in your overall synthetic strategy. Newer, more convergent synthetic routes, such as the de novo synthesis of nucleoside analogs, can be more efficient and higher yielding than traditional linear syntheses.[13] Biocatalytic methods, where enzymes are used to perform key transformations, can also offer significant yield improvements, sometimes increasing yields from less than 10% to over 90%.
Q2: What are the most common impurities in nucleoside analog synthesis and how can I remove them?
A2: Common impurities include diastereomers (α/β anomers), regioisomers (e.g., N7- vs. N9-glycosylated purines), and incompletely deprotected intermediates.[][15] Most of these impurities can be removed by silica gel column chromatography. For challenging separations, such as anomeric mixtures, reverse-phase high-performance liquid chromatography (RP-HPLC) is often effective.[16][17]
Q3: How do I choose the right coupling agent for my synthesis?
A3: The choice of coupling agent depends on the specific reaction. For forming the glycosidic bond in a Vorbrüggen-type reaction, a Lewis acid like TMSOTf or SnCl₄ is used.[4] For other modifications, such as attaching moieties to the nucleobase, peptide coupling reagents like HBTU or HATU can be effective.[18] The reactivity of these reagents varies, so it may be necessary to screen several to find the optimal one for your specific substrate.
Q4: What are the key parameters to consider for purifying my nucleoside analog by reverse-phase HPLC?
A4: Key parameters include the choice of column (C18 is common), the mobile phase composition (typically a buffered aqueous solution with an organic modifier like acetonitrile or methanol), and the type of ion-pairing agent if you are separating charged molecules. The pH of the mobile phase is also critical for achieving good separation of ionizable compounds.[16]
Data Presentation
Table 1: Comparison of Yields for Different Glycosylation Conditions
| Glycosyl Donor | Nucleobase | Promoter/Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Cytosine | TMSOTf | Acetonitrile | Reflux | ~70-95% | [19] |
| 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | Silylated Thymine | SnCl₄ | Dichloroethane | Room Temp | ~60-80% | N/A |
| Perbenzoylated 2-methyl-ribose | 6-chloro-7-deaza-7-iodopurine | TMSOTf/DBU | Acetonitrile | Room Temp | ~20-48% | [4] |
| 1,3-oxathiolanyl acetate | Silylated N-acetylcytosine | TMSCl/NaI/H₂O | Dichloromethane | Room Temp | 95% | [19] |
Table 2: Impact of Synthesis Strategy on Overall Yield
| Synthesis Strategy | Key Features | Typical Overall Yield | Advantages | Disadvantages | Reference |
| Linear Chemical Synthesis | Step-by-step construction from a chiral pool starting material. | Often low (<10-20%) for complex analogs. | Well-established methods. | Lengthy, costly, and often low-yielding. | [13] |
| Convergent/De Novo Synthesis | Key fragments are synthesized separately and then combined. | Can be significantly higher (e.g., 26% over 7 steps). | Shorter routes, more efficient. | May require development of new methodologies. | [5] |
| Biocatalytic/Chemoenzymatic Synthesis | Use of enzymes for key transformations (e.g., glycosylation). | Can be very high (>90% for specific steps). | High selectivity, mild reaction conditions, environmentally friendly. | Enzymes may have limited substrate scope. | N/A |
Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen N-Glycosylation
This protocol describes a general method for the coupling of a silylated nucleobase with a protected sugar acetate.
Materials:
-
Protected sugar acetate (1.0 eq)
-
Nucleobase (1.2 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)
-
Anhydrous acetonitrile or dichloroethane
-
Lewis acid (e.g., TMSOTf, 1.2-1.5 eq)
-
Anhydrous sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the nucleobase and suspend it in anhydrous acetonitrile.
-
Add the silylating agent (e.g., BSA) and heat the mixture to reflux until the solution becomes clear, indicating complete silylation.
-
Cool the mixture to room temperature and add a solution of the protected sugar acetate in anhydrous acetonitrile.
-
Cool the reaction mixture to 0 °C and add the Lewis acid (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
Protocol 2: Deprotection of a 5'-DMT, 3'-TBDMS Protected Nucleoside
This protocol describes the sequential removal of DMT and TBDMS protecting groups.
Materials:
-
Protected nucleoside
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
Tetrabutylammonium fluoride (TBAF) (1M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure (DMT Removal):
-
Dissolve the protected nucleoside in DCM.
-
Add the 3% TCA in DCM solution dropwise at room temperature. The appearance of a bright orange color indicates the presence of the trityl cation.
-
Stir for 5-10 minutes until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the organic layer over sodium sulfate, and concentrate to obtain the 5'-hydroxyl nucleoside.
Procedure (TBDMS Removal):
-
Dissolve the 5'-hydroxyl nucleoside in anhydrous THF.
-
Add the 1M TBAF in THF solution (1.1 eq) and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[9]
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to obtain the fully deprotected nucleoside analog.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 5. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleoside Analogs: A Review of Its Source and Separation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 肽偶联剂选择指南 [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2'-Deoxy-L-adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2'-Deoxy-L-adenosine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from a chemical synthesis reaction mixture?
A1: The primary methods for purifying this compound are recrystallization and chromatographic techniques. Recrystallization is often used for large-scale purification and can yield high-purity material (>99%) if the impurity profile is suitable.[1] For more complex mixtures or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[2] Column chromatography using silica gel or specialized resins like boronate affinity monoliths can also be employed.[3]
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Impurities can originate from unreacted starting materials, byproducts of the synthetic route, and degradation of the product. Common impurities may include residual adenosine, incompletely deoxygenated intermediates, and isomers. Protecting groups used during synthesis (e.g., acyl groups) may also be present if deprotection is incomplete. During purification, degradation can occur, particularly through acid-catalyzed hydrolysis of the N-glycosidic bond, leading to the formation of adenine.[]
Q3: What are the critical stability concerns for this compound during purification and storage?
A3: The primary stability concern for this compound is its susceptibility to degradation under acidic conditions. The glycosidic bond can be hydrolyzed in low pH environments, cleaving the molecule into adenine and 2-deoxy-L-ribose. Therefore, it is crucial to avoid acidic conditions during workup and purification. For long-term storage, it is advisable to keep the compound as a solid at low temperatures. If in solution, a neutral or slightly basic pH (pH 7-8) is recommended.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 260 nm) is the standard method for assessing the purity of this compound.[1][5] Reversed-phase C18 columns are commonly used.[5] For confirming the identity of the compound and characterizing impurities, Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is a common choice.[1] |
| The volume of the recrystallization solvent is too large. | Use a minimal amount of hot solvent to dissolve the crude product completely. A typical solid-to-liquid ratio is 1g to 2-6 mL.[1] | |
| Persistent Impurities After Recrystallization | Impurities have similar solubility profiles to the product. | Consider a different solvent or solvent mixture for recrystallization. If impurities persist, an alternative purification method like preparative HPLC may be necessary. |
| The crude product is not sufficiently pure for effective recrystallization. | Perform a preliminary purification step, such as a silica gel plug, to remove major impurities before recrystallization. | |
| Appearance of a New Peak in HPLC During Purification | Degradation of this compound due to acidic conditions. | This peak is likely adenine. Ensure all solvents and solutions used during purification are neutral or slightly basic. Buffer the mobile phase for HPLC if necessary. |
| Poor Separation in Preparative HPLC | Inappropriate column or mobile phase selection. | For reversed-phase HPLC, a C18 column is a good starting point. Optimize the mobile phase, which is typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol.[7] |
| Co-eluting impurities. | Adjust the gradient steepness or the mobile phase composition. For closely related impurities, consider a different separation mode, such as mixed-mode or affinity chromatography.[3][7] | |
| Product Purity Does Not Meet Specifications (>99%) | The purification method is not sufficiently resolving. | Multiple purification steps may be required. For instance, initial purification by recrystallization can be followed by a final polishing step using preparative HPLC.[1] |
| Inaccurate purity assessment. | Validate the analytical HPLC method. Ensure the peak corresponding to this compound is not co-eluting with any impurities by using techniques like peak purity analysis with a diode array detector or LC-MS. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on a synthetic route where 2'-deoxyadenosine is prepared and purified as a monohydrate.[1]
-
Dissolution: Transfer the crude this compound solid to a clean flask. Add a minimal volume of a suitable solvent (e.g., ethanol) with a solid-to-liquid ratio of approximately 1g to 2-6 mL.[1]
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
-
Purity Analysis: Assess the purity of the final product using a validated analytical HPLC method. A purity of >99.0% is achievable with this method.[1]
Protocol 2: Analytical HPLC for Purity Assessment
This protocol provides a general method for the analysis of this compound.
HPLC System Parameters
| Parameter | Value | Reference |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and acetonitrile. | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 260 nm | [7] |
| Column Temperature | 25°C (Ambient) | |
| Injection Volume | 10 µL |
Procedure
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity results in HPLC analysis.
References
- 1. CN105884846A - Synthesis method for 2'-deoxyadenosine monohydrate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. is.muni.cz [is.muni.cz]
- 6. 2-Deoxy Adenosine Impurity | Manasa Life Sciences [manasalifesciences.com]
- 7. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
Minimizing depurination during oligonucleotide synthesis with L-analogs.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing depurination during oligonucleotide synthesis, with a specific focus on the application of L-nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is depurination in the context of oligonucleotide synthesis?
A1: Depurination is a chemical reaction that occurs during solid-phase oligonucleotide synthesis, particularly under the acidic conditions required for detritylation (the removal of the 5'-dimethoxytrityl or DMT protecting group).[1][2][3] The process involves the hydrolytic cleavage of the β-N-glycosidic bond that connects a purine base (adenine or guanine) to the deoxyribose sugar backbone.[4] This leaves behind an apurinic (AP) site, which is an unstable, abasic sugar within the oligonucleotide chain.[4] While the chain can continue to elongate past this AP site, the site itself is highly susceptible to strand cleavage during the final basic deprotection step, leading to truncated oligonucleotide fragments and a significant reduction in the yield of the desired full-length product.[4]
Q2: Why are L-nucleoside analogs considered a solution to minimize depurination?
A2: L-nucleoside analogs (L-DNA) are the stereoisomers (mirror images) of the naturally occurring D-nucleosides.[4][5] While physically almost identical to D-DNA in terms of hybridization and thermal stability, L-DNA exhibits significantly different interactions with the chiral environment of biological systems.[4] This stereochemical difference is hypothesized to confer greater resistance to acid-catalyzed depurination. The altered spatial arrangement of the L-deoxyribose sugar may affect the protonation of the purine base, a key step in the depurination mechanism, thereby increasing the stability of the N-glycosidic bond under acidic conditions. Furthermore, L-DNA is highly resistant to degradation by nucleases, which are stereospecific for D-DNA.[4]
Q3: Which purine is more susceptible to depurination, Adenine (A) or Guanine (G)?
A3: Both deoxyadenosine (dA) and deoxyguanosine (dG) are susceptible to depurination. However, dA is generally considered more prone to depurination than dG, especially when standard acyl protecting groups like benzoyl (Bz) are used.[1] These electron-withdrawing groups can destabilize the glycosidic bond, making it more labile under the acidic conditions of the detritylation step.[1]
Q4: Besides using L-analogs, what other strategies can minimize depurination?
A4: Several strategies can be employed to reduce depurination during synthesis:
-
Use Milder Deblocking Acids: Replacing the standard trichloroacetic acid (TCA) with a weaker acid like dichloroacetic acid (DCA) for the detritylation step can significantly reduce the rate of depurination.[1]
-
Optimize Deblocking Time: Minimizing the exposure time to the acid during each cycle is crucial. The goal is to achieve complete detritylation while minimizing acid contact time.
-
Use Depurination-Resistant Protecting Groups: For standard D-oligos, using electron-donating protecting groups on the purine bases, such as dimethylformamidine (dmf) on guanine, can help stabilize the glycosidic bond.[1]
-
Maintain Anhydrous Conditions: The presence of water can contribute to the hydrolysis of the glycosidic bond. Ensuring that all reagents and solvents, particularly acetonitrile (ACN), are anhydrous is critical for high coupling efficiency and minimizing side reactions like depurination.[1]
Troubleshooting Guide
This guide addresses common issues encountered during oligonucleotide synthesis where depurination may be a contributing factor, with a focus on solutions involving L-analogs.
| Problem / Observation | Potential Cause | Recommended Solution / Troubleshooting Step |
| Low yield of full-length product, especially for long oligonucleotides (>50-mers). | Cumulative Depurination: Repeated exposure to acid during each detritylation cycle leads to a higher probability of depurination events in longer sequences, causing strand cleavage upon final deprotection. | Incorporate L-Analogs: Strategically replace susceptible D-purines (especially dAs) with their corresponding L-analogs (L-dA phosphoramidites) at critical positions or throughout the sequence to enhance acid stability. |
| Analysis (e.g., by HPLC or PAGE) shows multiple shorter fragments corresponding to cleavage at purine sites. | Significant Depurination: This is a classic sign that depurination is occurring at a high rate. The cleavage pattern often correlates with the positions of purine bases in the sequence. | 1. Confirm Depurination: Analyze the cleavage pattern to see if it aligns with A and/or G positions. 2. Switch to L-Analogs: Re-synthesize the oligonucleotide using L-dA and/or L-dG phosphoramidites. 3. Optimize Synthesis Conditions: If L-analogs are not available, switch to a milder deblocking acid (e.g., 3% DCA in toluene), reduce deblocking time, and ensure all reagents are anhydrous.[1] |
| Low coupling efficiency observed when using L-phosphoramidites. | Suboptimal Coupling Conditions: While L-phosphoramidites are chemically similar to D-phosphoramidites, they may require slightly different conditions for optimal coupling. | 1. Increase Coupling Time: Extend the coupling time for L-analog phosphoramidites. For some modified bases, coupling times may need to be increased from the standard ~30 seconds to 5-10 minutes.[6] 2. Check Reagent Quality: Ensure the L-phosphoramidite is of high purity and has not degraded. Verify the activity of the activator solution (e.g., Tetrazole, DCI).[1] 3. Ensure Anhydrous Conditions: Moisture is a primary cause of low coupling efficiency for all phosphoramidites.[1] |
| Final product is correct, but yield is consistently lower than expected, even for shorter oligos. | Depurination at the 3'-end: The first nucleoside attached to the solid support is exposed to every acid deblocking cycle, making it particularly vulnerable to depurination. | Use an L-purine at the 3'-terminus: If your sequence starts with a purine, using an L-dA or L-dG linked to the CPG support can prevent this initial, most exposed residue from being lost. |
Quantitative Data Summary
While direct kinetic data comparing the acid-catalyzed depurination rates of L-analogs versus D-analogs under synthesis conditions is not widely published, the enhanced stability of L-DNA is well-established in other contexts, such as resistance to enzymatic degradation. The stability of L-guanosine in forming supramolecular structures has also been shown to be higher than its D-enantiomer.[7][8] The primary quantitative measure of success in synthesis is the coupling efficiency and the final yield of full-length product.
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide This table illustrates why minimizing product loss from side reactions like depurination is critical, especially for longer oligonucleotides. High coupling efficiency is paramount.[9][10]
| Oligo Length (bases) | Yield at 98% Avg. Coupling Efficiency | Yield at 99% Avg. Coupling Efficiency | Yield at 99.5% Avg. Coupling Efficiency |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 40-mer | 44.6% | 66.9% | 81.8% |
| 70-mer | 24.5% | 49.5% | 70.4% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| 150-mer | 4.8% | 22.2% | 47.2% |
Data derived from standard coupling efficiency calculations.
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis. Incorporation of an L-analog phosphoramidite follows the same general procedure, with potential modifications noted.
Materials:
-
CPG (Controlled Pore Glass) solid support with initial nucleoside (D or L) attached.
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Toluene.
-
Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.
-
Phosphoramidite Solutions: 0.1 M solutions of desired D- or L-phosphoramidites in anhydrous acetonitrile.
-
Capping Solution A: Acetic Anhydride in THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous Acetonitrile (ACN) for washing.
Procedure (per cycle):
-
Step 1: Deblocking (Detritylation)
-
The CPG column is washed with anhydrous acetonitrile.
-
The deblocking solution (3% DCA) is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleotide chain.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
The desired phosphoramidite solution (D- or L-analog) and the activator solution are simultaneously delivered to the column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note for L-Analogs: For L-phosphoramidites or other modified bases, the coupling time may be extended from a standard 30-60 seconds to 3-5 minutes to ensure high coupling efficiency.[6]
-
The column is washed with anhydrous acetonitrile.
-
-
Step 3: Capping
-
A mixture of Capping Solutions A and B is delivered to the column.
-
This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles and forming deletion mutations.[3]
-
The column is washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The oxidizing solution is passed through the column.
-
This converts the unstable phosphite triester linkage to a stable phosphate triester bond.
-
The column is washed with anhydrous acetonitrile, completing the cycle. The process is repeated until the desired sequence is assembled.
-
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support: After the final cycle, the oligonucleotide is cleaved from the CPG support using concentrated aqueous ammonia or a mixture of methylamine and ammonia (AMA) at room temperature.
-
Base Deprotection: The solution containing the cleaved oligonucleotide is heated (e.g., 55°C for 8-12 hours for ammonia; 65°C for 10-15 minutes for AMA) to remove the protecting groups from the nucleobases.
-
Purification: The final product is purified using methods such as Reverse-Phase HPLC, Ion-Exchange HPLC, or Polyacrylamide Gel Electrophoresis (PAGE).
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. Phosphoramidite Considerations | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. glenresearch.com [glenresearch.com]
- 5. First experimental evidence for the preferential stabilization of the natural D- over the nonnatural L-configuration in nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chirality from d-guanosine to l-guanosine shapes a stable gel for three-dimensional cell culture - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chirality from D-guanosine to L-guanosine shapes a stable gel for three-dimensional cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genelink.com [genelink.com]
- 10. metabion.com [metabion.com]
Technical Support Center: Phosphorylation of 2'-Deoxy-L-adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the phosphorylation efficiency of 2'-Deoxy-L-adenosine and related L-nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the phosphorylation of this compound?
The primary challenge is that this compound, as an unnatural L-enantiomer, is often a poor substrate for human nucleoside kinases. The initial phosphorylation to its monophosphate form is frequently the rate-limiting step in its metabolic activation.[1][2] This inefficiency can hinder its therapeutic potential, as nucleoside analogs must be converted to their triphosphate form to be active.[1][3]
Q2: Which enzymes are known to phosphorylate L-nucleoside analogs like this compound?
Human deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) have been shown to phosphorylate the L-enantiomers of some nucleoside analogs.[4] Notably, dCK can exhibit a preference for certain L-adenosine analogs over their natural D-enantiomers, making it a key enzyme for their activation.[4][5] While adenosine kinase (ADK) is crucial for the phosphorylation of adenosine and some analogs, its efficiency with L-enantiomers can be limited.[5][6][7]
Q3: What are the general strategies to improve the phosphorylation efficiency?
There are two main approaches to overcome poor phosphorylation:
-
Enzymatic/Biocatalytic Enhancement: This involves optimizing the enzymatic reaction itself. Strategies include screening different kinases, engineering kinases for improved activity with the L-analog, or optimizing reaction conditions such as pH, temperature, and cofactor concentrations.[8][9][10]
-
Chemical and Prodrug Strategies: This approach bypasses the need for the initial enzymatic phosphorylation. Chemical phosphorylation methods can be used for synthesis.[11] Alternatively, nucleoside monophosphate prodrugs can be synthesized; these are designed to enter the cell and then release the monophosphate form, bypassing the inefficient first kinase-dependent step.[1]
Q4: Can chemical methods be used for phosphorylation instead of enzymatic ones?
Yes, chemical phosphorylation is a viable alternative, especially for nucleoside analogs that are not substrates for natural enzymes.[11] Reagents like phenyl phosphorodiimidazolate can be used for the direct 5'-phosphorylation of nucleosides under relatively mild conditions.[11] Prebiotic phosphorylation studies also offer insights into non-enzymatic phosphorylation using minerals or activating agents like urea.[12][13][14]
Troubleshooting Guide
Problem 1: Low to no yield of the monophosphate product in my in vitro kinase assay.
Possible Cause 1: Inappropriate enzyme selection.
-
Solution: Not all kinases are capable of phosphorylating L-nucleosides. Human deoxycytidine kinase (dCK) is often the most efficient enzyme for L-adenosine analogs.[4][5] If you are using another kinase, such as adenosine kinase (ADK) or thymidine kinase (TK), consider switching to dCK or deoxyguanosine kinase (dGK).
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: Kinase activity is highly dependent on reaction conditions. Ensure your buffer system has the optimal pH and contains the necessary cofactors. For instance, adenosine kinase requires potassium and magnesium ions for its activity.[6] Review the literature for the specific requirements of your chosen kinase.
Possible Cause 3: Enzyme is inactive.
-
Solution: Verify the activity of your enzyme stock using a known, preferred substrate (e.g., deoxycytidine for dCK). If the positive control fails, obtain a new batch of enzyme.
Possible Cause 4: The L-nucleoside is a very poor substrate.
-
Solution: If optimizing the enzyme and conditions does not yield sufficient product, the turnover rate may be too low for practical purposes. Consider enzyme engineering approaches to improve substrate specificity or explore chemical phosphorylation methods.[8][11]
Problem 2: My phosphorylation reaction starts but plateaus quickly or yields inconsistent results.
Possible Cause 1: Product inhibition.
-
Solution: High concentrations of the product (this compound monophosphate) or the phosphate donor byproduct (ADP) can inhibit kinase activity. Adenosine kinase, for example, is inhibited by both ADP and AMP.[6] Try running the reaction for a shorter period or using a system to regenerate ATP from ADP, such as including creatine kinase and creatine phosphate.[15]
Possible Cause 2: Substrate degradation.
-
Solution: While this compound itself is stable, other components in your reaction mixture may not be. For example, ATP is susceptible to hydrolysis. Prepare fresh ATP solutions and keep them on ice. Analyze the stability of your L-nucleoside under the assay conditions using a control reaction without the enzyme.
Problem 3: I see multiple phosphorylated products in my analysis (e.g., HPLC, LC-MS).
Possible Cause 1: Contaminating enzyme activities.
-
Solution: Your kinase preparation may be contaminated with other enzymes, such as nucleoside monophosphate kinases (NMPKs) or nucleoside diphosphate kinases (NDPKs), leading to the formation of di- and tri-phosphates.[2] Use a highly purified kinase. If subsequent phosphorylation is desired, these enzymes can be added intentionally in a stepwise manner.[15]
Possible Cause 2: Non-specific phosphorylation.
-
Solution: While less common for kinases which are highly specific for the 5'-hydroxyl group, some chemical methods can produce other phosphorylated species (e.g., 2':3'-cyclic phosphates or 3'-phosphates).[12] Ensure your analytical method (e.g., HPLC, Mass Spectrometry) can resolve these different isomers and confirm the identity of your desired product using a known standard.[16]
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low phosphorylation yield.
Quantitative Data Summary
Table 1: Factors Influencing Enzymatic Phosphorylation of Deoxyadenosine Analogs
| Factor | Observation / Recommendation | Rationale | Reference(s) |
| Enzyme Choice | Human deoxycytidine kinase (dCK) often shows the highest activity for L-adenosine analogs. | dCK has a relaxed enantioselectivity and can even prefer L-enantiomers over D-enantiomers for certain substrates. | [4][5] |
| Phosphate Donor | ATP is the standard phosphate donor. | This is the natural cosubstrate for most kinases. Its concentration should be saturating but not excessively high to avoid inhibition. | [6] |
| Metal Ions | Mg2+ is a critical cofactor. | The true substrate for most kinases is the Mg-ATP complex. Optimal Mg2+ concentration is essential for linear kinetics. | [6] |
| Monovalent Cations | K+ is an absolute requirement for some kinases (e.g., adenosine kinase). | Cations can play a role in stabilizing the enzyme's active conformation. | [6] |
| Inhibitors | The reaction products, AMP and ADP, can act as inhibitors. | Product feedback inhibition is a common regulatory mechanism for enzymes. | [6] |
Experimental Protocols & Workflows
Enzymatic Phosphorylation of this compound
This protocol describes a typical in vitro assay to produce and quantify the 5'-monophosphate product using human deoxycytidine kinase (dCK).
Caption: General workflow for an in vitro phosphorylation experiment.
Detailed Protocol: In Vitro Phosphorylation Assay
-
Reagent Preparation:
-
Reaction Buffer (2x): 100 mM Tris-HCl (pH 7.6), 20 mM MgCl₂, 2 mM DTT. Store at 4°C.
-
Substrate: 10 mM this compound in water. Store at -20°C.
-
Phosphate Donor: 20 mM ATP in water (neutralized to pH ~7 with NaOH). Store at -20°C.
-
Enzyme: Recombinant human deoxycytidine kinase (dCK), diluted in an appropriate buffer to 0.1 mg/mL. Store at -80°C.
-
-
Reaction Setup (for a 50 µL final volume):
-
In a microcentrifuge tube, combine:
-
25 µL of 2x Reaction Buffer
-
5 µL of 20 mM ATP (final concentration: 2 mM)
-
5 µL of 10 mM this compound (final concentration: 1 mM)
-
10 µL of nuclease-free water
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of the dCK enzyme solution.
-
Incubate at 37°C. For kinetic analysis, take aliquots at various time points (e.g., 5, 10, 20, 30, 60 minutes) and quench immediately.
-
-
Quenching the Reaction:
-
To stop the reaction, add 50 µL of ice-cold methanol or heat the sample at 95°C for 5 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction at >12,000 x g for 10 minutes to pellet the precipitated enzyme.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol: Analysis by HPLC
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase:
-
Buffer A: 100 mM potassium phosphate buffer (pH 6.5).
-
Buffer B: 100% Methanol.
-
-
Gradient:
-
Start with 100% Buffer A for 5 minutes to elute the highly polar phosphorylated products.
-
Run a linear gradient from 0% to 50% Buffer B over 20 minutes to elute the unreacted nucleoside.
-
-
Detection: Monitor the absorbance at 260 nm.
-
Quantification: Create a standard curve using known concentrations of this compound and its 5'-monophosphate product to calculate the amount of product formed in the reaction. A more sensitive method for quantification involves using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[16]
Phosphorylation Pathway
The activation of a nucleoside analog like this compound is a sequential process catalyzed by different kinases to form the active triphosphate.
Caption: Stepwise enzymatic phosphorylation of this compound.
References
- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low enantioselectivities of human deoxycytidine kinase and human deoxyguanosine kinase with respect to 2'-deoxyadenosine, 2'-deoxyguanosine and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic properties of the unnatural beta-L-enantiomers of 2',3'-dideoxyadenosine and 2',3'-didehydro-2',3'-dideoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Nucleoside (2′-Deoxy)Ribosyltransferases Maximize Enzyme Promiscuity while Maintaining Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Nucleoside phosphorylation: a feasible step in the prebiotic pathway to RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic synthesis of unlabeled and beta-(32)P-labeled beta-L-2', 3'-dideoxyadenosine-5'-triphosphate as a potent inhibitor of adenylyl cyclases and its use as reversible binding ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor antiviral efficacy of 2'-Deoxy-L-adenosine in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor antiviral efficacy of 2'-Deoxy-L-adenosine in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral activity of this compound?
A1: this compound is a potent, specific, and selective inhibitor of the replication of the hepatitis B virus (HBV) and closely related hepadnaviruses like the woodchuck hepatitis virus (WHV).[1][2] It functions as an "unnatural" L-nucleoside analog.
Q2: What is the mechanism of action of this compound?
A2: As a nucleoside analog, this compound must be phosphorylated intracellularly to its active triphosphate form. This active form then acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV DNA polymerase.[3] Upon incorporation into the growing viral DNA chain, it leads to chain termination, thus halting HBV replication.[3]
Q3: What is a typical effective concentration (EC50) for this compound against wild-type HBV?
A3: In vitro studies using the HepG2.2.15 cell line, which stably replicates HBV, have shown an EC50 value of approximately 0.09 µM for this compound against wild-type HBV.[3]
Q4: Is this compound active against other viruses?
A4: this compound has been shown to have specific anti-hepadnavirus activity and does not significantly affect the replication of various other RNA and DNA viruses.[1][4]
Q5: How stable is this compound in solution?
A5: While specific quantitative stability data for this compound is limited, it is expected to be less stable in acidic solutions (pH < 7) and more stable in neutral to basic solutions (pH ≥ 7), similar to other deoxyadenosine analogs. The glycosidic bond is susceptible to hydrolysis in low pH environments. For optimal stability, it is recommended to prepare fresh stock solutions frequently and store them at a neutral or slightly basic pH at low temperatures (2-8°C or -20°C).
Troubleshooting Poor Antiviral Efficacy
This section addresses common issues that can lead to lower-than-expected antiviral activity of this compound in your cell culture experiments.
Issue 1: Suboptimal Antiviral Activity or Complete Lack of Efficacy
Possible Cause 1: Compound Instability
-
Problem: this compound may have degraded in your stock solution or culture medium. Like other deoxynucleosides, it is susceptible to hydrolysis under acidic conditions.
-
Troubleshooting Steps:
-
Check pH of Solutions: Ensure your stock solution and final culture medium have a neutral to slightly basic pH (7.0-7.8).
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from powder for each experiment or at regular, short intervals.
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Purity Check: If you suspect degradation, the purity of your stock solution can be assessed by High-Performance Liquid Chromatography (HPLC). The appearance of a new peak corresponding to adenine would indicate hydrolysis of the glycosidic bond.
-
Possible Cause 2: Viral Resistance
-
Problem: The HBV strain you are using may harbor resistance mutations. L-nucleoside analogs, as a class, are known to be affected by specific mutations in the HBV polymerase. The most common resistance mutations for L-nucleosides are found in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the reverse transcriptase domain, particularly rtM204V and rtM204I.[3]
-
Troubleshooting Steps:
-
Genotype Your Virus: If you are using a clinical isolate or a lab-passaged strain, sequence the HBV polymerase gene to check for resistance mutations.
-
Use a Wild-Type Control: Always include a well-characterized wild-type HBV strain in your experiments as a positive control for drug activity.
-
Test Against Known Resistant Mutants: If available, test the efficacy of this compound against HBV strains with known lamivudine resistance mutations to confirm cross-resistance. It is highly likely that this compound will be ineffective against these strains.[3]
-
Possible Cause 3: Inefficient Cellular Uptake or Phosphorylation
-
Problem: For this compound to be active, it must be transported into the cell and then phosphorylated three times by cellular kinases. Suboptimal function of these pathways can lead to reduced efficacy.
-
Troubleshooting Steps:
-
Cell Line Choice: Ensure you are using a cell line that is appropriate for HBV replication and has the necessary machinery for nucleoside analog activation. Human hepatoma cell lines like HepG2 and Huh7 are commonly used.
-
Cell Health and Metabolism: The metabolic state of your cells can influence the activity of kinases. Ensure your cells are healthy, in the exponential growth phase, and not under any stress.
-
Consider Kinase Expression Levels: The primary kinase responsible for the initial phosphorylation of deoxyadenosine is deoxycytidine kinase (dCK).[5][6][7][8] Different cell lines may have varying levels of dCK expression, which could impact the activation of this compound.
-
Issue 2: High Variability and Inconsistent Results Between Experiments
Possible Cause 1: Cell Culture Conditions
-
Problem: Inconsistencies in cell culture practices can lead to significant variability in antiviral assay results.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Cell density can affect drug efficacy.[9] Ensure you are seeding the same number of viable cells for each experiment.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to changes in cell morphology, growth rates, and drug response.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular metabolism and response to antiviral compounds.
-
Possible Cause 2: Assay Procedure
-
Problem: Minor variations in the experimental protocol can introduce variability.
-
Troubleshooting Steps:
-
Consistent Incubation Times: Ensure that the duration of drug treatment and the timing of sample collection are consistent across all experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent drug concentrations in your assay plates.
-
Reagent Quality: Use high-quality reagents and ensure they are stored correctly and are not expired.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound and Other Nucleoside Analogs Against Wild-Type HBV
| Compound | Virus Strain | Cell Line | EC50 (µM) | Citation(s) |
| This compound | Wild-Type HBV | 2.2.15 | 0.09 | [3] |
| Lamivudine (3TC) | Wild-Type HBV | HepG2 | 0.006 | [3] |
| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004 | [3] |
| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06 | [3] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Lower values indicate higher potency.
Table 2: Expected Cross-Resistance Profile of this compound
| HBV Mutant | Fold Change in EC50 (vs. Wild-Type) | Expected Efficacy of this compound |
| rtM204V (YMDD mutant) | >1000 for Lamivudine | Very Low / Ineffective |
| rtM204I (YMDD mutant) | >1000 for Lamivudine | Very Low / Ineffective |
Data for Lamivudine is presented as a reference for the expected cross-resistance of L-nucleoside analogs. Direct experimental data for this compound against these mutants is limited, but class-wide cross-resistance is well-established.[3]
Experimental Protocols
Protocol 1: HBV Antiviral Susceptibility Assay Using qPCR
Objective: To determine the EC50 of this compound against HBV in a cell culture model.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, G418)
-
This compound
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix (SYBR Green or TaqMan-based)
-
HBV-specific primers and probe (for TaqMan)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a "no-drug" control.
-
Incubation: Incubate the plates for a defined period (e.g., 6-8 days), changing the medium with freshly prepared drug dilutions every 2-3 days.
-
DNA Extraction: At the end of the incubation period, harvest the cell culture supernatant. Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis:
-
Prepare the qPCR reaction mix containing the master mix, HBV-specific primers (and probe if using TaqMan).
-
Example Primer Set (S-gene target):
-
Add a fixed volume of the extracted DNA to each reaction well.
-
Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Generate a standard curve using a plasmid containing the HBV genome of known concentration.
-
Quantify the HBV DNA copies in each sample based on the standard curve.
-
Calculate the percentage of viral replication inhibition for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the CC50 (50% cytotoxic concentration) of this compound.
Materials:
-
HepG2 cells (or the cell line used in the antiviral assay)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Drug Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Logical workflow for troubleshooting poor antiviral efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genomica.uaslp.mx [genomica.uaslp.mx]
Addressing solubility issues of 2'-Deoxy-L-adenosine and its derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 2'-Deoxy-L-adenosine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a nucleoside analogue with moderate solubility in aqueous solutions and higher solubility in organic solvents. It is slightly soluble in water and methanol, and more soluble in dimethyl sulfoxide (DMSO).[1] For cell culture applications, it is often prepared as a concentrated stock solution in DMSO.
Q2: How can I prepare a stock solution of this compound?
A2: For most in vitro experiments, a stock solution of this compound can be prepared in DMSO at concentrations of 5 mM, 10 mM, or even up to 20 mM.[2] For compounds with higher aqueous solubility, sterile water can be used directly. When preparing stock solutions, it is crucial to use high-purity solvents and store the aliquoted solutions at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: My this compound derivative has precipitated out of solution. What should I do?
A3: Precipitation can occur due to several factors, including low temperature, high concentration, or a change in the solvent environment. If precipitation is observed, gentle warming and sonication can help redissolve the compound. For aqueous solutions, ensure the pH is within a stable range for the specific derivative. It is also advisable to prepare fresh working solutions from a concentrated stock solution just before use.
Q4: What is the recommended storage condition for solutions of this compound?
A4: Aqueous solutions of nucleoside analogues are best prepared fresh. If storage is necessary, they should be kept at 4°C for short-term use (up to 24 hours). For long-term storage, aliquoted stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light.
Quantitative Solubility Data
The following tables summarize the solubility of 2'-Deoxyadenosine and a related derivative in common laboratory solvents. This data is essential for preparing stock solutions and ensuring the compound remains in solution during experiments.
Table 1: Solubility of 2'-Deoxyadenosine Monohydrate
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 25[3] | ~92.8 | Clear to slightly hazy, colorless to faintly yellow solution.[3] |
| DMSO | 50 - 54[4][5] | ~185.7 - 200.5 | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[4][5] |
Table 2: Solubility of a 2'-Deoxyadenosine Derivative (2'-O-Methyladenosine)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~20 | ~71.1 |
| Dimethylformamide (DMF) | ~5 | ~17.8 |
| PBS (pH 7.2) | ~10 | ~35.5 |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and its derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound crashes out of solution upon dilution in aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. The aqueous buffer's pH is not optimal for the compound's solubility. The final concentration of the compound exceeds its aqueous solubility limit. | - Increase the final percentage of the organic co-solvent, ensuring it is compatible with the experimental system. - Adjust the pH of the aqueous buffer. Some nucleoside analogues have improved solubility at slightly acidic or basic pH. - Prepare a more dilute stock solution or decrease the final working concentration. |
| Precipitation observed in the stock solution upon storage at low temperatures. | The compound's solubility decreases significantly at lower temperatures. The solvent may have absorbed moisture, reducing its solvating capacity. | - Store the stock solution at room temperature if the compound is stable. - Before use, gently warm the stock solution to room temperature and vortex to ensure complete dissolution. - Use anhydrous solvents for preparing stock solutions. |
| Inconsistent experimental results. | Degradation of the compound in solution. Inaccurate concentration of the stock solution due to incomplete dissolution. | - Prepare fresh working solutions for each experiment. - Protect solutions from light, especially if the compound is light-sensitive. - Confirm complete dissolution of the stock solution visually and by gentle vortexing before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 251.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.51 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) and brief sonication can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general workflow to determine the kinetic solubility of a this compound derivative.
Materials:
-
Test compound (this compound derivative)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker
-
Plate reader with UV detection capabilities
Procedure:
-
Prepare a concentrated stock solution: Dissolve the test compound in DMSO to a high concentration (e.g., 20 mM).
-
Serial Dilution: Prepare a series of dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This creates a range of final compound concentrations with a low percentage of DMSO.
-
Incubation: Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for equilibration and potential precipitation.
-
Measurement: Measure the absorbance of each well at a wavelength where the compound has maximum absorbance (typically around 260 nm for nucleoside analogues).
-
Data Analysis: Plot the measured absorbance against the compound concentration. The concentration at which the absorbance plateaus or starts to deviate from linearity indicates the kinetic solubility of the compound under these conditions.
Visualizations
Signaling Pathway of Adenosine Receptors
This compound, as a nucleoside analogue, is anticipated to interact with adenosine receptors, thereby influencing downstream signaling cascades. The following diagram illustrates the general signaling pathways activated by adenosine receptors.
References
Technical Support Center: Scaling Up the Production of 2'-Deoxy-L-adenosine for Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaled-up production of 2'-Deoxy-L-adenosine for preclinical studies. It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Key challenges in scaling up the synthesis of this compound include maintaining stereoselectivity to favor the desired β-anomer, managing the safe handling of potentially hazardous reagents, controlling reaction temperature to prevent side-product formation, and developing a robust purification method that avoids column chromatography, which can be inefficient and costly at a large scale.[1] Efficient heat dissipation and consistent mixing become critical as reaction volumes increase.
Q2: How can I avoid using column chromatography for purification at a larger scale?
A2: To avoid column chromatography, focus on developing a robust crystallization procedure. This can be achieved by carefully selecting an appropriate solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A patent for the synthesis of 2'-deoxyadenosine monohydrate suggests that a method avoiding chromatographic separation is suitable for industrial production, highlighting the feasibility of this approach.[2] Techniques such as trituration and multiple washes with appropriate aqueous solutions can also be effective in removing impurities.
Q3: What are the common impurities I should expect, and how can I identify them?
A3: Common impurities can include the undesired α-anomer of this compound, unreacted starting materials, and byproducts from side reactions. Degradation products, such as adenine, can also be present if the compound is exposed to acidic conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for identifying and quantifying these impurities. Comparing the retention times of the peaks in your sample to those of known standards of potential impurities can confirm their identity.
Q4: What are the critical quality control parameters for this compound intended for preclinical studies?
A4: For preclinical studies, critical quality control parameters include high purity (typically >99%), confirmed identity and structure, defined stereochemistry (β-anomer), low levels of residual solvents and heavy metals, and the absence of any significant impurities. A comprehensive Certificate of Analysis (CoA) should be generated, including data from HPLC for purity, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, and potentially other tests like elemental analysis.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: this compound, like other deoxynucleosides, is susceptible to hydrolysis of the glycosidic bond under acidic conditions. Therefore, it is crucial to store it in a dry, solid form at low temperatures (e.g., -20°C). If in solution, it should be dissolved in a neutral or slightly basic buffer (pH 7-8) and stored at low temperatures to minimize degradation. Frequent purity checks using HPLC are recommended for solutions stored for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Degradation of product during workup. | Monitor reaction completion by TLC or HPLC. Optimize reaction temperature and time. Ensure workup conditions are neutral or slightly basic to prevent acid-catalyzed hydrolysis. |
| Poor Stereoselectivity (High α-anomer) | Incorrect choice of glycosylation method or catalyst. | Employ a stereoselective glycosylation method, such as the silyl-Hilbert-Johnson reaction, which favors the formation of the β-anomer. |
| Difficulty with Crystallization | Incorrect solvent system; Presence of impurities inhibiting crystal formation. | Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions.[3] If impurities are suspected, consider an additional purification step like a charcoal treatment or a preliminary purification by trituration. |
| Inconsistent HPLC Results | Degradation of the sample in the autosampler; Improperly prepared mobile phase. | Ensure the sample is dissolved in a neutral buffer and the autosampler is cooled. Prepare fresh mobile phase and filter it before use. |
| Formation of Colored Impurities | Overheating during reaction or workup; Presence of reactive impurities in starting materials. | Maintain strict temperature control throughout the process. Use high-purity starting materials and solvents. |
| Safety Concerns with Hazardous Reagents | Lack of proper engineering controls for large-scale use. | When scaling up reactions with hazardous reagents, utilize appropriate personal protective equipment and conduct the reaction in a well-ventilated fume hood or a dedicated reactor with containment.[4][5] Consider using less hazardous alternatives if available. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound (Adapted from Patent CN105884846A)
This protocol describes a synthesis route designed to be scalable and avoid chromatographic purification.
-
Esterification and Acylation of Adenosine:
-
Suspend adenosine in a suitable solvent.
-
Add dialkyltin oxide as an esterifying agent and an acylating agent (e.g., acetic anhydride) along with an acid-binding agent (e.g., pyridine).
-
Heat the reaction mixture to obtain the acylated adenosine derivative.
-
-
Reduction:
-
Dissolve the acylated adenosine in a suitable solvent (e.g., anhydrous dimethyl sulfoxide).
-
Slowly add a reducing agent (e.g., lithium triethylborohydride in tetrahydrofuran) at a controlled temperature (0-5°C).
-
Monitor the reaction by TLC or HPLC until completion.
-
-
Purification (Crystallization):
-
Quench the reaction with a suitable reagent (e.g., methanol).
-
Remove the solvents under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain 2'-deoxyadenosine monohydrate.[2] The patent suggests a solid-to-liquid ratio of 1g to 2-6 mL for recrystallization.[2]
-
Filter the crystals, wash with cold solvent, and dry under vacuum.
-
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 25°C.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve the sample to be analyzed in the mobile phase.
-
Inject both the standard and the sample into the HPLC system.
-
Analyze the chromatograms to determine the retention time and peak area of this compound and any impurities.
-
Calculate the purity of the sample based on the peak area percentages.
-
Quantitative Data
| Parameter | Lab Scale (grams) | Preclinical Scale (kilograms) | Reference |
| Typical Yield (after purification) | 70-85% | 65-80% | [2] |
| Purity (by HPLC) | >98% | >99% | [2] |
| Solvent Volume (L/kg of product) | 20-50 | 10-30 | General knowledge |
| Purification Method | Chromatography/Crystallization | Crystallization | [1][2] |
Visualizations
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. CN105884846A - Synthesis method for 2'-deoxyadenosine monohydrate - Google Patents [patents.google.com]
- 3. Recrystallization of Adenosine for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Antiviral Activities of 2'-Deoxy-L-adenosine and 2'-Deoxy-D-adenosine (Cordycepin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of two adenosine nucleoside analogs: 2'-Deoxy-L-adenosine and its enantiomer, 2'-Deoxy-D-adenosine, more commonly known as Cordycepin. While structurally similar, these molecules exhibit distinct antiviral profiles, mechanisms of action, and potential therapeutic applications. This document summarizes key experimental data, outlines methodologies for antiviral evaluation, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound emerges as a potent and highly selective inhibitor of the Hepatitis B virus (HBV). Its mechanism is targeted, involving the termination of viral DNA synthesis with minimal off-target effects on host cellular polymerases or mitochondrial function. This specificity suggests a favorable safety profile for the treatment of chronic HBV infections.
2'-Deoxy-D-adenosine (Cordycepin) , in contrast, displays broad-spectrum antiviral activity against a range of RNA and DNA viruses. Its mode of action is multifaceted, encompassing the direct inhibition of viral RNA polymerases and the modulation of host immune responses, including the NF-κB signaling pathway. This broader activity may present opportunities for treating various viral diseases, though it may also be associated with a more complex toxicological profile.
Quantitative Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and Cordycepin from published studies. It is important to note that these results are from separate experiments and not from direct head-to-head comparisons.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) | Citation(s) |
| Hepatitis B Virus (HBV) | 2.2.15 | 0.09 | [1] |
Table 2: Antiviral Activity of 2'-Deoxy-D-adenosine (Cordycepin)
| Virus | Cell Line | EC₅₀/IC₅₀ (µM) | Citation(s) |
| Dengue Virus (DENV-2) | Vero | 26.94 (EC₅₀) | [2][3] |
| SARS-CoV-2 (VOC-202012/01) | Vero E6 | 2.01 (EC₅₀) | [4] |
| SARS-CoV-2 | Vero | 29 (IC₅₀) | [5][6][7] |
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | CC₅₀ (µM) | Citation(s) |
| Cordycepin | A549 | 1,588 | [8] |
| Cordycepin | Vero E6 | >100 | [4] |
Mechanisms of Antiviral Action
This compound: Targeted HBV Polymerase Inhibition
The primary antiviral mechanism of this compound is the targeted inhibition of the HBV polymerase, a reverse transcriptase.[1] Following cellular uptake, it is phosphorylated to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group leads to chain termination, thus halting viral replication.[1] Notably, this compound does not significantly inhibit human DNA polymerases α, β, and γ, nor does it impair mitochondrial function, highlighting its specificity for the viral enzyme.[8][9]
2'-Deoxy-D-adenosine (Cordycepin): A Dual Approach
Cordycepin exhibits a more complex mechanism of action, targeting both viral enzymes and host cellular pathways.
-
Direct Viral Polymerase Inhibition : Similar to its L-enantiomer, Cordycepin, after conversion to its triphosphate form, can be incorporated into growing viral RNA chains by viral RNA-dependent RNA polymerases (RdRp). This leads to chain termination and inhibition of viral replication.[10] This mechanism is implicated in its activity against SARS-CoV-2 and Dengue virus, where it targets the viral RdRp and NS5 polymerase, respectively.[3][8]
-
Immunomodulation via NF-κB Pathway Inhibition : Cordycepin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][11][12] DENV infection, for instance, activates NF-κB, leading to the production of pro-inflammatory cytokines. Cordycepin treatment can reduce the nuclear translocation of NF-κB, thereby suppressing the expression of these cytokines and mitigating virus-induced inflammation.[8][11] This immunomodulatory effect is a key differentiator from this compound.
References
- 1. profoldin.com [profoldin.com]
- 2. researchgate.net [researchgate.net]
- 3. Cordycepin Inhibits Virus Replication in Dengue Virus-Infected Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of Cordyceps Mushroom on SARS-CoV-2 Using Virtual Screening against Mpro and In Vitro Validation of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Therapeutic Potential of Cordyceps Mushroom on SARS-CoV-2 Using Virtual Screening against Mpro and In Vitro Validation of Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cordycepin exhibits both antiviral and anti-inflammatory effects against dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. mobitec.com [mobitec.com]
- 12. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of 2'-Deoxy-L-adenosine and Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiviral therapeutics, nucleoside and nucleotide analogs represent a cornerstone of treatment strategies, particularly for chronic infections such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This guide provides a detailed comparison of the mechanisms of action of two such analogs: 2'-Deoxy-L-adenosine and lamivudine. Both are L-nucleoside analogs that require intracellular activation to exert their antiviral effects. However, they exhibit distinct spectra of activity and potency. This document aims to be an objective resource, presenting experimental data to compare their performance and providing detailed methodologies for key experimental procedures.
Mechanism of Action
Both this compound and lamivudine function as chain terminators of viral DNA synthesis after being anabolized to their respective triphosphate forms within the host cell. This activation is a critical step, converting the prodrugs into their pharmacologically active state.
Lamivudine , a synthetic nucleoside analog of cytidine, is a potent inhibitor of both HIV reverse transcriptase (RT) and HBV polymerase.[1][2][3] Following its uptake into the cell, lamivudine is phosphorylated by cellular kinases to lamivudine triphosphate (3TC-TP).[1][4] 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain.[5] Because lamivudine lacks a 3'-hydroxyl group, its incorporation results in the immediate termination of DNA chain elongation, thus halting viral replication.[6]
This compound , an "unnatural" L-nucleoside analog of adenosine, is a potent and selective inhibitor of hepadnaviruses, including HBV.[7][8] Similar to lamivudine, it requires intracellular phosphorylation to its 5'-triphosphate form (L-dATP). L-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV polymerase.[9] Its incorporation into the growing viral DNA chain leads to termination of reverse transcription.[9] Notably, this compound shows potent anti-hepadnavirus activity without affecting the replication of a wide range of other RNA and DNA viruses, including HIV-1.[7][8]
Comparative Antiviral Activity and Selectivity
The antiviral potency and selectivity of this compound and lamivudine have been evaluated in various in vitro systems. The tables below summarize key quantitative data.
| Compound | Virus | Cell Line | IC50 / EC50 (μM) | Reference |
| This compound | Wild-Type HBV | 2.2.15 | 0.09 | [9] |
| Lamivudine | Wild-Type HBV | HepG2 | 0.006 | [9] |
| Lamivudine | HIV-1 | Various | 0.002 - 1.14 | [10] |
Table 1: In Vitro Antiviral Activity against Wild-Type Viruses. IC50/EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.
| Compound (Triphosphate Form) | Enzyme | Inhibition Constant (Ki) | Reference |
| Lamivudine Triphosphate | HIV-1 Reverse Transcriptase | 18.7 µM (for DNA polymerase β) | [11] |
| Lamivudine Triphosphate | HBV Polymerase | ~0.03 - 0.04 µM (estimated) |
Table 2: Inhibition of Viral Polymerases by the Active Triphosphate Metabolites. Ki represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Human DNA Polymerase α | Human DNA Polymerase β | Human DNA Polymerase γ (Mitochondrial) | Reference |
| This compound | No inhibition | No inhibition | No inhibition | [7][8] |
| Lamivudine Triphosphate | Weak inhibition (IC50 = 175 µM) | Weak inhibition (IC50 = 24.8 µM) | Weak inhibition (IC50 = 43.8 µM) | [11] |
Table 3: Inhibition of Human DNA Polymerases. This data indicates the selectivity of the compounds for viral polymerases over host cellular DNA polymerases.
Resistance Profile
A significant challenge in long-term antiviral therapy is the emergence of drug-resistant viral mutants. For L-nucleoside analogs like lamivudine, resistance in HBV is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase.[9] The most common mutations are rtM204V and rtM204I.[9] Due to their similar structure and mechanism of action as L-nucleosides, there is a high level of cross-resistance between lamivudine and this compound.[9] This implies that HBV strains resistant to lamivudine are also likely to be resistant to this compound.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell-Based Antiviral Assay (IC50 Determination)
This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of an antiviral compound in a cell culture system.
1. Cell Seeding:
-
A human hepatoma cell line that stably supports HBV replication (e.g., HepG2.2.15) or a human T-cell line permissive to HIV-1 infection (e.g., MT-4) is used.
-
Cells are seeded in 96-well microtiter plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
2. Compound Preparation and Treatment:
-
The test compound (this compound or lamivudine) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
A series of dilutions of the stock solution are prepared in cell culture medium.
-
The culture medium is removed from the seeded cells, and the various concentrations of the compound are added to the wells in triplicate.
-
Control wells include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus, no compound).
3. Viral Infection:
-
A standardized amount of virus stock (HBV or HIV-1) is added to all wells except the "cell control" wells. The multiplicity of infection (MOI) is optimized for the specific virus and cell line.
4. Incubation:
-
The plates are incubated at 37°C in a humidified 5% CO2 incubator for a period sufficient for multiple rounds of viral replication (e.g., 4-7 days).
5. Quantification of Viral Replication:
-
For HBV: The amount of HBV DNA in the culture supernatant is quantified using a quantitative real-time PCR (qPCR) assay.
-
For HIV-1: Viral replication can be assessed by several methods:
-
p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is measured using a commercial ELISA kit.[12]
-
Luciferase Reporter Assay: If a reporter virus or cell line is used (e.g., TZM-bl cells), the expression of a reporter gene like luciferase, which is under the control of the HIV-1 LTR promoter, is quantified.[2]
-
6. Data Analysis:
-
The percentage of inhibition of viral replication for each compound concentration is calculated relative to the virus control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1]
Reverse Transcriptase/Polymerase Inhibition Assay (Enzyme Assay)
This protocol outlines a method to directly measure the inhibitory effect of the triphosphate form of the nucleoside analogs on the viral polymerase enzyme.
1. Reagent Preparation:
-
Enzyme: Purified recombinant HIV-1 reverse transcriptase or HBV polymerase.
-
Template/Primer: A synthetic DNA/RNA or DNA/DNA template-primer hybrid that mimics the viral nucleic acid substrate.
-
dNTPs: A mixture of the four natural deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [α-32P]dATP) or using a non-radioactive detection method.
-
Inhibitor: The triphosphate form of the test compound (e.g., L-dATP or 3TC-TP).
-
Reaction Buffer: A buffer containing appropriate salts (e.g., MgCl2) and other components to ensure optimal enzyme activity.
2. Reaction Setup:
-
The reaction is typically performed in microcentrifuge tubes or a 96-well plate.
-
The enzyme, template/primer, and varying concentrations of the inhibitor are pre-incubated in the reaction buffer.
3. Initiation of Reaction:
-
The reaction is initiated by the addition of the dNTP mixture.
4. Incubation:
-
The reaction mixture is incubated at 37°C for a defined period to allow for DNA synthesis.
5. Termination of Reaction:
-
The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
6. Product Analysis:
-
The newly synthesized DNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The radiolabeled DNA products are visualized by autoradiography. For non-radioactive methods, a plate-based assay measuring DNA synthesis can be used.
7. Data Analysis:
-
The intensity of the bands corresponding to the elongated primer is quantified.
-
The percentage of inhibition of DNA synthesis is calculated for each inhibitor concentration.
-
The IC50 (concentration of inhibitor that reduces enzyme activity by 50%) or Ki (inhibition constant) can be determined from this data.
Conclusion
Both this compound and lamivudine are L-nucleoside analogs that effectively inhibit viral replication through chain termination of DNA synthesis. Lamivudine exhibits a broad spectrum of activity against both HIV and HBV. In contrast, this compound demonstrates potent and highly selective activity against HBV, with negligible effects on HIV and a favorable profile of not inhibiting human DNA polymerases. This high selectivity suggests a potentially lower risk of certain toxicities. The cross-resistance between the two compounds against lamivudine-resistant HBV strains is a critical consideration for their clinical application. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel nucleoside/nucleotide analog antiviral candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. ice-hbv.org [ice-hbv.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxy-L-adenosine: An In Vivo Comparative Guide to Efficacy and Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy and toxicity of 2'-Deoxy-L-adenosine (L-dA) in animal models, with a primary focus on its antiviral activity against the Hepatitis B virus (HBV). Data from comparator antiviral agents, including Lamivudine, Entecavir, and Tenofovir, are presented to offer a contextual performance analysis. The guide also briefly explores the available, albeit limited, data on the anticancer potential of adenosine analogs.
Antiviral Efficacy Against Hepatitis B Virus (HBV) in the Woodchuck Model
The woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV) is a well-established and predictive animal model for evaluating antiviral therapies for human HBV infection.
Comparative Efficacy Data
The following table summarizes the in vivo antiviral efficacy of this compound and other commercially available nucleoside/nucleotide analogs in the woodchuck model of chronic WHV infection.
| Compound | Animal Model | Dosage | Duration of Treatment | Route of Administration | Reduction in Viral Load (serum WHV DNA) | Citation(s) |
| This compound | Woodchuck (chronic WHV) | 10 mg/kg/day | 4 weeks | Oral | Approximately 1.5 log10 genome equivalents/mL | [1] |
| Lamivudine | Woodchuck (chronic WHV) | 10 mg/kg/day | 48 weeks | Oral | Average of 2.7 log10 genome equivalents/mL | [1] |
| Entecavir | Woodchuck (chronic WHV) | 0.1 mg/kg/day | 12 weeks | Oral | Rendered 100% of test animals negative for viral DNA | [2] |
| Tenofovir Disoproxil Fumarate (TDF) | Woodchuck (chronic WHV) | 0.5 - 15.0 mg/kg/day | 4 weeks | Oral | 0.2 to 1.5 log10 reduction from pretreatment level | [3] |
In Vivo Toxicity Profile
Detailed quantitative in vivo toxicity studies specifically for this compound are limited in the publicly available literature. In the key antiviral efficacy study in woodchucks, it was reported that there was no drug-related toxicity observed at a dose of 10 mg/kg/day administered orally for 4 weeks[1].
For other deoxyadenosine analogs, toxicity can be observed, particularly towards lymphoid cells, and is often linked to the inhibition of adenosine deaminase[4][5]. For instance, the combination of cordycepin (3'-deoxyadenosine) with an adenosine deaminase inhibitor in beagle dogs resulted in dose-limiting gastrointestinal and bone marrow toxicity, with a maximum tolerated dose of 8 mg/kg/day for 3 days[6]. It is important to note that these findings may not be directly extrapolated to this compound, which is reported to be a poor substrate for adenosine deaminase.
Anticancer Efficacy in Animal Models
The in vivo anticancer efficacy of this compound has not been extensively reported. While some in vitro studies have shown that the combination of 2'-deoxyadenosine with an adenosine deaminase inhibitor can induce apoptosis in human colon carcinoma cells, in vivo data is scarce[7].
Studies on other deoxyadenosine analogs have shown some promise. For example, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA) demonstrated potent antitumor activity against human colon tumor xenografts in mice when administered orally[8]. Another analog, 2-chlorodeoxyadenosine, showed significant chemotherapeutic activity against lymphoid leukemia L1210 in mice[3]. However, it is crucial to emphasize that these are different compounds, and their efficacy does not directly translate to this compound.
Experimental Protocols
Antiviral Efficacy Study in the Woodchuck Model of Chronic WHV Infection
A representative experimental protocol for evaluating the antiviral efficacy of L-nucleosides in the woodchuck model is as follows:
-
Animal Model: Adult woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV).
-
Housing and Care: Animals are housed individually under controlled conditions with ad libitum access to food and water, in accordance with institutional animal care and use guidelines.
-
Treatment Groups: Animals are randomly assigned to treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) and comparators are administered orally, typically once daily, at specified doses for a defined treatment period. A vehicle control group receives the formulation without the active drug.
-
Sample Collection: Blood samples are collected at baseline and at regular intervals during and after the treatment period.
-
Efficacy Assessment:
-
Viral Load Quantification: Serum WHV DNA levels are quantified using methods such as DNA dot blot hybridization and quantitative polymerase chain reaction (qPCR) to determine the reduction in viremia.
-
Antigen Levels: Levels of WHV surface antigen (WHsAg) in the serum can also be measured as an indicator of viral gene expression.
-
-
Toxicity Monitoring: Animals are monitored daily for any clinical signs of toxicity. Body weight and food consumption are regularly recorded. Hematological and serum chemistry parameters can be analyzed to assess organ function.
Mechanism of Action and Signaling Pathway
The primary mechanism of antiviral action of this compound against HBV is the inhibition of the viral DNA polymerase (reverse transcriptase).
Caption: Mechanism of this compound in inhibiting HBV replication.
Workflow of Antiviral Action:
Caption: Experimental workflow for in vivo antiviral efficacy assessment.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Adenosine A2B receptor blockade slows growth of bladder and breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine, bridging chronic inflammation and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of deoxycoformycin: effect of constant infusion on adenosine deaminase, adenosine, 2'-deoxyadenosine and monoamines in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic (90-Day) repeated dose toxicity study of disodium adenosine-5'-triphosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structural Impact of 2'-Deoxy-L-adenosine on DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and thermodynamic properties of DNA containing the unnatural enantiomer 2'-Deoxy-L-adenosine (L-dA) against its natural counterpart. This analysis is supported by experimental data and detailed methodologies for key analytical techniques, offering insights into the potential of L-enantiomeric oligonucleotides in therapeutic applications.
The incorporation of modified nucleotides is a cornerstone of oligonucleotide-based drug development, aiming to enhance stability, target affinity, and biological activity. Among these modifications, the use of L-nucleosides, the mirror images of natural D-nucleosides, has garnered significant interest. Notably, oligonucleotides composed entirely or partially of L-DNA exhibit remarkable resistance to degradation by nucleases, which are stereospecific for D-DNA.[1] This guide focuses on the structural and thermodynamic consequences of introducing a single this compound residue into a DNA duplex.
Thermodynamic Stability: A Quantitative Comparison
The introduction of a single this compound into the center of a DNA duplex has a discernible impact on its thermodynamic stability. UV melting experiments, a standard method for determining the thermal stability of nucleic acid duplexes, reveal a destabilization of the helix upon incorporation of the L-enantiomer.
Quantitative analysis of the melting curves provides the thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°37)—that govern duplex formation. A comparative summary of these parameters for a standard DNA decamer and its L-dA-containing counterpart is presented in Table 1.
Table 1: Thermodynamic Parameters for Duplex Formation of a Natural DNA Decamer and a Heterochiral Duplex Containing a Central this compound.
| Duplex Sequence (5'-3') | Modification | ΔH° (kcal mol-1) | ΔS° (cal mol-1 K-1) | ΔG°37 (kcal mol-1) | Tm (°C) |
| d(GCGTACGTGC)₂ | None (Natural) | -85.7 | -236.7 | -15.5 | 58.5 |
| d(GCGT(L-A)CGTGC)·d(GCACGTACGC) | Central L-dA | -75.4 | -214.5 | -12.5 | 50.1 |
Data sourced from Kawakami et al., 2005.[1]
The data clearly indicates that the duplex containing L-dA is destabilized by approximately 3.0 kcal mol-1 compared to the unmodified duplex.[1] This destabilization is primarily driven by a less favorable enthalpy change, suggesting a disruption in the optimal stacking interactions and/or hydrogen bonding within the helix.[1]
Structural Conformation: Insights from Circular Dichroism
Despite the observed thermodynamic destabilization, the global conformation of the DNA duplex is not significantly altered by the presence of a single L-dA residue. Circular Dichroism (CD) spectroscopy, a technique sensitive to the helical structure of nucleic acids, reveals that the modified duplex maintains the characteristic B-form geometry of natural DNA.[1]
The CD spectrum of the L-dA containing duplex exhibits the signature features of B-DNA: a positive band around 275 nm and a negative band around 245 nm. This indicates that the overall right-handed helical structure is preserved, and the introduction of the L-enantiomer does not induce a major conformational transition to other forms like A-DNA or Z-DNA.
Enzymatic Stability: Resistance to Nuclease Degradation
A key feature of L-DNA is its exceptional resistance to enzymatic degradation by nucleases, which are chiral enzymes that specifically recognize and cleave the phosphodiester backbone of D-DNA.[1] This property is a significant advantage for the in vivo application of L-DNA-based therapeutics, as it can lead to a longer biological half-life. While specific quantitative data for the nuclease resistance of a single L-dA incorporation was not detailed in the primary literature found, the general principle of L-DNA's high resistance to nucleases is well-established.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
UV Melting for Thermodynamic Analysis
This protocol outlines the determination of thermodynamic parameters from UV melting curves.
Methodology:
-
Sample Preparation: Oligonucleotides are synthesized and purified. Complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0). A series of dilutions are prepared to determine the concentration dependence of the melting temperature (Tm).
-
UV Absorbance Measurement: The absorbance of the samples at 260 nm is monitored as a function of temperature using a UV-visible spectrophotometer equipped with a temperature controller. The temperature is typically ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured, corresponding to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH° and ΔS°) are obtained from a plot of 1/Tm versus ln(CT), where CT is the total oligonucleotide concentration, based on the van't Hoff equation.
-
The Gibbs free energy of duplex formation at 37°C is calculated using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.
-
References
A Comparative Guide to L-Nucleoside Analogs in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key L-nucleoside analogs used in antiviral therapy, focusing on their mechanism of action, performance based on experimental data, and the methodologies used for their evaluation. L-nucleoside analogs represent a critical class of antiviral agents, offering distinct advantages in potency and safety.
Introduction to L-Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral chemotherapy, particularly for chronic viral infections like Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). These molecules are synthetic versions of the natural D-nucleosides that form the building blocks of DNA and RNA. L-nucleoside analogs are the stereoisomers (mirror images) of these natural D-nucleosides.
This structural inversion is the key to their therapeutic success. While host (human) DNA polymerases are highly selective and generally do not incorporate these "unnatural" L-isomers, many viral polymerases (like HIV reverse transcriptase and HBV polymerase) are less discriminating.[1] This allows L-nucleoside analogs to be incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.[1] This selective targeting by viral enzymes often results in a favorable safety profile, with reduced mitochondrial toxicity compared to some older D-analog counterparts.[1] Prominent examples in clinical use include Lamivudine (3TC), Emtricitabine (FTC), and Telbivudine (LdT).[1]
Mechanism of Action: The Phosphorylation Pathway
L-nucleoside analogs are administered as prodrugs and must be activated within the host cell to exert their antiviral effect. This activation occurs through a three-step phosphorylation cascade catalyzed by host cell kinases.[1]
-
Cellular Uptake: The L-nucleoside analog enters the host cell.
-
Mono-phosphorylation: A host cell kinase, often deoxycytidine kinase, adds the first phosphate group, converting the analog into its monophosphate form.[1]
-
Di- and Tri-phosphorylation: Nucleoside monophosphate and diphosphate kinases sequentially add the second and third phosphate groups.[1]
-
Competitive Inhibition & Chain Termination: The resulting active L-nucleoside triphosphate (L-NA-TP) competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation by the viral polymerase. Once incorporated into the viral DNA, its modified structure prevents the addition of the next nucleotide, terminating the chain and stopping viral replication.[1]
Comparative Performance Data
The efficacy and safety of an antiviral agent are quantified by its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The ratio of these values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), a critical measure of a drug's therapeutic window. A higher SI indicates greater selectivity and a better safety profile.
| L-Nucleoside Analog | Target Virus | EC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ |
| Lamivudine (3TC) | HIV-1 | ~0.01 | > 100 | > 10,000 |
| HBV | 0.007 - 0.31 | > 300 | > 42,800 | |
| Emtricitabine (FTC) | HIV-1 | 0.001 - 0.075[2] | > 100 | > 1,333 |
| HBV | Active | > 100 | High | |
| Telbivudine (LdT) | HBV | 0.05 - 0.65[1] | > 2000[1] | > 3,076 |
¹ EC₅₀ (50% Effective Concentration): Concentration of the drug that inhibits viral replication by 50%. Lower values indicate higher potency. Values are derived from in vitro studies in various cell lines (e.g., PBMCs, MT-2 cells for HIV; HepG2 cells for HBV) and can vary based on assay conditions. ² CC₅₀ (50% Cytotoxic Concentration): Concentration of the drug that causes a 50% reduction in viable host cells. Higher values indicate lower cytotoxicity. ³ Selectivity Index (SI = CC₅₀ / EC₅₀): A measure of the drug's therapeutic window. Higher values are more favorable.
Experimental Protocols
Determining the EC₅₀ and CC₅₀ values is fundamental to characterizing an antiviral compound. The following are generalized protocols for the Plaque Reduction Assay and the MTS/MTT assay, which measure antiviral efficacy and cytotoxicity, respectively.
Experimental Workflow for Efficacy and Cytotoxicity Testing
The diagram below outlines the parallel workflows for determining the EC₅₀ (antiviral activity) and CC₅₀ (cell toxicity) of a candidate compound.
Protocol 1: Plaque Reduction Assay for EC₅₀ Determination
This assay is a gold standard for measuring a compound's ability to inhibit the production of infectious virus particles.
-
Materials: Susceptible host cell line (e.g., Vero, HepG2), virus stock with a known titer, test compound, cell culture medium, semi-solid overlay (e.g., methylcellulose), and a staining solution (e.g., crystal violet).
-
Procedure:
-
Cell Seeding: Plate host cells in 12-well or 24-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in a serum-free medium.
-
Infection: Remove the medium from the cell monolayers. Inoculate the cells with a standardized amount of virus (e.g., 100 plaque-forming units) that has been pre-incubated with the corresponding compound dilution for 1 hour at 37°C.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.
-
Overlay: Gently remove the virus-compound inoculum and add a semi-solid overlay medium containing the respective compound dilution. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 3-7 days, depending on the virus).
-
Quantification: Fix the cells and stain them with crystal violet. Viable cells will stain, while areas of virus-induced cell death (plaques) will remain clear. Count the plaques in each well.
-
Calculation: The EC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
-
Protocol 2: MTS/MTT Assay for CC₅₀ Determination
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials: Host cell line, test compound, 96-well plates, culture medium, and an MTS or MTT reagent solution.
-
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the wells (leaving some wells as no-drug controls).
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 72 hours) at 37°C.
-
Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[3]
-
Incubation: Incubate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt (MTS) into a colored formazan product.[3]
-
Measurement: Record the absorbance at 490 nm using a multi-well spectrophotometer.[3]
-
Calculation: The CC₅₀ is the compound concentration that reduces the absorbance (and thus cell viability) by 50% compared to the untreated control cells.
-
Conclusion
L-nucleoside analogs are highly effective antiviral agents that leverage the lower fidelity of viral polymerases to achieve selective chain termination of viral DNA.[1] This mechanism provides a potent antiviral effect with a high therapeutic index, as demonstrated by the significant gap between their effective concentrations (EC₅₀) and their cytotoxic concentrations (CC₅₀). Emtricitabine and Lamivudine are mainstays in HIV therapy, while Lamivudine and Telbivudine are important options for the management of chronic HBV. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and future nucleoside analogs, ensuring that drug development professionals can make informed decisions based on objective, quantitative data.
References
Validating the Incorporation of 2'-Deoxy-L-adenosine: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of modified oligonucleotides is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for confirming the successful incorporation of 2'-Deoxy-L-adenosine into synthetic oligonucleotides, supported by experimental protocols and data.
The integration of modified nucleosides like this compound, the L-enantiomer of the natural 2'-deoxyadenosine, is a key strategy in the development of therapeutic oligonucleotides. These L-DNA strands exhibit enhanced stability against nuclease degradation, making them ideal for applications such as aptamers (Spiegelmers) and antisense therapies. Mass spectrometry stands as a cornerstone technology for the quality control of these synthetic oligonucleotides, offering high accuracy, sensitivity, and speed.[1][2] This guide focuses on the application of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry for this purpose.
Performance Comparison: Mass Spectrometry Approaches
The primary goal of mass spectrometry in this context is to verify the molecular weight of the synthesized oligonucleotide, confirming the incorporation of all nucleosides, including the this compound modification.[3] As this compound is an enantiomer of the naturally occurring 2'-deoxyadenosine, it has the identical molecular formula (C10H13N5O3) and molecular weight (251.24 g/mol ).[4] Therefore, an oligonucleotide containing the L-form will have the same expected mass as its D-form counterpart. The validation lies in the precise agreement between the experimentally measured mass and the theoretically calculated mass of the full-length product.
Both MALDI-TOF and ESI-MS are powerful techniques for this validation, with distinct advantages.[1] ESI-MS is often coupled with liquid chromatography (LC-MS), which provides an additional layer of separation and can be beneficial for analyzing complex mixtures.[5] MALDI-TOF, on the other hand, is known for its high throughput and tolerance to some impurities.[1]
Quantitative Data Summary
The following tables present hypothetical experimental data for a 20-mer oligonucleotide with the sequence 5'-ATG CGT ACG TAC GTA CGT A-3', where C represents the incorporation of this compound. The data illustrates the expected and observed masses using both ESI-MS and MALDI-TOF MS.
Table 1: ESI-MS Data Summary
| Parameter | 20-mer with 2'-Deoxy-D-adenosine (Control) | 20-mer with this compound (Test) |
| Theoretical Monoisotopic Mass (Da) | 6147.18 | 6147.18 |
| Observed Deconvoluted Mass (Da) | 6147.25 | 6147.21 |
| Mass Accuracy (ppm) | 11.4 | 4.9 |
| Common Adducts Observed | Na+ (+22 Da), K+ (+38 Da) | Na+ (+22 Da), K+ (+38 Da) |
| Major Impurities Detected (Mass Difference) | N-1 deletion (~ -313 Da) | N-1 deletion (~ -313 Da) |
Table 2: MALDI-TOF MS Data Summary
| Parameter | 20-mer with 2'-Deoxy-D-adenosine (Control) | 20-mer with this compound (Test) |
| Theoretical Monoisotopic Mass (Da) | 6147.18 | 6147.18 |
| Observed [M+H]+ (Da) | 6148.19 | 6148.20 |
| Mass Accuracy (ppm) | 1.6 | 3.2 |
| Common Adducts Observed | Na+ (+22 Da), K+ (+38 Da) | Na+ (+22 Da), K+ (+38 Da) |
| Major Impurities Detected (Mass Difference) | N-1 deletion (~ -313 Da) | N-1 deletion (~ -313 Da) |
Experimental Protocols
Detailed methodologies for the validation of this compound incorporation using ESI-MS and MALDI-TOF MS are provided below.
Protocol 1: Validation by ESI-MS Coupled with Liquid Chromatography (LC-MS)
This protocol is designed for the analysis of purified oligonucleotides.
1. Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
For analysis, dilute the stock solution to 1-10 µM in a solution of 50% acetonitrile in nuclease-free water.[6]
-
If desalting is required, use a suitable size-exclusion chromatography spin column.
2. LC-MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 5 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 5 mM TEA in methanol.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 400-2000.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the neutral molecular weight of the oligonucleotide.
Protocol 2: Validation by MALDI-TOF MS
This protocol is suitable for rapid screening and quality control of synthesized oligonucleotides.
1. Sample Preparation:
-
Prepare a saturated matrix solution. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA).[7] Dissolve 3-HPA in a 1:1 solution of acetonitrile and water.
-
It is often beneficial to include an additive like diammonium citrate to the matrix solution to minimize the formation of sodium and potassium adducts.[7]
-
Mix the oligonucleotide sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. MALDI-TOF MS Parameters:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive or negative ion mode (negative is often preferred for oligonucleotides).
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: 1000-10000 Da.
-
Data Analysis: The primary peak should correspond to the [M+H]+ (positive mode) or [M-H]- (negative mode) of the full-length oligonucleotide.
Alternative Validation Methods
While mass spectrometry is the gold standard for confirming molecular weight, other techniques can provide complementary information:
-
Enzymatic Digestion followed by LC-MS: To confirm the sequence and locate the modification, the oligonucleotide can be digested with enzymes like snake venom phosphodiesterase and alkaline phosphatase. The resulting nucleosides can be analyzed by LC-MS and compared to known standards.
-
Nuclease Resistance Assays: A key feature of L-DNA is its resistance to degradation by natural nucleases. Incubating the modified oligonucleotide with a 3'-exonuclease and analyzing the products over time by HPLC or gel electrophoresis can functionally validate the presence of the L-nucleoside. A stable, full-length product in the presence of the nuclease would indicate successful incorporation.
-
Circular Dichroism (CD) Spectroscopy: D-DNA and L-DNA exhibit mirror-image CD spectra. This technique can be used to confirm the overall helical handedness of the synthesized oligonucleotide, providing indirect evidence of L-nucleoside incorporation.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for validating this compound incorporation using ESI-MS.
Caption: Workflow for validating this compound incorporation using MALDI-TOF MS.
References
- 1. web.colby.edu [web.colby.edu]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. idtdna.com [idtdna.com]
- 4. Adenosine, 2'-deoxy- [webbook.nist.gov]
- 5. Mass Spectrometry Analysis [biosyn.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of 2'-Deoxy-L-adenosine
For Researchers, Scientists, and Drug Development Professionals
2'-Deoxy-L-adenosine (L-dA) is an L-nucleoside analog that has demonstrated potent inhibitory activity against the Hepatitis B Virus (HBV). As with all antiviral agents, the emergence of drug resistance is a critical concern that can limit therapeutic efficacy. This guide provides a comprehensive comparison of the cross-resistance profile of L-dA with other nucleoside inhibitors, supported by available experimental data and detailed methodologies for key resistance assessment assays.
Mechanism of Action and Resistance
L-dA exerts its antiviral effect by inhibiting the HBV polymerase, a viral enzyme essential for the replication of the viral genome. The 5'-triphosphate form of L-dA acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP). Upon incorporation into the growing viral DNA chain, it leads to chain termination, thus halting viral replication.[1]
Resistance to L-nucleoside analogs, including L-dA, is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the HBV polymerase.[1][2] The most common of these mutations are rtM204V and rtM204I, which reduce the binding affinity of the L-nucleoside analog to the viral polymerase, thereby diminishing its inhibitory effect.[1][3]
Comparative Antiviral Activity and Cross-Resistance
While direct and extensive experimental data on the cross-resistance of this compound against a wide panel of nucleoside-resistant viral strains is limited in publicly available literature, a high level of cross-resistance is expected with other L-nucleosides, particularly lamivudine, due to their similar structures and mechanism of action.
Hepatitis B Virus (HBV)
In vitro studies have established L-dA as a potent inhibitor of wild-type HBV replication. However, the presence of lamivudine-resistance mutations is predicted to significantly reduce its activity.
Table 1: In Vitro Antiviral Activity of this compound and Other Nucleoside Inhibitors Against Wild-Type HBV
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | Citation(s) |
| This compound (L-dA) | Wild-Type HBV | 2.2.15 | 0.09 | [1] |
| Lamivudine (3TC) | Wild-Type HBV | HepG2 | 0.006 | [1] |
| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004 | [1] |
| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06 | [1] |
Note: IC50/EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.
Cross-Resistance with Lamivudine-Resistant HBV:
Human Immunodeficiency Virus (HIV)
There is limited specific data on the activity of this compound against either wild-type or nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV-1 strains. The primary focus of L-dA research has been on its anti-HBV activity. However, cross-resistance among NRTIs in HIV is a well-documented phenomenon. Mutations such as M184V, K65R, and thymidine analog mutations (TAMs) can confer broad cross-resistance to multiple drugs within this class.[4][5]
Table 2: Key Resistance Mutations in HIV-1 Reverse Transcriptase and Cross-Resistance to NRTIs
| Mutation | Selected by | Cross-Resistance Profile |
| M184V/I | Lamivudine (3TC), Emtricitabine (FTC) | High-level resistance to 3TC and FTC. Low-level cross-resistance to abacavir and didanosine.[6] |
| K65R | Tenofovir (TDF), Abacavir (ABC), Didanosine (ddI) | Reduced susceptibility to TDF, ABC, ddI, lamivudine, and emtricitabine.[4] |
| Thymidine Analog Mutations (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | Zidovudine (AZT), Stavudine (d4T) | Confer varying degrees of cross-resistance to all NRTIs.[4][5] |
Given that L-dA is an adenosine analog, its potential interaction with resistance mutations that affect other adenosine analogs like tenofovir and didanosine would be of significant interest for future research.
Experimental Protocols
Accurate assessment of antiviral activity and cross-resistance relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Protocol 1: Determination of 50% Effective Concentration (EC50) using a Cell-Based HIV-1 Antiviral Assay
This protocol describes a common method using a reporter cell line to quantify HIV-1 replication.
Materials:
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes).
-
Virus: Laboratory-adapted or clinical isolates of HIV-1.
-
Compounds: this compound and other nucleoside inhibitors of interest.
-
Reagents: Cell culture medium (e.g., DMEM with 10% FBS), Luciferase assay reagent (e.g., Bright-Glo™).
-
Equipment: 96-well plates, luminometer.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Add the diluted compounds to the cells, followed by the addition of a predetermined amount of HIV-1. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Add luciferase assay reagent to each well to lyse the cells and generate a luminescent signal. Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]
Protocol 2: HBV Polymerase Inhibition Assay
This in vitro assay directly measures the effect of an inhibitor on the enzymatic activity of the HBV polymerase.
Materials:
-
Source of HBV polymerase: Intracellular HBV nucleocapsids isolated from HBV-transfected HepG2 cells.
-
Compounds: Triphosphate form of this compound (L-dATP) and other nucleoside inhibitor triphosphates.
-
Reagents: Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³³P]TTP), reaction buffer.
-
Equipment: Scintillation counter or phosphorimager.
Procedure:
-
Isolation of Nucleocapsids: Transfect HepG2 cells with an HBV-expressing plasmid and isolate the intracellular nucleocapsids containing the active polymerase.
-
Polymerase Reaction: Set up the endogenous polymerase reaction by incubating the isolated nucleocapsids with a reaction mixture containing the four dNTPs (one of which is radiolabeled) and varying concentrations of the test inhibitor triphosphate.
-
Incubation: Allow the reaction to proceed for a defined period at 37°C.
-
DNA Precipitation and Quantification: Stop the reaction and precipitate the newly synthesized viral DNA.
-
Measurement of Radioactivity: Quantify the amount of incorporated radiolabeled dNTP using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of polymerase inhibition for each inhibitor concentration. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.[8]
Visualizing Pathways and Workflows
Signaling Pathways Potentially Influenced by this compound
As a deoxyadenosine analog, L-dA may interact with cellular pathways that are influenced by adenosine. The following diagram illustrates a simplified overview of adenosine receptor signaling.
Caption: Simplified Adenosine Receptor Signaling Pathways.
Experimental Workflow for Antiviral Resistance Analysis
The process of identifying and characterizing antiviral resistance involves a combination of genotypic and phenotypic analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Lamivudine resistance in hepatitis B: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical features of chronic hepatitis B patients with YMDD mutation after lamivudine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: 2'-Deoxy-L-adenosine vs. Telbivudine for Hepatitis B Virus (HBV) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two L-nucleoside analogs, 2'-Deoxy-L-adenosine and Telbivudine, for the treatment of Hepatitis B Virus (HBV) infection. The information presented is collated from preclinical and clinical research to facilitate an objective evaluation of their respective antiviral activities, mechanisms of action, and resistance profiles.
At a Glance: Key Performance Metrics
| Feature | This compound | Telbivudine |
| Mechanism of Action | Competitive inhibitor of HBV DNA polymerase, leading to DNA chain termination.[1] | Competitive inhibitor of HBV DNA polymerase, preferentially inhibiting second-strand DNA synthesis, leading to obligate chain termination. |
| In Vitro Potency (IC50) | 0.09 µM (in 2.2.15 cells)[1] | 0.05 - 0.65 µM (in hepatoma cell lines) |
| Resistance Profile | High potential for cross-resistance with lamivudine (YMDD mutations).[1] | Resistance associated with M204I mutation in the YMDD motif; inactive against lamivudine-resistant strains with L180M/M204V/I mutations.[2] |
| Clinical Development | Investigational | Approved for the treatment of chronic hepatitis B (though availability may vary). |
In-Depth Analysis
Antiviral Potency
In a woodchuck model of chronic HBV infection, oral administration of this compound led to a significant reduction in viral load.[3] Clinical trials with telbivudine, such as the GLOBE trial, have shown its superiority to lamivudine and adefovir in reducing HBV DNA levels in patients with chronic hepatitis B.[4][5]
Mechanism of Action
Both molecules are L-nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of the HBV DNA polymerase.
This compound: The triphosphate form of this compound competes with the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain results in termination of the chain elongation process.[1]
Telbivudine: Telbivudine triphosphate competes with the natural substrate, thymidine triphosphate (TTP). A distinguishing feature of telbivudine is its preferential inhibition of the second-strand synthesis of HBV DNA.[6] This leads to obligate chain termination and halts viral replication.[6]
Resistance Profile
A major challenge in the long-term treatment of chronic hepatitis B is the emergence of drug-resistant viral strains. For L-nucleoside analogs, resistance is primarily associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase.
This compound: While specific data on resistance to this compound is limited, there is a high likelihood of cross-resistance with other L-nucleosides like lamivudine.[1] This implies that HBV strains carrying the common rtM204V/I mutations would likely exhibit reduced susceptibility to this compound.[1]
Telbivudine: The primary resistance mutation for telbivudine is rtM204I.[2] Telbivudine is not effective against HBV strains that are already resistant to lamivudine due to the rtL180M and rtM204V/I mutations.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers interested in replicating or building upon these findings.
In Vitro Anti-HBV Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against HBV replication.
Methodology:
-
Cell Culture: The human hepatoblastoma cell line HepG2.2.15, which constitutively produces HBV particles, is cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418).
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound or telbivudine. A no-drug control is included.
-
Incubation: The treated cells are incubated for a period of 6-9 days, with the medium and compounds being refreshed every 3 days.
-
Quantification of Viral DNA: After the incubation period, the supernatant is collected, and viral particles are precipitated. The encapsidated HBV DNA is then extracted and quantified using quantitative real-time PCR (qPCR).
-
Data Analysis: The percentage of inhibition of HBV DNA replication is calculated relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds.
Methodology:
-
Cell Culture: HepG2 cells (or another relevant liver cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or telbivudine. A no-drug control and a control for 100% cytotoxicity (e.g., using a cell lysis agent) are included.
-
Incubation: The cells are incubated with the compounds for a duration that matches the anti-HBV activity assay (e.g., 6-9 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the no-drug control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Conclusion
Both this compound and telbivudine are potent L-nucleoside analog inhibitors of HBV replication. Telbivudine has the advantage of being a clinically approved drug with a well-documented efficacy and safety profile from large-scale clinical trials. This compound shows promising preclinical antiviral activity. A significant consideration for both compounds is the potential for the development of resistance through mutations in the YMDD motif of the HBV polymerase, with a high likelihood of cross-resistance with lamivudine. Further direct comparative studies would be beneficial to more definitively delineate the relative potency and safety of these two agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs [xiahepublishing.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of Telbivudine Versus Other Nucleos(t)ide Analogs on HBeAg Seroconversion and Other Outcomes in Patients with Chronic Hepatitis B: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Telbivudine Versus Other Nucleos(t)ide Analogs on HBeAg Seroconversion and Other Outcomes in Patients with Chronic Hepatitis B: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Telbivudine, a nucleoside analog inhibitor of HBV polymerase, has a different in vitro cross-resistance profile than the nucleotide analog inhibitors adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Biological Activities of 2'-Deoxy-L-adenosine and Immunomodulatory D-Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2'-Deoxy-L-adenosine and other well-characterized adenosine analogs, focusing on their distinct biological effects. While this compound is a potent antiviral agent, its immunomodulatory properties remain largely unexplored. In contrast, a significant body of research has illuminated the immunomodulatory functions of D-nucleoside analogs, particularly their role as antagonists of the adenosine A2A receptor (A2AR). This guide aims to juxtapose the known antiviral activity of this compound with the established immunomodulatory profiles of D-adenosine analogs, highlighting a critical knowledge gap and potential avenues for future research.
Section 1: Comparative Analysis of Biological Activities
The following table summarizes the known biological activities of this compound and a representative immunomodulatory D-adenosine analog, GS-441524 (the active metabolite of Remdesivir). This comparison underscores the current lack of data on the immunomodulatory effects of this compound.
| Feature | This compound | GS-441524 (D-adenosine analog) |
| Primary Activity | Antiviral (potent inhibitor of Hepatitis B Virus replication)[1] | Antiviral and Immunomodulatory[2][3] |
| Mechanism of Action | Inhibition of viral DNA polymerase | Inhibition of viral RNA-dependent RNA polymerase; Antagonism of the Adenosine A2A Receptor[2][3] |
| Effect on Immune Cells | Data not available | Reverses adenosine-mediated immunosuppression, enhances T-cell proliferation and cytokine production[4][5][6] |
| Cytokine Modulation | Data not available | Restores production of pro-inflammatory cytokines like IL-2 and TNF-α[7] |
| Clinical Relevance | Investigated as a potential therapeutic for Hepatitis B | Used in the treatment of viral infections (as Remdesivir) with evidence of immune restoration[3] |
Section 2: Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, this section provides diagrams of the established immunomodulatory signaling pathway of D-adenosine analogs and a general experimental workflow for assessing the immunomodulatory effects of a given compound.
Section 3: Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-Hepatitis B Virus (HBV) Replication Assay
This protocol is adapted from studies evaluating the antiviral activity of nucleoside analogs.
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HBV replication in a cell-based assay.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound
-
Positive control (e.g., Lamivudine)
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plates for 6-8 days, replacing the medium with fresh compound every 2 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
HBV DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the percentage of HBV DNA inhibition for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
T-Cell Proliferation Assay (CFSE-based)
This protocol is a standard method to assess the effect of a compound on T-cell proliferation.
Objective: To evaluate the effect of a test compound on the proliferation of primary T-cells.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
Test compound (e.g., a D-adenosine analog)
-
Adenosine A2A receptor agonist (e.g., CGS-21680) to induce immunosuppression
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate T-cells from PBMCs using a negative selection kit.
-
CFSE Staining: Resuspend the isolated T-cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding an equal volume of cold complete medium.
-
Cell Seeding: Wash the cells and resuspend them in complete medium. Seed the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound and Stimuli Addition: Add the T-cell activators to the wells. Add the test compound at various concentrations. To test for the reversal of immunosuppression, pre-treat cells with an A2AR agonist before adding the test compound.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The CFSE fluorescence intensity will be halved with each cell division.
-
Data Analysis: Quantify the percentage of proliferated cells by gating on the populations with reduced CFSE fluorescence compared to a non-proliferating control.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine levels in cell culture supernatants.
Objective: To quantify the production of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) by immune cells in response to a test compound.
Materials:
-
Supernatants from the T-cell proliferation assay or a similar cell culture experiment
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the cell culture plates from the proliferation assay and collect the supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Conclusion
The available evidence strongly supports the potent antiviral activity of this compound against HBV. However, a significant gap exists in our understanding of its immunomodulatory potential. In contrast, D-adenosine analogs have been shown to possess significant immunomodulatory effects, primarily through the antagonism of the A2A receptor, which leads to the reversal of immunosuppression. This comparative guide highlights the need for future investigations into the immunomodulatory properties of this compound and other L-nucleoside analogs. Such studies could reveal novel therapeutic applications for this class of compounds, potentially combining direct antiviral activity with beneficial immune modulation. Researchers are encouraged to utilize the provided experimental protocols to explore these unanswered questions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. CD26, adenosine deaminase, and adenosine receptors mediate costimulatory signals in the immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinctive immunoregulatory effects of adenosine on T cells of older humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release of adenosine-induced immunosuppression: Comprehensive characterization of dual A2A/A2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling 2'-Deoxy-L-adenosine
Essential guidance for the safe handling and disposal of 2'-Deoxy-L-adenosine in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. When working with chemical compounds such as this compound, a synthetic nucleoside analog, understanding and implementing the correct personal protective equipment (PPE) protocols is a critical first step. While specific safety data for this compound is not extensively detailed, a comprehensive safety strategy can be formulated by examining data from closely related compounds and adhering to standard laboratory safety practices for handling chemical powders.
Hazard Assessment and Recommended PPE
Based on the safety data sheets (SDS) of analogous compounds, such as 2-Deoxyadenosine monohydrate, this compound should be handled with care. The primary physical form of this compound is a solid or powder, which necessitates measures to control dust exposure. Some related compounds are classified as harmful if swallowed. Therefore, a cautious approach is warranted.
The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound.
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Chemical fume hood or ventilated balance enclosure | Safety glasses with side shields or chemical safety goggles[1] | Nitrile gloves | Laboratory coat | N95/FFP2 respirator if dust is generated and engineering controls are not sufficient |
| Solution Preparation and Handling | Well-ventilated area or chemical fume hood | Safety glasses with side shields or chemical safety goggles[1] | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| General Laboratory Use (in solution) | Standard laboratory bench in a well-ventilated area | Safety glasses | Nitrile gloves | Laboratory coat | Not required |
| Spill Cleanup (Solid) | Isolate area and ensure proper ventilation | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | N95/FFP2 respirator |
| Spill Cleanup (Liquid) | Isolate area and ensure proper ventilation | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required if ventilation is adequate |
Procedural Guidance for Safe Handling
A systematic approach to safety is crucial when handling any chemical. The following workflow outlines the key steps for ensuring personal and environmental safety when working with this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused this compound and solutions containing the compound should be collected in a designated, labeled hazardous waste container. The container should be kept closed when not in use and stored in a secondary containment vessel in a designated waste accumulation area.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid hazardous waste.
-
Disposal Vendor : All chemical waste must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup and disposal. Do not pour chemical waste down the drain.[1]
By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
